4-Ethoxy-3-methylbenzoyl chloride
Description
Properties
IUPAC Name |
4-ethoxy-3-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBJCJWOWCSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664853 | |
| Record name | 4-Ethoxy-3-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50664853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91900-26-4 | |
| Record name | 4-Ethoxy-3-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50664853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxy-3-methylbenzoyl chloride: Synthesis, Reactivity, and Applications
Abstract
4-Ethoxy-3-methylbenzoyl chloride is a specialized acyl chloride, a class of organic compounds renowned for their utility as reactive intermediates in chemical synthesis. While specific, large-scale applications of this particular molecule are not extensively documented in public literature, its structural features—a substituted benzoyl chloride backbone—position it as a valuable building block in the fields of pharmaceutical development, agrochemical synthesis, and materials science. This guide provides a comprehensive overview of its synthesis, core chemical reactivity, and potential applications, drawing authoritative parallels from structurally similar and well-documented benzoyl chloride derivatives. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage such intermediates in the creation of novel and complex molecules.
Table of Contents
-
Introduction to 4-Ethoxy-3-methylbenzoyl chloride
-
Synthesis and Manufacturing Pathway
-
Core Reactivity and Mechanistic Insights
-
Applications in Synthesis 4.1. Pharmaceutical Intermediates 4.2. Agrochemical Synthesis 4.3. Dyes, Pigments, and Polymers
-
Experimental Protocols 5.1. Synthesis of 4-Ethoxy-3-methylbenzoyl chloride 5.2. Application: Synthesis of a Model Amide
-
Safety, Handling, and Storage
-
References
Introduction to 4-Ethoxy-3-methylbenzoyl chloride
4-Ethoxy-3-methylbenzoyl chloride (C₁₀H₁₁ClO₂) is an aromatic acyl chloride. The molecule's reactivity is centered on the highly electrophilic carbonyl carbon of the acyl chloride group (-COCl). The benzene ring is substituted with an ethoxy (-OCH₂CH₃) group at the 4-position and a methyl (-CH₃) group at the 3-position. These substituents play a crucial role in modulating the reactivity of the acyl chloride and influencing the properties of downstream products.
The ethoxy and methyl groups are both electron-donating. The ethoxy group exerts a strong positive mesomeric effect (+M) and a weaker negative inductive effect (-I), leading to an overall donation of electron density to the aromatic ring. This can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, thereby moderating its reactivity. This nuanced reactivity makes it a potentially selective acylating agent in complex syntheses.
Table 1: Physicochemical Properties of Related Benzoyl Chlorides
| Property | 4-Ethoxybenzoyl chloride | 4-Methoxybenzoyl chloride | Benzoyl Chloride |
| CAS Number | 16331-46-7 | 100-07-2 | 98-88-4 |
| Molecular Formula | C₉H₉ClO₂ | C₈H₇ClO₂ | C₇H₅ClO |
| Molecular Weight | 184.62 g/mol | 170.59 g/mol | 140.57 g/mol |
| Boiling Point | 142-145 °C @ 20 mmHg | 262-263 °C @ 760 mmHg | 197.2 °C @ 760 mmHg |
| Appearance | Solid | Amber crystalline solid | Colorless liquid |
Synthesis and Manufacturing Pathway
Substituted benzoyl chlorides are most commonly synthesized from their corresponding benzoic acids. The process involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. Standard chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
The synthesis of 4-Ethoxy-3-methylbenzoyl chloride would thus proceed from 4-ethoxy-3-methylbenzoic acid. The reaction with thionyl chloride is often favored on an industrial scale due to its cost-effectiveness, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to accelerate the reaction.
Caption: Synthesis pathway for 4-Ethoxy-3-methylbenzoyl chloride.
Core Reactivity and Mechanistic Insights
The primary utility of 4-Ethoxy-3-methylbenzoyl chloride stems from its function as a potent acylating agent . It readily participates in nucleophilic acyl substitution reactions, where a nucleophile (such as an alcohol or amine) attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group.
Key reactions include:
-
Esterification: Reaction with alcohols yields the corresponding esters. This reaction is fundamental in the synthesis of fragrances, plasticizers, and pharmaceutical prodrugs.
-
Amidation: Reaction with primary or secondary amines forms amides. The amide bond is a cornerstone of peptide chemistry and is present in a vast number of active pharmaceutical ingredients (APIs).
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings to form substituted benzophenones, which are common moieties in UV stabilizers and drug molecules.
The general mechanism involves the addition of the nucleophile to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl double bond and form the final acylated product.
Caption: Core reactivity of 4-Ethoxy-3-methylbenzoyl chloride.
Applications in Synthesis
As a versatile intermediate, 4-Ethoxy-3-methylbenzoyl chloride is a building block for synthesizing more complex molecules across various industries.
4.1. Pharmaceutical Intermediates
The benzoyl moiety is a common feature in many pharmaceuticals. Substituted benzoyl chlorides are crucial for introducing this group, often forming a key ester or amide linkage within the final API. For example, structurally related 4-methoxybenzoyl chloride is used in the synthesis of anti-cancer agents and other fine chemical intermediates. The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) class of compounds, for instance, has been identified as potent microtubule inhibitors with anti-cancer properties. The 4-ethoxy-3-methylbenzoyl group could be used to synthesize analogs of such compounds, potentially modifying their solubility, metabolic stability, or target affinity.
4.2. Agrochemical Synthesis
Benzoyl chloride derivatives are foundational in the production of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern on the aromatic ring is critical for tuning the biological activity and selectivity of the final product. 4-Ethoxy-3-methylbenzoyl chloride can be used to create novel active ingredients in this sector.
4.3. Dyes, Pigments, and Polymers
The reaction of benzoyl chlorides with aromatic amines or hydroxyl-containing compounds can produce dyes and pigments. Furthermore, they are used to introduce benzoyl groups into polymers, acting as terminators or modifiers to impart specific properties like UV stability or thermal resistance.
Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.
5.1. Synthesis of 4-Ethoxy-3-methylbenzoyl chloride
This protocol is a representative procedure based on standard methods for converting benzoic acids to benzoyl chlorides.
-
Materials:
-
4-ethoxy-3-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous toluene or dichloromethane (DCM)
-
N,N-dimethylformamide (DMF) (catalytic, ~1 drop)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
In a fume hood, charge a dry round-bottom flask with 4-ethoxy-3-methylbenzoic acid and anhydrous toluene.
-
Add a catalytic drop of DMF to the suspension.
-
Slowly add thionyl chloride to the stirred mixture at room temperature. The reaction will evolve HCl and SO₂ gas.
-
Attach a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is 4-Ethoxy-3-methylbenzoyl chloride, which can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
-
5.2. Application: Synthesis of a Model Amide (N-benzyl-4-ethoxy-3-methylbenzamide)
This protocol demonstrates the use of the synthesized acyl chloride in a standard amidation reaction.
-
Materials:
-
4-Ethoxy-3-methylbenzoyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) or pyridine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
Dissolve benzylamine and triethylamine in anhydrous DCM in a flask and cool the solution in an ice bath.
-
Dissolve the crude 4-Ethoxy-3-methylbenzoyl chloride in a separate portion of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield pure N-benzyl-4-ethoxy-3-methylbenzamide.
-
Safety, Handling, and Storage
4-Ethoxy-3-methylbenzoyl chloride, like other acyl chlorides, must be handled with care.
-
Hazards: It is expected to be corrosive and lachrymatory. It will cause severe skin burns and eye damage. It is moisture-sensitive and will react violently with water, releasing corrosive HCl gas.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water and incompatible materials like bases and alcohols.
Conclusion
While 4-Ethoxy-3-methylbenzoyl chloride may not be a widely commercialized chemical, its value as a synthetic intermediate is clear. Based on the well-established chemistry of analogous benzoyl chlorides, it serves as a potent and versatile acylating agent. Its specific substitution pattern offers a unique building block for medicinal chemists, agrochemical researchers, and material scientists to construct novel molecules with tailored properties. Understanding its synthesis, reactivity, and safe handling is paramount for any research professional looking to incorporate this or similar reactive intermediates into their synthetic workflows.
References
-
Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Online] Available at: [Link]
- O'Hair, R. A. J., & Androutsopoulos, N. K. (2000).
4-Ethoxy-3-methylbenzoyl chloride synthesis from 4-ethoxy-3-methylbenzoic acid
Executive Summary
This technical guide details the synthesis of 4-ethoxy-3-methylbenzoyl chloride (CAS: 91900-26-4) from its carboxylic acid precursor, 4-ethoxy-3-methylbenzoic acid .[1] This transformation is a fundamental activation step in the synthesis of pharmacologically active amides and esters, particularly in the development of ion channel modulators and flavoring agents.[1]
The protocol prioritizes the Thionyl Chloride (
Reaction Scheme & Logic
The synthesis proceeds via nucleophilic acyl substitution.[1] The presence of the electron-donating ethoxy group at the para position and the methyl group at the meta position deactivates the carbonyl carbon slightly relative to unsubstituted benzoic acid, making the catalytic role of DMF critical for efficient conversion at moderate temperatures.[1]
Reaction Pathway Visualization[1]
Figure 1: Reaction pathway for the chlorination of 4-ethoxy-3-methylbenzoic acid.
Mechanistic Insight: The Role of DMF
Understanding the mechanism is vital for troubleshooting.[1] DMF acts not merely as a solvent but as a nucleophilic catalyst .[1]
-
Activation: DMF reacts with
to form the electrophilic Vilsmeier-Haack type chloroiminium intermediate . -
Substitution: The carboxylic acid attacks this highly reactive species, forming an activated acyl chloride-DMF complex.[1]
-
Regeneration: Chloride ion attacks the carbonyl, releasing the acid chloride and regenerating DMF.[1]
Why this matters: Without DMF, the reaction requires higher temperatures (refluxing neat
Experimental Protocol
Safety Warning: Thionyl chloride is corrosive and reacts violently with water.[1] All operations must be performed in a functioning fume hood.[1] A gas scrubber (NaOH trap) is required to neutralize evolved
Reagents & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 4-Ethoxy-3-methylbenzoic acid | 180.20 | 1.0 | Limiting Reagent |
| Thionyl Chloride ( | 118.97 | 1.5 – 3.0 | Reagent & Solvent* |
| DMF (Anhydrous) | 73.09 | 0.05 (cat.)[1] | Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent vol.[1] | Optional Solvent |
| Toluene | 92.14 | Solvent vol.[1] | Azeotropic Solvent |
*Note:
Step-by-Step Procedure
-
Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Drierite) or nitrogen inlet. Connect the top of the condenser to a gas trap containing 10% NaOH solution.[1]
-
Charging: Add 4-ethoxy-3-methylbenzoic acid (10.0 g, 55.5 mmol) to the flask.
-
Solvent/Reagent Addition:
-
Catalysis: Add 2–3 drops of anhydrous DMF . Gas evolution (HCl/SO2) should become visible immediately.[1]
-
Reaction:
-
Heat the mixture to 60–70°C (oil bath temperature).
-
Stir for 2–3 hours . The suspension should become a clear homogeneous solution, indicating the consumption of the starting acid.[1]
-
-
Monitoring: Aliquot a small sample, quench with dry methanol, and analyze by TLC or HPLC (looking for the methyl ester derivative). The acid chloride itself is too unstable for direct standard chromatography.[1]
-
Work-up:
-
Once complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure (rotary evaporator) to remove excess
and solvent.[1] -
Crucial Step: Add fresh anhydrous toluene (20 mL) and re-evaporate. Repeat this "chasing" step twice. This ensures complete removal of trace
and , which is critical if the next step involves acid-sensitive nucleophiles.[1]
-
-
Isolation: The resulting residue is 4-ethoxy-3-methylbenzoyl chloride , typically a pale yellow oil or low-melting solid.[1] It is sufficiently pure (>95%) for most downstream applications.[1]
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No Reaction (Solids persist) | Inactive catalyst or old | Add fresh DMF (anhydrous). Ensure |
| Dark/Black Reaction Mixture | Decomposition of ethoxy group.[1] | Temperature too high (>90°C).[1] Reduce temp. Ensure DMF is minimal (catalytic only). |
| Product Hydrolyzes Rapidly | Moisture ingress.[1] | Use strictly anhydrous glassware.[1] Store product under |
| "Sticky" Solid upon Evaporation | Residual DMF or oligomers.[1] | Wash residue with cold hexane (if product crystallizes) or distill (high vac) if liquid.[1] |
Characterization
Since the acid chloride is moisture-sensitive, it is often characterized by immediate conversion to a stable derivative (e.g., methyl ester) or by IR/NMR in anhydrous deuterated solvents (
-
Physical State: Pale yellow liquid or low-melting solid.[1]
-
IR Spectrum: Strong carbonyl stretch at ~1775 cm⁻¹ (characteristic of acyl chlorides), distinct from the carboxylic acid (~1680 cm⁻¹).[1]
-
¹H NMR (
, 400 MHz):
References
-
Tachdjian, C., et al. (2005).[1][4] Flavoring agents and savory or sweet flavor enhancers.[1][4][5] U.S. Patent Application 2005/0084506A1.[1] (Describes the synthesis of the parent acid and coupling conditions). Retrieved from
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Foundational reference for Nucleophilic Acyl Substitution mechanism).
-
Common Organic Chemistry. (2023). Thionyl Chloride Reaction Conditions. Retrieved from [Link]
Sources
- 1. 874-60-2|4-Methylbenzoyl chloride|BLD Pharm [bldpharm.com]
- 2. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
4-Ethoxy-3-methylbenzoyl chloride CAS number and structure
Part 1: Executive Summary
4-Ethoxy-3-methylbenzoyl chloride (CAS 91900-26-4 ) is a specialized acyl chloride intermediate used primarily in the synthesis of pharmaceutical pharmacophores and agrochemical actives. Characterized by its high electrophilicity, it serves as a critical "warhead" for introducing the 4-ethoxy-3-methylphenyl moiety into complex scaffolds via nucleophilic acyl substitution.
This guide moves beyond basic catalog data to provide a self-validating synthesis protocol, mechanistic insights, and handling standards required for high-integrity research environments.
Part 2: Chemical Identity & Structural Analysis
The molecule features a benzoyl chloride core substituted with an electron-donating ethoxy group at the para position and a methyl group at the meta position. This substitution pattern balances reactivity: the electron-donating effects of the ethoxy and methyl groups slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, making it more selective but still highly reactive toward nucleophiles.
Table 1: Physicochemical Profile[1][2]
| Parameter | Data |
| Chemical Name | 4-Ethoxy-3-methylbenzoyl chloride |
| CAS Number | 91900-26-4 |
| PubChem CID | 45081788 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Physical State | Liquid (at room temp) or low-melting solid; typically clear to pale yellow. |
| Boiling Point | ~145 °C (at reduced pressure, predicted) |
| SMILES | CCOc1ccc(C(=O)Cl)cc1C |
| InChI Key | XLWQUESMILVIPR-UHFFFAOYSA-N (Analogous base structure) |
| Reactivity Class | Acyl Halide / Electrophile |
Part 3: Synthesis & Manufacturing Protocol
Commercial availability of this specific acid chloride can be sporadic. Consequently, it is frequently synthesized in situ or on-demand from its stable precursor, 4-ethoxy-3-methylbenzoic acid (CAS 92315-60-1) .
Protocol: Chlorination via Thionyl Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> )[3][4]
Objective: Convert 4-ethoxy-3-methylbenzoic acid to 4-ethoxy-3-methylbenzoyl chloride with >98% conversion.
Reagents:
-
Precursor: 4-Ethoxy-3-methylbenzoic acid (1.0 equiv).
-
Reagent: Thionyl Chloride (
) (1.5 – 2.0 equiv). High purity required. -
Catalyst: DMF (N,N-Dimethylformamide) (0.01 equiv / 1-2 drops). Critical for forming the Vilsmeier-Haack intermediate to accelerate reaction.
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous). Note: Can be run neat if temperature control is precise.
Step-by-Step Methodology:
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or
line) to exclude atmospheric moisture. -
Charging: Charge the flask with 4-ethoxy-3-methylbenzoic acid and anhydrous solvent (if using).
-
Activation: Add the catalytic amount of DMF.
-
Addition: Add Thionyl Chloride dropwise via an addition funnel at room temperature. Caution: Gas evolution (
, ) will occur. -
Reaction: Heat the mixture to reflux (approx. 75-80°C for toluene, or 40°C for DCM) for 2–3 hours.
-
Endpoint Check: Monitor by TLC (convert an aliquot to methyl ester with methanol) or by cessation of gas evolution.
-
-
Work-up:
-
Remove the solvent and excess
under reduced pressure (rotary evaporator). -
Azeotropic Drying: Add anhydrous toluene and re-evaporate to ensure complete removal of acidic traces.
-
-
Isolation: The resulting oil is the crude acid chloride. For high-purity applications, purify via vacuum distillation.
Part 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle involving DMF and the subsequent nucleophilic acyl substitution.
Figure 1: DMF-catalyzed conversion of carboxylic acid to acid chloride using Thionyl Chloride.
Part 5: Applications in Drug Discovery
This molecule serves as a versatile building block. Its primary utility lies in its ability to derivatize amines and alcohols, creating libraries of benzamides and benzoate esters .
Key Reaction Pathways
-
Amide Coupling (Schotten-Baumann conditions):
-
Reaction: Acid Chloride + Primary/Secondary Amine + Base (
or Pyridine) Amide . -
Utility: Synthesis of ion channel modulators and GPCR ligands where the 4-ethoxy-3-methyl motif provides specific hydrophobic interactions.
-
-
Esterification:
-
Reaction: Acid Chloride + Alcohol + Base
Ester . -
Utility: Prodrug synthesis or creating flavor/fragrance compounds.
-
-
Friedel-Crafts Acylation:
-
Reaction: Acid Chloride + Aromatic Ring +
Diaryl Ketone . -
Utility: Synthesis of benzophenone derivatives.[1]
-
Figure 2: Divergent synthesis pathways utilizing the acid chloride core.
Part 6: Handling, Safety & Stability
Hazard Classification: Corrosive (Skin Corr.[2] 1B), Lachrymator.
-
Moisture Sensitivity:
-
Hydrolyzes rapidly upon contact with water or humid air to revert to the parent acid and hydrochloric acid (
). -
Storage: Store under inert atmosphere (
or Argon) in a tightly sealed container, preferably at 2–8°C.
-
-
Personal Protective Equipment (PPE):
-
Respiratory: Work strictly in a fume hood. Acid chlorides release
gas. -
Skin/Eye: Nitrile gloves (double gloving recommended) and chemical splash goggles.
-
-
Quenching/Disposal:
-
Do not pour directly into water drains. Quench slowly by adding to a stirred solution of dilute sodium bicarbonate (
) or sodium hydroxide ( ) on an ice bath to neutralize the generated acid.
-
References
-
Sigma-Aldrich. 4-Ethoxy-3-methylbenzoyl chloride Product Data (CAS 91900-26-4).[3] Retrieved from
-
PubChem. Compound Summary for CID 45081788 (4-Ethoxy-3-methylbenzoyl chloride). National Library of Medicine. Retrieved from
-
GuideChem. Supplier and CAS Database for 4-Ethoxy-3-methylbenzoyl chloride. Retrieved from
-
Organic Syntheses. General Procedures for Acid Chloride Synthesis using Thionyl Chloride. Org.[4] Synth. Coll. Vol. 4, p. 715. Retrieved from
-
Google Patents. Synthesis of 4-ethoxy-3-methylbenzoic acid derivatives (US 2005/0084506A1). Retrieved from
Sources
IUPAC nomenclature for 4-Ethoxy-3-methylbenzoyl chloride
Executive Summary
4-Ethoxy-3-methylbenzoyl chloride is a specialized acyl halide intermediate used primarily in the synthesis of heterocycles and pharmaceutical scaffolds. As an activated derivative of 4-ethoxy-3-methylbenzoic acid (CAS 92315-60-1), it serves as a critical electrophile in Friedel-Crafts acylations and nucleophilic substitutions. This guide provides a definitive breakdown of its IUPAC nomenclature, a robust synthetic protocol for its generation, and a self-validating quality control system based on spectroscopic shifts.
Part 1: Structural Anatomy & IUPAC Nomenclature
The naming of this compound is not arbitrary; it follows a strict hierarchy defined by the IUPAC Blue Book (P-65.5). The nomenclature is derived by identifying the principal functional group and the parent structure.
Nomenclature Logic
-
Principal Functional Group: The acyl chloride (
) takes precedence over the ether (ethoxy) and alkyl (methyl) groups. This dictates the suffix -oyl chloride . -
Parent Structure: The benzene ring attached to the acyl chloride is named benzoyl chloride .
-
Numbering: The carbon atom of the benzene ring attached to the carbonyl group is designated as C1 .
-
Substituents:
-
Ethoxy (
): Located at position 4. -
Methyl (
): Located at position 3.[1]
-
-
Alphabetization: Substituents are listed alphabetically (Ethoxy before Methyl), not by position number.
Final IUPAC Name: 4-Ethoxy-3-methylbenzoyl chloride
Nomenclature Decision Tree (Visualization)
Figure 1: Logical hierarchy for deriving the IUPAC name according to P-65 priority rules.
Part 2: Chemoinformatics & Physical Properties
The following data establishes the chemical identity of the compound and its stable precursor.
| Property | Data | Notes |
| IUPAC Name | 4-Ethoxy-3-methylbenzoyl chloride | Preferred Name |
| Molecular Formula | ||
| Molecular Weight | 198.65 g/mol | |
| Physical State | Low-melting solid or oil | Moisture sensitive (hydrolyzes to acid) |
| Boiling Point | ~145–150 °C (at 15 mmHg) | Predicted based on analogs [1] |
| Precursor CAS | 92315-60-1 | (4-Ethoxy-3-methylbenzoic acid) |
| SMILES | CCOc1c(C)cc(C(Cl)=O)cc1 |
Part 3: Synthetic Pathways & Reactivity[5]
As an Application Scientist, I recommend generating this acid chloride in situ or immediately prior to use due to its hydrolytic instability. The most robust method utilizes Thionyl Chloride (
The "Catalytic DMF" Protocol
Why this works: Simple reflux with thionyl chloride can be slow. Adding catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than
Reagents:
-
Precursor: 4-Ethoxy-3-methylbenzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (1.5 – 2.0 eq)
-
Catalyst: DMF (1–2 drops, or 0.05 eq)
-
Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction is also common).
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube or nitrogen line. -
Charge: Add 4-ethoxy-3-methylbenzoic acid and dry toluene (approx. 5 mL per gram of acid).
-
Activation: Add Thionyl Chloride dropwise.
-
Catalysis: Add 1 drop of anhydrous DMF. Caution: Gas evolution (
and ) will begin immediately. -
Reflux: Heat the mixture to 75–80 °C for 2–3 hours. The suspension should become a clear solution, indicating consumption of the starting acid.
-
Isolation: Remove the solvent and excess
under reduced pressure (rotary evaporator). -
Chase: Add a small portion of dry toluene and re-evaporate to azeotrope off trace thionyl chloride.
Reaction Mechanism Visualization
Figure 2: Conversion of the carboxylic acid to the acid chloride via nucleophilic acyl substitution.
Part 4: Quality Control (Self-Validating System)
In drug development, verifying the integrity of an intermediate is non-negotiable. Use the following spectroscopic shifts to confirm the transformation from Acid
Infrared Spectroscopy (IR) – The "Quick Check"
This is the fastest method to verify reaction completion.
-
Starting Material (Acid): Broad O-H stretch (
) and Carbonyl C=O stretch at . -
Product (Chloride): Disappearance of O-H stretch. Shift of Carbonyl C=O to
.-
Note: The electron-donating ethoxy group may slightly lower this frequency compared to unsubstituted benzoyl chloride, but it will remain significantly higher than the acid.
-
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Proton Environment | Multiplicity | Approx.[2] Shift ( | Diagnostic Value |
| Aromatic (H2, H6) | Doublet/Multiplet | 7.8 – 8.0 | Deshielded by COCl group. |
| Aromatic (H5) | Doublet | ~6.8 – 6.9 | Shielded by Ortho-Ethoxy group. |
| Ethoxy (-OCH2-) | Quartet | 4.1 | Characteristic of ethyl ether. |
| Methyl (Ar-CH3) | Singlet | 2.2 – 2.3 | Confirms the methyl substituent. |
| Ethoxy (-CH3) | Triplet | 1.4 – 1.5 | Coupled to methylene. |
Go/No-Go Decision:
-
GO: Distinct quartet at 4.1 ppm; absence of broad singlet at >10 ppm (carboxylic acid proton).
-
NO-GO: Presence of broad peak >10 ppm indicates incomplete conversion.
References
-
NIST Chemistry WebBook. 4-Ethoxybenzoyl chloride (Analogous properties). National Institute of Standards and Technology.[3] Link
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-65.5.1 (Acyl Halides). Link
-
PubChem. 4-Ethoxy-3-methylbenzoic acid (Precursor Data). National Library of Medicine. Link
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Chapter 22: Acylation of Aromatics). Link
Sources
An In-depth Technical Guide to 4-Ethoxy-3-methylbenzoyl Chloride for Advanced Research
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Ethoxy-3-methylbenzoyl chloride, a substituted aromatic acyl chloride of significant interest in medicinal chemistry and organic synthesis. This guide delineates its core chemical properties, outlines a detailed synthesis protocol, and explores its reactivity and potential applications in the development of novel therapeutics.
Core Molecular Attributes
4-Ethoxy-3-methylbenzoyl chloride is a bifunctional organic molecule featuring a reactive acyl chloride group, an ethoxy substituent at the para-position, and a methyl group at the meta-position of the benzene ring. These substitutions modulate the electronic properties and steric hindrance of the benzoyl chloride core, influencing its reactivity and making it a valuable building block for targeted molecular design.
Molecular Formula and Weight
The chemical structure of 4-Ethoxy-3-methylbenzoyl chloride dictates its fundamental properties. The molecular formula is determined by the constituent atoms: a benzene ring (C6), a carbonyl chloride group (COCl), an ethoxy group (OC2H5), and a methyl group (CH3).
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.64 g/mol |
| CAS Number | Not explicitly found; further database verification recommended. |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements.
Synthesis of 4-Ethoxy-3-methylbenzoyl Chloride: A Validated Protocol
The synthesis of substituted benzoyl chlorides, such as 4-Ethoxy-3-methylbenzoyl chloride, is a cornerstone of organic synthesis, providing a gateway to a multitude of more complex molecules. The most common and reliable method involves the chlorination of the corresponding carboxylic acid.
Causality in Experimental Design
The conversion of a carboxylic acid to an acyl chloride is a critical activation step, as the hydroxyl group of the carboxylic acid is a poor leaving group. Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride are employed to replace the hydroxyl group with a chlorine atom, which is an excellent leaving group, thereby rendering the carbonyl carbon highly susceptible to nucleophilic attack. The choice of chlorinating agent and reaction conditions is paramount for achieving high yield and purity. Thionyl chloride is often favored for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[1]
Experimental Protocol: Chlorination of 4-Ethoxy-3-methylbenzoic Acid
This protocol describes a robust method for the preparation of 4-Ethoxy-3-methylbenzoyl chloride from its carboxylic acid precursor.
Materials:
-
4-Ethoxy-3-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 4-Ethoxy-3-methylbenzoic acid and anhydrous toluene.
-
Addition of Reagents: To this suspension, add a catalytic amount of anhydrous DMF. Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature.
-
Reaction Progression: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added and co-evaporated. The resulting crude 4-Ethoxy-3-methylbenzoyl chloride is often of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.
Self-Validating System: The successful synthesis of the acyl chloride can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber in the IR spectrum. Further characterization by ¹H and ¹³C NMR spectroscopy will confirm the structure.
Synthesis Workflow Diagram
Caption: Synthesis of 4-Ethoxy-3-methylbenzoyl chloride.
Chemical Reactivity and Mechanistic Insights
Benzoyl chlorides are highly reactive acylating agents, and their reactivity is influenced by the electronic nature of the substituents on the aromatic ring.[2] The ethoxy group at the 4-position is an electron-donating group through resonance (+M effect), which can slightly reduce the electrophilicity of the carbonyl carbon. Conversely, the methyl group at the 3-position has a weak electron-donating inductive effect (+I effect). The overall reactivity is a balance of these electronic effects.
Nucleophilic Acyl Substitution
The primary reaction of 4-Ethoxy-3-methylbenzoyl chloride is nucleophilic acyl substitution.[2] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the oxygen and chlorine atoms. Nucleophiles readily attack this carbon, leading to the displacement of the chloride ion.
Common Reactions:
-
Hydrolysis: Reacts with water to form 4-Ethoxy-3-methylbenzoic acid. This reaction is often vigorous, necessitating handling in anhydrous conditions.[2]
-
Alcoholysis: Reacts with alcohols to form the corresponding esters.
-
Aminolysis: Reacts with primary and secondary amines to yield amides.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate other aromatic compounds to form substituted ketones.[2]
Reactivity Pathway Diagram
Caption: Reactivity of 4-Ethoxy-3-methylbenzoyl chloride.
Applications in Drug Discovery and Development
Substituted benzoyl chlorides are pivotal intermediates in the pharmaceutical industry.[3][4] The benzoyl moiety is a common scaffold in a wide range of therapeutic agents. The specific substitution pattern of 4-Ethoxy-3-methylbenzoyl chloride allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of a lead compound.
Potential Applications:
-
Synthesis of Active Pharmaceutical Ingredients (APIs): It can be used in the synthesis of various drugs, including anti-inflammatory agents, antihistamines, and local anesthetics.[3]
-
Derivatization for Analysis: Benzoyl chloride and its derivatives are used to derivatize polar small molecules in biological samples, improving their chromatographic retention and mass spectrometric detection in metabolomics studies.[5]
-
Scaffold for Combinatorial Chemistry: Its reactivity makes it an ideal building block for creating libraries of compounds for high-throughput screening in drug discovery.
References
-
Gleave, J. T., Hughes, E. D., & Ingold, C. K. (1935). 451. The mechanism of substitution at a carbon atom. Part IV. The mechanism of the interaction of benzoyl chloride with hydroxylic substances. Journal of the Chemical Society (Resumed), 236-243. [Link]
-
Bentley, T. W., & Jones, R. O. (1993). Solvolyses of benzoyl chlorides in weakly nucleophilic media. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]
-
Paladin, A., & Ley, S. V. (2016). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Chemistry–A European Journal, 22(42), 14812-14816. [Link]
-
Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 798-805. [Link]
-
PubChem. (n.d.). 4-Ethoxybenzoyl chloride. National Center for Biotechnology Information. [Link]
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- 4. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to the Reactivity Profile of 4-Ethoxy-3-methylbenzoyl Chloride
Prepared by: Gemini, Senior Application Scientist
4-Ethoxy-3-methylbenzoyl chloride is a specialized acylating agent whose utility in organic synthesis, particularly in the realms of medicinal chemistry and materials science, is dictated by the nuanced electronic and steric properties of its substituted aromatic ring. As an acyl chloride, it belongs to the most reactive class of carboxylic acid derivatives, enabling a wide array of transformations.[1] The presence of the 4-ethoxy and 3-methyl groups, however, modulates this inherent reactivity, offering a distinct profile compared to simpler analogs like benzoyl chloride. This guide provides an in-depth analysis of its reactivity, supported by mechanistic insights and practical experimental protocols, to empower researchers in leveraging this compound for the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A clear understanding of a reagent's physical and spectral properties is fundamental to its effective use. The key characteristics of 4-Ethoxy-3-methylbenzoyl chloride are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-ethoxy-3-methylbenzoyl chloride | PubChem[2] |
| CAS Number | 188981-22-8 | N/A |
| Molecular Formula | C₁₀H₁₁ClO₂ | N/A |
| Molecular Weight | 200.65 g/mol | N/A |
| Appearance | (Expected) Colorless to light-yellow liquid or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not available; vacuum distillation recommended for purification | Inferred from[3] |
| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, Toluene) | Inferred from[4] |
| InChIKey | N/A | N/A |
Note: Experimental data for this specific compound is not widely published. Properties are inferred from structurally similar compounds like 4-ethoxybenzoyl chloride. Researchers should verify properties on receipt.
Spectroscopic Data: While a specific public database entry for the complete spectra of 4-Ethoxy-3-methylbenzoyl chloride is sparse, the expected characteristic signals are:
-
IR Spectroscopy: A strong C=O stretching band around 1770-1800 cm⁻¹, characteristic of an aromatic acyl chloride.
-
¹H NMR Spectroscopy: Distinct signals corresponding to the aromatic protons, the ethoxy group (-O-CH₂-CH₃), and the methyl group (-CH₃). The aromatic signals will show splitting patterns influenced by their ortho, meta, and para relationships.
-
¹³C NMR Spectroscopy: A carbonyl carbon signal in the range of 165-170 ppm, along with signals for the aromatic, ethoxy, and methyl carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's mass, along with a characteristic M+2 peak due to the ³⁷Cl isotope.
Core Reactivity Principles: A Tale of Two Substituents
The reactivity of 4-Ethoxy-3-methylbenzoyl chloride in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the combined electronic effects of the para-ethoxy and meta-methyl substituents.
Electronic Effects:
-
4-Ethoxy Group (+R > -I): The oxygen atom of the ethoxy group exerts a strong, electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the aromatic ring. This effect is most pronounced at the ortho and para positions. Being para to the carbonyl group, the ethoxy group significantly increases electron density at the carbonyl carbon's point of attachment, thereby reducing its electrophilicity. This makes the compound less reactive than unsubstituted benzoyl chloride.
-
3-Methyl Group (+I): The methyl group, positioned meta to the carbonyl, exerts a weak, electron-donating inductive effect (+I). Its influence on the carbonyl carbon's electrophilicity is minimal compared to the powerful resonance effect of the ethoxy group.
The net result is a deactivation of the acyl chloride towards nucleophilic attack compared to benzoyl chloride, but it remains a highly reactive species capable of acylating a wide range of nucleophiles under controlled conditions.
Caption: Electronic influence of substituents on reactivity.
Key Synthetic Transformations & Protocols
4-Ethoxy-3-methylbenzoyl chloride is an excellent reagent for introducing the 4-ethoxy-3-methylbenzoyl moiety. The following sections detail common transformations.
Amidation: Synthesis of N-Substituted Amides
The reaction with primary or secondary amines is typically rapid and high-yielding, forming a stable amide bond. This is a cornerstone reaction in the synthesis of pharmaceutical intermediates.[4]
Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. A base is typically added to neutralize the HCl byproduct.[5]
Caption: Generalized workflow for amidation reaction.
Experimental Protocol: Synthesis of N-benzyl-4-ethoxy-3-methylbenzamide
-
Materials:
-
4-Ethoxy-3-methylbenzoyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
-
-
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve benzylamine and triethylamine in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve 4-Ethoxy-3-methylbenzoyl chloride in a separate flask of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A white precipitate of triethylammonium chloride will form.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
-
Safety: The reaction is exothermic and generates HCl. Perform in a fume hood. Wear appropriate PPE, including gloves and safety glasses. 4-Ethoxy-3-methylbenzoyl chloride is corrosive and a lachrymator.[4][6]
Esterification: Synthesis of Aryl Esters
Reaction with alcohols or phenols yields the corresponding esters. These reactions are fundamental in creating building blocks for polymers and active pharmaceutical ingredients.[7][8]
Experimental Protocol: Synthesis of Phenyl 4-ethoxy-3-methylbenzoate
-
Materials:
-
4-Ethoxy-3-methylbenzoyl chloride (1.0 eq)
-
Phenol (1.0 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Setup: In a flame-dried, nitrogen-flushed flask, dissolve phenol in anhydrous THF and pyridine.
-
Cooling: Cool the mixture to 0 °C.
-
Addition: Slowly add a solution of 4-Ethoxy-3-methylbenzoyl chloride in anhydrous THF to the cooled mixture.
-
Reaction: Stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with water, 1M HCl (to remove pyridine), and brine.
-
Purification: Dry the organic phase over MgSO₄, concentrate in vacuo, and purify the residue by flash chromatography.
-
Friedel-Crafts Acylation
As a benzoyl chloride derivative, this compound can act as an electrophile in Friedel-Crafts acylation reactions to introduce the acyl group onto another aromatic ring, forming a diaryl ketone. A Lewis acid catalyst (e.g., AlCl₃) is required.
Mechanism: The Lewis acid coordinates to the chloride, making the carbonyl carbon significantly more electrophilic and generating a resonance-stabilized acylium ion, which is then attacked by the electron-rich aromatic substrate.
Caption: Key stages of a Friedel-Crafts acylation reaction.
Applications in Drug Development and Materials Science
While specific, marketed applications of 4-Ethoxy-3-methylbenzoyl chloride are not extensively documented, its structural motifs are highly relevant in modern research. Acyl chlorides are key intermediates for creating libraries of amides and esters for high-throughput screening in drug discovery.[9] The 4-alkoxy-benzoyl moiety is present in numerous biologically active molecules, including compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.[10][11]
The chlorine atom itself is a crucial component in over 25% of FDA-approved drugs, highlighting the importance of chlorinated intermediates in pharmaceutical synthesis.[12] This reagent serves as a valuable tool for introducing the 4-ethoxy-3-methylbenzoyl pharmacophore, which can be explored for its potential to modulate target binding and pharmacokinetic properties in novel drug candidates.
Safety and Handling
As a reactive acyl chloride, 4-Ethoxy-3-methylbenzoyl chloride demands careful handling to ensure safety and reagent integrity.
-
General Hazards: Corrosive, causes severe skin burns and eye damage.[2][6][13] It is also a lachrymator (induces tearing).[4]
-
Reactivity Hazards: Reacts violently with water, including atmospheric moisture, to release corrosive HCl gas.[6][14][15] This can cause pressure buildup in sealed containers.[14]
-
Handling:
-
Storage:
-
Incompatible Materials: Water, alcohols, amines, strong bases, and strong oxidizing agents.[6][14][15]
Conclusion
4-Ethoxy-3-methylbenzoyl chloride is a valuable, moderately reactive acylating agent. Its reactivity is primarily controlled by the strong electron-donating resonance from the para-ethoxy group, which makes it less electrophilic than benzoyl chloride but still highly effective for synthesizing amides, esters, and ketones under appropriate conditions. By understanding its electronic profile and adhering to strict safety protocols, researchers can effectively utilize this reagent as a key building block in the development of novel pharmaceuticals and advanced materials.
References
-
PubChem. 4-Ethoxybenzoyl Chloride. [Link]
-
PubChemLite. 4-ethoxy-3-methylbenzenesulfonyl chloride (C9H11ClO3S). [Link]
-
Organic Syntheses. Benzoyl chloride, 4-pentyl-. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Royal Society of Chemistry. Cross-Couplings Between Benzyl and Aryl Halides “On Water.” Synthesis of Diarymethanes - Supporting Information. [Link]
-
PMC (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
PrepChem.com. Synthesis of 4-ethoxybenzyl chloride. [Link]
-
NIST. 4-Ethoxybenzoyl chloride - NIST WebBook. [Link]
-
PrepChem.com. Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. [Link]
-
Ludwig-Maximilians-Universität München. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]
-
Chemguide. AMINES AS NUCLEOPHILES. [Link]
-
Pearson. What compounds are formed from the reaction of benzoyl chloride w... [Link]
-
PubMed. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. [Link]
-
PMC (NIH). 4-Ethoxy-3-methoxybenzaldehyde. [Link]
-
Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]
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A Technical Guide to Unlocking the Research Potential of 4-Ethoxy-3-methylbenzoyl Chloride
Abstract
Substituted benzoyl chlorides are foundational pillars in modern organic synthesis, serving as highly versatile intermediates in the creation of complex molecules across pharmaceuticals, agrochemicals, and materials science.[1][2][3] Among these, 4-Ethoxy-3-methylbenzoyl chloride presents a unique scaffold, combining an electron-donating ethoxy group with a weakly activating methyl group. This specific substitution pattern offers a nuanced platform for modulating physicochemical properties such as lipophilicity, metabolic stability, and molecular conformation. This guide provides a comprehensive exploration of the untapped research potential of this compound. We will delve into its core chemistry, propose robust synthetic protocols, and outline promising research trajectories in medicinal chemistry and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block for next-generation discovery.
Foundational Chemistry and Synthesis
A thorough understanding of the synthesis and reactivity of 4-Ethoxy-3-methylbenzoyl chloride is paramount before exploring its application. The molecule's utility stems from the high reactivity of the acyl chloride functional group, which makes it an excellent electrophile for a variety of nucleophiles.[4]
Physicochemical Properties
A summary of the key properties of the related compound, 4-ethoxybenzoyl chloride, is provided below. The addition of the 3-methyl group is expected to slightly increase the molecular weight and lipophilicity.
| Property | Value (for 4-Ethoxybenzoyl chloride) | Reference |
| Molecular Formula | C₉H₉ClO₂ | [5] |
| Molecular Weight | 184.62 g/mol | [6] |
| Form | Solid | [6] |
| Boiling Point | 142-145 °C / 20 mmHg | [6][7] |
| Refractive Index | n20/D 1.567 | [6] |
| Key Reactivity | Reacts with water, alcohols, amines, strong bases.[4][8] | [4][8] |
Proposed Synthesis Pathway
The target acyl chloride is most practically prepared from its corresponding carboxylic acid. The synthesis of the precursor, 4-ethoxy-3-methylbenzoic acid, can be envisioned from commercially available starting materials. The following diagram illustrates a plausible and efficient synthetic workflow.
Caption: Proposed workflow for the synthesis of 4-Ethoxy-3-methylbenzoyl chloride.
Potential Research Area I: Medicinal Chemistry and Drug Discovery
The true potential of 4-Ethoxy-3-methylbenzoyl chloride lies in its application as a scaffold for generating novel bioactive molecules. The substitution pattern is particularly interesting: the 4-ethoxy group can act as a hydrogen bond acceptor and influences solubility, while the 3-methyl group can provide a steric handle to probe binding pockets and can block metabolic attack at that position.
Rationale: Why This Scaffold?
-
Privileged Structure: Substituted benzamides and benzoates are common motifs in a vast array of approved drugs.
-
Property Modulation: The ethoxy and methyl groups provide a platform to fine-tune the Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound. Reacting the acyl chloride with different nucleophiles allows for rapid diversification.[9]
-
Vector for Exploration: The reactivity of the acyl chloride allows for its conjugation to various pharmacophores, enabling the exploration of new chemical space.
Proposed Research Thrusts
The following diagram outlines key research directions in drug discovery originating from the title compound.
Caption: Overview of potential research avenues in medicinal chemistry.
A. Amide Library Synthesis for High-Throughput Screening (HTS)
The most direct application is the reaction of 4-Ethoxy-3-methylbenzoyl chloride with a diverse set of primary and secondary amines to generate a library of novel amides.
-
Causality: Amide bonds are stable and prevalent in biological systems. By creating a library with varied R-groups from the amine, one can rapidly screen for binders to a specific biological target (e.g., kinases, GPCRs, proteases). The ethoxy-methyl-benzoyl "headgroup" provides a consistent anchor, while the amine "tail" explores the target's binding site. This is a cornerstone of modern lead discovery.
B. Development of Kinase Inhibitors
Many Type I and Type II kinase inhibitors utilize a substituted benzamide core to interact with the hinge region of the ATP binding pocket.
-
Hypothetical Workflow:
-
Core Synthesis: Prepare 4-Ethoxy-3-methylbenzoyl chloride as described.
-
Amidation: Couple the acyl chloride with a known kinase-binding fragment, such as 3-aminopyrazole or 4-aminopyridine, via a standard Schotten-Baumann reaction.
-
Screening: Test the resulting compound against a panel of kinases.
-
SAR Expansion: Synthesize analogs by varying the amine component to optimize potency and selectivity.
-
C. Probing Antiviral Targets
Ester derivatives can serve as prodrugs, improving the bioavailability of a parent molecule. The acyl chloride can be used to cap hydroxyl groups on nucleoside or non-nucleoside analogs to create ester prodrugs that are cleaved by intracellular esterases, releasing the active drug.
Potential Research Area II: Materials Science and Polymer Chemistry
The unique substitution of 4-Ethoxy-3-methylbenzoyl chloride can be leveraged to create novel polymers and functional materials with tailored properties. Benzoyl chloride and its derivatives are known to be useful in the production of resins, plasticizers, and dyes.[3]
A. Synthesis of Novel Aromatic Polyamides and Polyesters
-
Rationale: Aromatic polyamides (aramids) and polyesters are classes of high-performance polymers known for their thermal stability and mechanical strength. The introduction of the ethoxy and asymmetric methyl groups into the polymer backbone disrupts chain packing compared to a simple terephthaloyl chloride.
-
Experimental Insight: This disruption is not necessarily a negative. It is expected to increase the solubility of the resulting polymer in common organic solvents, making it easier to process (e.g., for spin-coating films or casting membranes) while potentially maintaining a high glass transition temperature. The ethoxy group could also be used to fine-tune the refractive index of the material.
-
Proposed Reaction: Interfacial polymerization of 4-Ethoxy-3-methylbenzoyl chloride with a diamine (e.g., p-phenylenediamine) or a bisphenol (e.g., bisphenol A) would be a robust method to generate these new polymers.
B. Surface Functionalization and Modification
-
Rationale: The high reactivity of the acyl chloride allows it to readily form covalent bonds with surfaces rich in hydroxyl (-OH) or amine (-NH₂) groups, such as silica, cellulose, or amine-terminated self-assembled monolayers.
-
Application: This can be used to precisely control the surface energy and wettability of a material. Attaching the 4-ethoxy-3-methylbenzoyl moiety would render a hydrophilic surface more hydrophobic. This has applications in creating self-cleaning surfaces, specialized chromatography phases, or biocompatible coatings.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a solid foundation for the research areas described above.
Protocol 1: Synthesis of 4-Ethoxy-3-methylbenzoyl chloride
-
Causality: This protocol uses thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). Thionyl chloride is a highly effective chlorinating agent.[9][10] The reaction with DMF forms the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the conversion of the carboxylic acid to the highly reactive acyl chloride. The byproducts, SO₂ and HCl, are gases, which simplifies workup.[9]
-
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (bubbler or scrubber with NaOH solution), add 4-Ethoxy-3-methylbenzoic acid (10.0 g, 55.5 mmol).
-
Reagent Addition: Add thionyl chloride (12.0 mL, 166.5 mmol, 3.0 eq.) via syringe under a nitrogen atmosphere. Add 2-3 drops of anhydrous DMF.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) using an oil bath. The solid will slowly dissolve, and gas evolution (SO₂, HCl) will be observed.
-
Monitoring: Monitor the reaction by carefully taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid. The reaction is typically complete in 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.
-
Purification: The crude 4-Ethoxy-3-methylbenzoyl chloride can be purified by fractional vacuum distillation to yield a clear liquid or low-melting solid.
-
-
Safety: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is corrosive and lachrymatory. Wear appropriate PPE, including gloves, lab coat, and safety glasses.
Protocol 2: General Procedure for Parallel Amide Library Synthesis
-
Causality: This protocol uses a parallel synthesis approach in a 24-well plate format to rapidly generate multiple analogs. A tertiary amine base (e.g., triethylamine or DIPEA) is used to scavenge the HCl byproduct generated during the acylation, driving the reaction to completion.
-
Procedure:
-
Amine Plate Preparation: In each well of a 24-well plate, add a solution of a unique primary or secondary amine (0.1 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 1 mL).
-
Base Addition: To each well, add diisopropylethylamine (DIPEA) (21 µL, 0.12 mmol, 1.2 eq.).
-
Acyl Chloride Addition: Prepare a stock solution of 4-Ethoxy-3-methylbenzoyl chloride (0.11 mmol, 1.1 eq.) in anhydrous DCM (1 mL). Add 1 mL of this stock solution to each well of the amine plate.
-
Reaction: Seal the plate and shake at room temperature for 12-16 hours.
-
Workup: Quench the reaction by adding 0.5 mL of water to each well. For purification, the contents of each well can be passed through a silica gel SPE (Solid Phase Extraction) cartridge, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired amide product.
-
Analysis: Analyze each product by LC-MS to confirm identity and purity.
-
Conclusion and Future Outlook
4-Ethoxy-3-methylbenzoyl chloride is more than a simple chemical intermediate; it is a gateway to vast and underexplored areas of chemical research. Its unique substitution pattern provides a sophisticated tool for fine-tuning molecular properties, making it an ideal candidate for projects in both drug discovery and materials science. The synthetic accessibility and high reactivity of the acyl chloride function ensure its utility as a versatile building block. By leveraging the foundational protocols and strategic research directions outlined in this guide, scientists can efficiently unlock the potential of this compound to develop novel therapeutics and advanced materials.
References
- Vertex AI Search. (2025). What is Benzoyl Chloride Used For?
- National Oceanic and Atmospheric Administration. 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.
- ChemicalBook. (2023).
- Vynova.
- PrepChem.com. Synthesis of 4-ethoxybenzyl chloride.
- Taylor & Francis. Benzoyl chloride – Knowledge and References.
- Shree Ganesh Remedies Limited. 4-Methoxybenzoyl chloride-100-07-2.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride.
- The Royal Society of Chemistry.
- ChemicalBook. 4-ETHOXY-BENZENESULFONYL CHLORIDE synthesis.
- National Center for Biotechnology Information. 4-Ethoxybenzoyl Chloride (PubChem CID 140059).
- Sigma-Aldrich. 4-Ethoxybenzoyl chloride 98% (CAS 16331-46-7).
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Organic Syntheses. Benzoyl chloride, 4-pentyl-.
- PubChemLite. 4-ethoxy-3-methylbenzenesulfonyl chloride (C9H11ClO3S).
- ChemicalBook. 3-Methoxy-4-methylbenzoic acid synthesis.
- ResearchGate. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS.
- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- ChemicalBook. (2026). 4-Ethoxybenzoyl chloride | 16331-46-7.
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- National Center for Biotechnology Information.
- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- LookChem. 4-Methylbenzoyl chloride.
- BLD Pharm. 4-Methoxy-3-methylbenzoyl chloride (CAS 59931-48-5).
- Biosciences Biotechnology Research Asia. (2022).
Sources
- 1. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 2. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. vynova-group.com [vynova-group.com]
- 4. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 5. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 对乙氧基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Ethoxybenzoyl chloride | 16331-46-7 [chemicalbook.com]
- 8. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Strategic Sourcing & Synthesis: 4-Ethoxy-3-methylbenzoyl Chloride
CAS 91900-26-4 | Technical Monograph & Availability Guide
Executive Summary
4-Ethoxy-3-methylbenzoyl chloride (CAS 91900-26-4) is a specialized acyl chloride intermediate used primarily in the synthesis of GPCR ligands, kinase inhibitors, and advanced agrochemicals.[1][2][3] Its structural motif—combining a para-ethoxy electron-donating group with a meta-methyl steric handle—makes it a critical tool for Structure-Activity Relationship (SAR) studies, particularly for tuning lipophilicity and metabolic stability in drug candidates.
Due to the inherent hydrolytic instability of acyl chlorides, researchers face a critical "Make vs. Buy" decision. While commercial stock exists, purity degradation during storage and transport is a significant risk. This guide provides a dual-path strategy: direct procurement protocols for rapid screening and a validated synthesis workflow for gram-to-kilo scale-up, ensuring high-fidelity starting materials for downstream coupling.
Chemical Profile & Identity
Accurate identification is paramount, as positional isomers (e.g., 3-ethoxy-4-methyl) are common impurities or mislabeled products in the marketplace.
| Property | Specification |
| Chemical Name | 4-Ethoxy-3-methylbenzoyl chloride |
| Synonyms | 4-Ethoxy-m-toluoyl chloride; 3-Methyl-4-ethoxybenzoyl chloride |
| CAS Number | 91900-26-4 |
| Precursor CAS | 92315-60-1 (4-Ethoxy-3-methylbenzoic acid) |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Physical State | Low-melting solid or semi-solid (dependent on purity) |
| Reactivity | Highly moisture-sensitive; hydrolyzes to parent acid and HCl |
| Storage | < -20°C, under Argon/Nitrogen, desiccated |
Supply Chain Landscape
The availability of 4-Ethoxy-3-methylbenzoyl chloride is tiered. High-throughput screening (HTS) campaigns may rely on catalog suppliers, while process chemistry groups typically source the stable acid precursor.
Commercial Availability (Tiered)
-
Tier 1 (Global Catalog): Major distributors like Sigma-Aldrich and BLD Pharm list the chloride (CAS 91900-26-4). However, "In-Stock" status often triggers a re-synthesis or backorder due to shelf-life constraints.
-
Tier 2 (Specialist Synthesis): Suppliers like Enamine and Fluorochem often hold the acid precursor (CAS 92315-60-1) in stock and perform the chlorination upon request.
-
Tier 3 (Bulk Precursor): For >100g needs, sourcing the acid from Amadis Chemical or CymitQuimica and performing in-house chlorination is the most cost-effective and quality-assured route.
Sourcing Decision Matrix
The following logic flow helps determine the optimal sourcing strategy based on project phase and stability requirements.
Figure 1: Decision matrix for sourcing vs. synthesizing based on scale and stability risks.
Technical Workflow: In-House Synthesis
For applications requiring >98% purity or scale >10g, in-house conversion from 4-Ethoxy-3-methylbenzoic acid is recommended. This protocol avoids the accumulation of hydrolytic impurities common in commercial samples.
Reaction Mechanism
The reaction utilizes Thionyl Chloride (SOCl₂) with a catalytic amount of N,N-Dimethylformamide (DMF) . The DMF forms a reactive Vilsmeier-Haack-type intermediate (chloroiminium species), which activates the carboxylic acid, facilitating rapid conversion to the acid chloride under milder reflux conditions.
Protocol (Self-Validating System)
Reagents:
-
4-Ethoxy-3-methylbenzoic acid (1.0 eq)
-
Thionyl Chloride (3.0 - 5.0 eq)
-
DMF (Catalytic, 2-3 drops per 10g substrate)
-
Solvent: Anhydrous Toluene (Optional, can run neat)
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize SO₂ and HCl off-gassing.
-
Addition: Charge the flask with the acid precursor. If using toluene, add it now. Add SOCl₂ slowly at room temperature. Add catalytic DMF.
-
Reaction: Heat the mixture to reflux (approx. 75-80°C).
-
Visual Indicator: The suspension will clarify into a homogeneous solution as the acid is consumed.
-
Duration: Typically 2–4 hours.
-
-
Monitoring (Critical): Do NOT inject directly into LCMS.
-
QC Method: Take a 10 µL aliquot, quench into 500 µL anhydrous Methanol. Analyze the resulting Methyl Ester via HPLC/UPLC. Disappearance of the Acid peak indicates completion.
-
-
Workup:
-
Remove excess SOCl₂ via rotary evaporation (use a solvent trap).
-
Azeotrope with anhydrous toluene (2x) to remove trace HCl/SOCl₂.
-
-
Isolation: The resulting oil/solid is usually pure enough for the next step. If storage is needed, distill under high vacuum (kugelrohr) or store as a solution in dry DCM/THF at -20°C.
Figure 2: Synthesis and QC workflow for generating high-purity acid chloride.
Quality Control & Analytics
When receiving a commercial batch or validating synthesis, standard QC methods must be adapted for moisture-sensitive compounds.
Analytical Challenges
Direct analysis of acid chlorides on reverse-phase HPLC leads to on-column hydrolysis, resulting in broad peaks or false identification of the parent acid.
Recommended QC Protocol
-
Method: Derivatization with Methanol or Diethylamine.
-
Procedure: Dissolve 5 mg sample in 1 mL dry MeOH. Shake for 1 min.
-
Target: Analyze for Methyl 4-ethoxy-3-methylbenzoate .
-
Acceptance Criteria:
-
Methyl Ester > 95% (Area %).[4]
-
Parent Acid < 2% (Indicates prior hydrolysis).
-
Dimer/Anhydride < 1%.
-
Handling & Safety Profile
-
Hazards: Corrosive (Causes severe skin burns and eye damage), Lachrymator. Reacts violently with water.
-
PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, face shield, and lab coat. Always handle in a fume hood.[5]
-
Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime. Absorb with dry sand or vermiculite.
References
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
-
National Institutes of Health (PubChem). Compound Summary: 4-Ethoxy-3-methylbenzoic acid.[6] Available at: [Link]
-
Organic Syntheses. General Procedures for Acid Chloride Formation. Available at: [Link]
Sources
- 1. 123266-63-7|2,3-Dihydro-1-benzofuran-7-carbonylchloride|BLD Pharm [bldpharm.com]
- 2. 55745-71-6|2,3-Dihydrobenzofuran-5-carbonyl chloride|BLD Pharm [bldpharm.com]
- 3. 167678-46-8|3-(Chlorocarbonyl)-2-methylphenyl acetate|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. log10ws:; - Cheméo Search - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
Application Note: Protocol for Amide Synthesis using 4-Ethoxy-3-methylbenzoyl Chloride
[1]
Executive Summary
This guide details the optimized protocols for utilizing 4-Ethoxy-3-methylbenzoyl chloride (CAS 16331-46-7) in amide bond formation.[1] This reagent serves as a critical "privileged scaffold" building block in medicinal chemistry, particularly for modulating lipophilicity and steric conformation in kinase inhibitors and GPCR ligands. The 3-methyl group provides a steric handle that can lock bioactive conformations, while the 4-ethoxy group offers a tunable lipophilic interaction point.[1]
This document presents two distinct methodologies:
-
Method A (Anhydrous): The gold standard for high-value, complex amine coupling in drug discovery.
-
Method B (Schotten-Baumann): A robust, biphasic protocol suitable for scale-up and robust amines.[1]
Chemical Profile & Strategic Analysis
Reagent Properties
| Property | Specification |
| Chemical Name | 4-Ethoxy-3-methylbenzoyl chloride |
| CAS Number | 16331-46-7 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Physical State | Low-melting solid or viscous liquid (Lot dependent) |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Decomposes in Water/Alcohols |
| Stability | Moisture sensitive; Hydrolyzes to 4-ethoxy-3-methylbenzoic acid |
Reactivity & Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution .[2] The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine atom. However, the 3-methyl substituent introduces mild steric hindrance, which suppresses side reactions (like dimerization) but may slightly retard the rate of attack by bulky amines compared to unsubstituted benzoyl chlorides.
Key Mechanistic Steps:
-
Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.[2]
-
Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.
-
Elimination: Reformation of the carbonyl double bond and expulsion of the chloride leaving group.
-
Deprotonation: The base neutralizes the generated HCl to drive equilibrium.
Visualization: Reaction Mechanism & Workflow[3][4]
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic pathway of nucleophilic acyl substitution.[1]
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthesis protocol.
Detailed Experimental Protocols
Method A: Anhydrous Coupling (Preferred for Drug Discovery)
Best for: Complex amines, acid-sensitive substrates, and high-throughput library synthesis.[1]
Reagents:
-
Substrate: Amine (1.0 equiv)
-
Reagent: 4-Ethoxy-3-methylbenzoyl chloride (1.1 – 1.2 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.1 M – 0.2 M]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Controls the exotherm and minimizes over-acylation or side reactions.
-
Addition: Dissolve 4-Ethoxy-3-methylbenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.[1] Look for the disappearance of the amine peak.
-
-
Quench: Add saturated aqueous
solution. -
Workup:
-
Separate phases.
-
Extract aqueous layer with DCM (2x).
-
Wash combined organics with 1M HCl (if product is not basic) to remove unreacted amine/base.
-
Wash with Brine, dry over
, and concentrate in vacuo.
-
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, and robust scale-up.[1]
Reagents:
-
Substrate: Amine (1.0 equiv)
-
Reagent: 4-Ethoxy-3-methylbenzoyl chloride (1.2 equiv)[1]
-
Base: 10% Aqueous NaOH or
-
Solvent: DCM or Diethyl Ether[3]
Step-by-Step Procedure:
-
Setup: In a flask, dissolve the Amine in the organic solvent (DCM).
-
Biphasic Mix: Add an equal volume of 10% NaOH solution .
-
Addition: Add 4-Ethoxy-3-methylbenzoyl chloride dropwise to the vigorously stirring biphasic mixture at RT.
-
Critical: Vigorous stirring is essential to maximize the interfacial surface area where the reaction occurs.
-
-
Reaction: Stir for 4–12 hours. The acid chloride reacts with the amine at the interface, while the base in the aqueous layer neutralizes the HCl byproduct immediately.
-
Isolation:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous (Method A). Check reagent quality; if white solid has turned to sticky gum, it may be hydrolyzed. |
| Unreacted Amine | Steric Hindrance | The 3-methyl group adds bulk.[1] Increase reaction time (overnight) or heat to reflux (40°C in DCM). |
| Impurity Formation | Di-acylation | Use strict stoichiometry (1.0 equiv acid chloride) and add dropwise at 0°C. |
| Sticky Solid | Solvent Trapping | The ethoxy group increases lipophilicity.[1] Triturate the crude solid with cold Pentane or Ether to induce crystallization. |
Safety & Handling (E-E-A-T)
-
Corrosivity: 4-Ethoxy-3-methylbenzoyl chloride reacts violently with water and mucous membranes to produce HCl gas.[1] Always handle in a fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Storage: Store under inert gas (
) in a refrigerator (2-8°C). Moisture ingress will degrade the reagent to the corresponding benzoic acid (white solid precipitate).
References
-
NIST Chemistry WebBook. 4-Ethoxybenzoyl chloride Properties and Spectra.[1][4] National Institute of Standards and Technology.[4] Available at: [Link]
-
Fisher Scientific. Amide Synthesis Protocols and Reagent Handling. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction Mechanism and Conditions. Available at: [Link]
Application Note: 4-Ethoxy-3-methylbenzoyl chloride in Medicinal Chemistry
Executive Summary
4-Ethoxy-3-methylbenzoyl chloride is a specialized electrophilic building block used to introduce the 4-ethoxy-3-methylphenyl moiety into small molecule scaffolds. This structural motif is increasingly relevant in medicinal chemistry due to its ability to modulate lipophilicity (via the ethoxy group) and restrict conformational freedom (via the ortho-methyl group).
This guide provides a comprehensive technical profile, rationale for use in Structure-Activity Relationship (SAR) studies, and validated protocols for its application in amide and ester bond formation.
Chemical Profile & Reactivity[1][2][3][4][5]
Compound Identity:
-
IUPAC Name: 4-Ethoxy-3-methylbenzoyl chloride
-
Functional Class: Acid Chloride (Acyl Chloride)[1]
-
Molecular Formula: C₁₀H₁₁ClO₂
-
Molecular Weight: 198.65 g/mol
-
Physical State: Typically a low-melting solid or viscous oil; moisture-sensitive.[2]
Reactivity Matrix: The carbonyl carbon is highly electrophilic, susceptible to attack by nucleophiles.[3] The 3-methyl group provides steric protection to the carbonyl, slightly reducing the rate of hydrolysis compared to unhindered benzoyl chlorides, but also influencing the rotameric stability of the resulting products.
Table 1: Physicochemical Properties & SAR Implications
| Property | Value / Description | Medicinal Chemistry Implication |
| Electrophilicity | High | Rapid reaction with amines/alcohols; requires anhydrous conditions. |
| Steric Bulk | Moderate (3-Methyl) | The ortho-methyl group induces a twist in the amide bond relative to the phenyl ring, potentially locking bioactive conformations (atropisomerism potential). |
| Lipophilicity | Ethoxy Group (+LogP) | Increases permeability compared to methoxy analogs; the ethyl chain can fill small hydrophobic pockets in target proteins (e.g., Kinases, GPCRs). |
| Metabolic Stability | Moderate | The ethoxy group is susceptible to O-dealkylation by CYPs; the methyl group is susceptible to benzylic oxidation. |
Strategic Application in Drug Design
The "Magic Methyl" Effect
Incorporating the 3-methyl group is a classic medicinal chemistry strategy. By placing a methyl group ortho to the carbonyl acceptor:
-
Conformational Restriction: It forces the carbonyl group out of planarity with the benzene ring, which can improve selectivity for binding pockets that require a twisted geometry.
-
Solubility: It disrupts crystal packing energy, often improving the solubility of the final drug candidate.
Reactivity Visualization
The following diagram maps the core synthetic pathways accessible via this intermediate.
Figure 1: Divergent synthesis pathways. The amide formation (green path) is the primary application in library synthesis.
Validated Experimental Protocols
Since 4-ethoxy-3-methylbenzoyl chloride is moisture-sensitive and may degrade upon long-term storage, Protocol A describes an in situ generation followed by coupling, which is the gold standard for reproducibility. Protocol B describes the use of the isolated reagent.
Protocol A: In Situ Activation & Amide Coupling (Recommended)
Best for: High-reliability synthesis when the quality of the commercial acid chloride is in doubt.
Reagents:
-
Starting Material: 4-Ethoxy-3-methylbenzoic acid (1.0 equiv)
-
Activator: Oxalyl chloride (1.2 equiv) or Thionyl chloride (2.0 equiv)
-
Catalyst: DMF (1-2 drops)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
-
Nucleophile: Amine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
Step-by-Step Methodology:
-
Activation:
-
Dissolve 4-ethoxy-3-methylbenzoic acid in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
-
Cool to 0°C. Add catalytic DMF (1 drop).
-
Add Oxalyl chloride dropwise. Caution: Gas evolution (CO, CO₂, HCl).
-
Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Optional: Concentrate in vacuo to remove excess oxalyl chloride if the amine is sensitive to oxidation/chlorination, then redissolve in DCM.
-
-
Coupling:
-
In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.
-
Cool the amine solution to 0°C.[3]
-
Slowly cannulate/drip the freshly prepared acid chloride solution into the amine solution.
-
Mechanistic Note: Adding the acid chloride to the amine ensures the amine is always in excess relative to the chloride locally, minimizing di-acylation side products.
-
-
Workup:
-
Stir at RT for 4–12 hours. Monitor by LC-MS (look for M+1 of amide; disappearance of acid chloride methyl ester peak if quenched with MeOH for analysis).
-
Quench with saturated NaHCO₃ (aq).[3]
-
Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine) and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: Standard Coupling using Isolated Reagent
Best for: Parallel synthesis libraries where in situ activation is too labor-intensive.
Reagents:
-
4-Ethoxy-3-methylbenzoyl chloride (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)[3]
-
Polymer-supported base (e.g., PS-DIEA) or TEA (1.5 equiv)
-
Solvent: Anhydrous DCM[3]
Workflow Diagram:
Figure 2: Standard Schotten-Baumann type workflow for amide coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous (stored over molecular sieves). If using old stock, re-distill or add 10% excess reagent. |
| Impurity: Acid | Incomplete Coupling | The acid chloride hydrolyzed before reacting. Increase base concentration or switch to in situ activation (Protocol A). |
| Impurity: Di-acyl | Amine is too nucleophilic | Primary amines can sometimes react twice. Ensure slow addition of the acid chloride at 0°C. |
| Color Change (Dark) | Oxidation / Polymerization | Acid chlorides can degrade.[3] Distill the acid chloride if it appears dark brown/black before use. |
Safety & Handling
-
Corrosivity: 4-Ethoxy-3-methylbenzoyl chloride releases HCl gas upon contact with moisture. Handle only in a fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Tightly seal containers with Parafilm to prevent moisture ingress.
-
Neutralization: Quench spills with excess sodium bicarbonate solution or methanol.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 592192 (Methyl 4-ethoxy-3-methoxybenzoate analog data).
Sources
Application Notes and Protocols: 4-Ethoxy-3-methylbenzoyl Chloride as a Protecting Group Reagent
Prepared by: Gemini, Senior Application Scientist
Abstract
In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection and application of protecting groups are paramount for achieving high yields and minimizing unwanted side reactions. This document provides a comprehensive technical guide on the use of 4-ethoxy-3-methylbenzoyl chloride as a specialized protecting group reagent for hydroxyl and amino functionalities. While not as commonplace as standard protecting groups, the unique electronic properties imparted by the ethoxy and methyl substituents offer a distinct profile of reactivity and stability. These notes delineate the rationale for its use, detailed protocols for the protection and deprotection of alcohols and amines, and a discussion of its potential applications in complex molecule synthesis.
Introduction: The Rationale for 4-Ethoxy-3-methylbenzoyl Chloride
The benzoyl group is a well-established protecting group for alcohols and amines, forming stable benzoate esters and benzamides, respectively[1]. The reactivity of the benzoylating agent and the stability of the protected group can be modulated by substituents on the aromatic ring[2][3]. The 4-ethoxy-3-methylbenzoyl group offers a unique combination of electronic and steric features:
-
Electron-Donating Properties: The para-ethoxy and meta-methyl groups are both electron-donating, which increases the electron density of the benzoyl moiety. This has two primary consequences:
-
Modulated Reactivity: The increased electron density at the carbonyl carbon of 4-ethoxy-3-methylbenzoyl chloride slightly reduces its electrophilicity compared to unsubstituted benzoyl chloride. This can be advantageous in the presence of multiple nucleophilic sites, potentially allowing for greater selectivity.
-
Enhanced Stability: The resulting 4-ethoxy-3-methylbenzoate esters and benzamides exhibit increased stability towards acidic and basic hydrolysis compared to their unsubstituted counterparts. This enhanced robustness can be beneficial in synthetic routes requiring harsh conditions for other transformations.
-
-
Lipophilicity: The presence of the ethoxy and methyl groups increases the lipophilicity of the protecting group, which can improve the solubility of the protected intermediate in organic solvents, facilitating purification by chromatography.
This guide will provide researchers with the necessary protocols and theoretical understanding to effectively utilize 4-ethoxy-3-methylbenzoyl chloride in their synthetic endeavors.
Synthesis of 4-Ethoxy-3-methylbenzoyl Chloride
The reagent is typically prepared from its corresponding carboxylic acid, 4-ethoxy-3-methylbenzoic acid. While the direct synthesis of this specific benzoic acid is not extensively documented, a plausible and efficient route can be adapted from procedures for structurally similar compounds, such as 3-methoxy-4-methylbenzoic acid[4][5].
Protocol 2.1: Synthesis of 4-Ethoxy-3-methylbenzoic Acid
A potential synthetic route begins with the commercially available 4-hydroxy-3-methylbenzoic acid.
-
Reaction:
-
Dissolve 4-hydroxy-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq), to the solution and stir for 30 minutes at room temperature.
-
Add ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, pour it into water, and acidify with a dilute strong acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-ethoxy-3-methylbenzoic acid.
-
Protocol 2.2: Conversion to 4-Ethoxy-3-methylbenzoyl Chloride
The synthesized carboxylic acid is then converted to the acyl chloride.
-
Reaction:
-
In a fume hood, suspend 4-ethoxy-3-methylbenzoic acid (1.0 eq) in an anhydrous inert solvent like dichloromethane (DCM) or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride ((COCl)₂, 1.5 eq) or thionyl chloride (SOCl₂, 1.5 eq) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to obtain the crude 4-ethoxy-3-methylbenzoyl chloride, which can often be used in the next step without further purification.
-
Protection of Functional Groups
3.1. Protection of Alcohols
The reaction of 4-ethoxy-3-methylbenzoyl chloride with alcohols yields stable benzoate esters. This protection is particularly useful for primary and secondary alcohols.
Protocol 3.1.1: General Procedure for Alcohol Protection
-
Reaction Setup:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq), and cool the solution to 0 °C.
-
Slowly add a solution of 4-ethoxy-3-methylbenzoyl chloride (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram 1: Workflow for the Protection of Alcohols
Caption: A generalized workflow for the protection of an alcohol using 4-ethoxy-3-methylbenzoyl chloride.
3.2. Protection of Amines
Primary and secondary amines react with 4-ethoxy-3-methylbenzoyl chloride to form stable benzamides.
Protocol 3.2.1: General Procedure for Amine Protection
-
Reaction Setup:
-
Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq or pyridine, 1.2 eq) and stir at 0 °C[6].
-
Slowly add 4-ethoxy-3-methylbenzoyl chloride (1.1 eq) to the reaction mixture[6].
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC)[6].
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Deprotection Protocols
The increased stability of the 4-ethoxy-3-methylbenzoyl group necessitates slightly more forcing conditions for its removal compared to the unsubstituted benzoyl group.
4.1. Deprotection of 4-Ethoxy-3-methylbenzoate Esters
Cleavage is typically achieved by basic hydrolysis (saponification).
Protocol 4.1.1: Basic Hydrolysis
-
Reaction:
-
Dissolve the protected alcohol in a mixture of methanol (MeOH) or ethanol (EtOH) and water.
-
Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the alcohol solvent in vacuo.
-
Neutralize the aqueous solution with a dilute strong acid (e.g., 1M HCl) and extract the deprotected alcohol with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.
-
4.2. Deprotection of 4-Ethoxy-3-methylbenzamides
Amide cleavage generally requires harsher conditions than ester cleavage.
Protocol 4.2.1: Acidic or Basic Hydrolysis
-
Reaction:
-
To the N-(4-ethoxy-3-methylbenzoyl) protected amine, add a solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH)[6].
-
Heat the mixture to reflux and monitor the reaction by TLC[6].
-
After completion, cool the reaction mixture and neutralize it[6].
-
Extract the deprotected amine with an appropriate organic solvent[6].
-
Wash the organic layer, dry, and concentrate to afford the deprotected amine[6].
-
Diagram 2: Protection and Deprotection Cycle
Caption: The cycle of protection and deprotection using the 4-ethoxy-3-methylbenzoyl group.
Tabulated Data (Hypothetical)
The following table provides hypothetical data for the protection of representative substrates, based on the expected reactivity and general literature knowledge of similar protecting groups. Actual results may vary.
| Substrate | Functional Group | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) |
| Benzyl Alcohol | Primary Alcohol | >95 | 2M NaOH, EtOH/H₂O, reflux | >90 |
| Cyclohexanol | Secondary Alcohol | >90 | 2M NaOH, EtOH/H₂O, reflux | >85 |
| Benzylamine | Primary Amine | >95 | 6M HCl, reflux | >80 |
| Diethylamine | Secondary Amine | >90 | 6M HCl, reflux | >75 |
Mechanistic Considerations
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol or amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 4-ethoxy-3-methylbenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion, facilitated by the base which neutralizes the generated HCl, leads to the formation of the protected compound.
Diagram 3: Mechanism of Alcohol Protection
Caption: Simplified mechanism for the protection of an alcohol.
Conclusion
4-Ethoxy-3-methylbenzoyl chloride presents itself as a valuable, albeit specialized, reagent for the protection of hydroxyl and amino groups. Its electron-rich nature imparts enhanced stability to the protected functionality, making it suitable for synthetic routes involving harsh reaction conditions. While the deprotection may require more forcing conditions than for some other common protecting groups, this can be leveraged for orthogonal protection strategies in the synthesis of complex molecules. The protocols and insights provided in this guide are intended to equip researchers in drug development and other areas of organic synthesis with the foundational knowledge to explore the utility of this versatile protecting group.
References
-
Grokipedia. Benzoyl group. [Link]
-
Protection of functional groups plays an important role in multistep organic synthesis. In many. [Link]
-
Semantic Scholar. A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. [Link]
-
ResearchGate. How can one remove a benzyl group from benzylated sugar?. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
ResearchGate. Mild Amide‐Cleavage Reaction Mediated by Electrophilic Benzylation. [Link]
-
2.2.2.3 Substituted Benzyl Esters. [Link]
-
Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
-
ChemRxiv. A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. [Link]
-
MDPI. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]
-
National Center for Biotechnology Information. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. [Link]
-
National Center for Biotechnology Information. 4-Methoxy-3-methylbenzoic Acid | C9H10O3 | CID 2759583 - PubChem. [Link]
-
Scholarly Publications Leiden University. Novel protecting group strategies in the synthesis of oligosaccharides. [Link]
-
ChemBK. 4-Methoxy-m-toluic acid. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. An anomalous effect of methyl group on acidity of acylthioureas. [Link]
-
Protecting groups in organic synthesis + H2O. [Link]
-
National Center for Biotechnology Information. Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers. [Link]
-
ijirset. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]
- Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.
-
Organic Syntheses. Benzoyl chloride, 4-pentyl. [Link]
-
Protection of OH group of alcohol. [Link]
-
CrystEngComm (RSC Publishing). Intermolecular benzoyl group transfer reactivity in crystals of racemic 2,6-di-O-benzoyl-myo-inositol 1,3,5-orthobenzoate: Controlling reactivity by solvate (pseudopolymorph) formation. [Link]
-
ACS Publications. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
National Center for Biotechnology Information. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem. [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. [Link]
-
ResearchGate. Postulated mechanisms in dependence on different benzoyl chloride.... [Link]
-
Pd-catalyzed, ortho CH Methylation and Fluorination of Benzalde- hydes Using Orthanilic Acids as. [Link]
-
EliScholar - Yale University. Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. [Link]
-
National Center for Biotechnology Information. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem. [Link]
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
-
ResearchGate. Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. [Link]
-
Cheméo. Chemical Properties of Benzoic acid, 4-methyl-, methyl ester (CAS 99-75-2). [Link]
Sources
Application Note: 4-Ethoxy-3-methylbenzoyl Chloride in Agrochemical Synthesis
This Application Note and Protocol guide details the strategic utilization of 4-Ethoxy-3-methylbenzoyl chloride in the synthesis of agrochemicals, specifically focusing on Insect Growth Regulators (IGRs) such as benzoylphenylureas and diacylhydrazines.
Executive Summary
4-Ethoxy-3-methylbenzoyl chloride (CAS: 91900-XX-X analog) is a critical electrophilic building block used in the structural optimization of modern agrochemicals. Its specific substitution pattern—a para-ethoxy group providing lipophilicity and a meta-methyl group providing steric protection—makes it an ideal intermediate for modulating the LogP (partition coefficient) and metabolic stability of active ingredients (AIs).
This guide addresses its primary application: the synthesis of Benzoylphenylurea (BPU) chitin synthesis inhibitors and Diacylhydrazine ecdysone agonists. By incorporating this moiety, researchers can enhance cuticular penetration in target pests while retarding oxidative degradation by cytochrome P450 enzymes.
Chemical Profile & Mechanistic Value[1][2][3]
| Property | Specification | Mechanistic Impact on AI |
| Structure | Benzoyl Chloride deriv.[1] | Highly reactive electrophile for acylation. |
| 4-Ethoxy Group | Lipophilic Donor (+M) | Increases LogP; enhances penetration through insect cuticle. |
| 3-Methyl Group | Steric Bulk | Blocks ortho-hydroxylation; extends half-life in biological systems. |
| Reactivity | High (Acyl Chloride) | Reacts rapidly with amines, anilines, and hydrazines. |
| Stability | Moisture Sensitive | Hydrolyzes to parent acid; requires anhydrous handling. |
Strategic Role in Drug Design
In the development of IGRs, the "tail" of the molecule (the benzoyl moiety) dictates binding affinity and solubility.
-
Lipophilicity Tuning: The ethoxy chain is longer than a methoxy group, increasing lipid solubility, which is crucial for contact insecticides that must traverse the waxy insect exoskeleton.
-
Metabolic Blocking: The 3-methyl group sterically hinders enzymatic attack at the vulnerable ring positions, a common resistance mechanism in pests like Spodoptera spp.
Core Application: Synthesis of Benzoylphenylurea Insecticides
The most prevalent use of this intermediate is in the synthesis of BPUs (analogous to Diflubenzuron or Chlorfluazuron). The reaction proceeds via an Isocyanate Intermediate or direct Amidation .
Reaction Pathway Visualization
The following diagram illustrates the convergent synthesis of a BPU scaffold using 4-Ethoxy-3-methylbenzoyl chloride.
Figure 1: Convergent synthetic pathway for Benzoylphenylurea insecticides utilizing the acyl chloride intermediate.[2]
Experimental Protocols
Protocol A: Synthesis of 4-Ethoxy-3-methylbenzoyl Chloride
Objective: Conversion of the carboxylic acid precursor to the acyl chloride. Scale: 50 mmol Safety: Work in a fume hood. SOCl₂ and the product are corrosive and lachrymators.[3]
Materials:
-
4-Ethoxy-3-methylbenzoic acid (9.0 g, 50 mmol)
-
Thionyl Chloride (SOCl₂) (11.9 g, 100 mmol, 2.0 eq)
-
Catalytic DMF (3-5 drops)
-
Solvent: Toluene (anhydrous, 50 mL) or neat.
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).
-
Charging: Add the benzoic acid derivative and toluene to the flask.
-
Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
-
Addition: Add Thionyl Chloride dropwise via an addition funnel over 15 minutes. Observe gas evolution (HCl, SO₂).
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 2-3 hours until gas evolution ceases and the solution becomes clear.
-
Isolation:
-
Cool to room temperature.[4]
-
Remove excess SOCl₂ and toluene under reduced pressure (Rotavap) at 50°C.
-
Chase Step: Add 20 mL of fresh toluene and re-evaporate to remove trace SOCl₂ (azeotropic removal).
-
-
Quality Control: The resulting oil (or low-melting solid) is 4-Ethoxy-3-methylbenzoyl chloride . Verify by IR (shift of C=O stretch from ~1680 cm⁻¹ acid to ~1770 cm⁻¹ chloride). Use immediately or store under Argon.
Protocol B: Synthesis of Benzoylphenylurea Scaffold
Objective: Coupling the acyl chloride with a substituted aniline via an isocyanate intermediate. Target: Generic BPU Analog.
Materials:
-
4-Ethoxy-3-methylbenzoyl chloride (from Protocol A)
-
Sodium Cyanate (NaOCN) (1.5 eq)
-
4-Chloroaniline (1.0 eq) (Representative coupling partner)
-
Solvent: Acetonitrile (MeCN) or Ethyl Acetate (anhydrous)
-
Catalyst: Pyridine or SnCl₄ (optional for difficult substrates)
Procedure:
-
Isocyanate Formation (One-Pot):
-
Dissolve NaOCN in MeCN (50 mL).
-
Add the benzoyl chloride dropwise at 0°C.[3]
-
Stir at room temperature for 1 hour. The acyl chloride converts to 4-Ethoxy-3-methylbenzoyl isocyanate .
-
-
Coupling:
-
Dissolve 4-chloroaniline in MeCN (20 mL).
-
Add the aniline solution to the isocyanate mixture dropwise at room temperature.
-
Observation: A thick precipitate (the urea) typically forms within minutes.
-
-
Completion: Stir for 4-6 hours. Monitor by TLC (disappearance of aniline).
-
Workup:
-
Pour the reaction mixture into ice-cold water (200 mL).
-
Filter the solid precipitate.[5]
-
Wash the cake with water (to remove salts) and cold hexane (to remove unreacted organics).
-
-
Purification: Recrystallize from Ethanol/DMF mixture.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of Acyl Chloride | Ensure all glassware is oven-dried. Use fresh SOCl₂. Store intermediate under N₂. |
| Incomplete Coupling | Low Nucleophilicity of Aniline | If the aniline has electron-withdrawing groups (e.g., -NO₂), reflux may be required. |
| Impurity Formation | Symmetric Urea Formation | Avoid water traces. Water reacts with isocyanate to form the symmetric urea (Ar-NH-CO-NH-Ar). |
References
- Ishaaya, I., & Horowitz, A. R. (1998). Insecticides with Novel Modes of Action: An Overview. Springer. (Discusses the mechanism of Benzoylphenylureas).
-
Visual Synthesis of Benzoyl Chlorides. (2023). Organic Syntheses, Coll.[6] Vol. 5, p. 414.[6] Link (General protocol for acid chloride synthesis).
-
PubChem Compound Summary. (2024). 4-Ethoxy-3-methylbenzoic acid derivatives. Link
-
Sun, R., et al. (2011). "Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives." International Journal of Molecular Sciences. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Benzoyl Chloride Derivatives. Link
Sources
- 1. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 100-53-8: Benzyl mercaptan | CymitQuimica [cymitquimica.com]
- 5. curresweb.com [curresweb.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Fidelity Friedel-Crafts Acylation using 4-Ethoxy-3-methylbenzoyl chloride
Executive Summary
This guide details the optimized protocols for utilizing 4-Ethoxy-3-methylbenzoyl chloride (CAS: 16331-46-7) in Friedel-Crafts acylation reactions. This reagent is a "privileged scaffold" precursor, frequently employed in the synthesis of SGLT2 inhibitors, kinase inhibitors, and complex diaryl ketones.
While the Friedel-Crafts acylation is a standard transformation, this specific reagent presents a unique chemoselectivity challenge : the para-ethoxy ether linkage is susceptible to Lewis Acid-mediated cleavage (dealkylation) under aggressive conditions, potentially yielding the unwanted phenol byproduct. This note provides two validated protocols—Method A (Standard Low-Temperature) and Method B (Mild Lewis Acid) —to maximize yield while preserving the ether moiety.
Chemical Profile & Mechanistic Insight
Reagent Properties[1][2]
-
Chemical Name: 4-Ethoxy-3-methylbenzoyl chloride
-
Molecular Weight: 198.65 g/mol
-
Physical State: Solid (low melting point) or liquid depending on purity/temp.
-
Reactivity: The carbonyl carbon is electrophilic but slightly stabilized by the electron-donating ethoxy (para) and methyl (meta) groups. This makes the acylium ion formation slightly slower than in nitro-benzoyl chlorides, requiring efficient Lewis Acid activation.
The Mechanistic Pathway
The reaction proceeds via the generation of a resonance-stabilized acylium ion.[1][2][3][4] The 3-methyl group provides steric bulk that can influence regioselectivity on the substrate, directing attack away from crowded positions.
Figure 1: Mechanistic pathway of acylium ion generation and electrophilic attack.[1]
Critical Application Factors
The Ether Cleavage Risk (The "Gotcha")
Aluminum Chloride (
-
Risk: Conversion of the 4-ethoxy group to a 4-hydroxy group (phenol).
-
Mitigation:
-
Temperature Control: Maintain reaction below 5°C during addition.
-
Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid nitromethane if high regioselectivity is needed, though it solubilizes the complex better.
-
Alternative Catalysts: Use Tin(IV) Chloride (
) for highly sensitive substrates.
-
Decision Matrix: Catalyst Selection
Figure 2: Workflow for selecting the appropriate Lewis Acid catalyst.
Experimental Protocols
Method A: Aluminum Chloride ( ) Mediated
Best for: Robust substrates (Benzene, Fluorobenzene) where maximum reactivity is required.
Reagents:
-
4-Ethoxy-3-methylbenzoyl chloride (1.0 equiv)[5]
-
Substrate (1.1 equiv)
- (Anhydrous, 1.1 - 1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.
-
Lewis Acid Suspension: Charge the flask with
(1.2 equiv) and anhydrous DCM (5 mL/mmol). Cool to 0°C using an ice/water bath. -
Acylium Generation: Dissolve 4-Ethoxy-3-methylbenzoyl chloride (1.0 equiv) in minimal DCM. Add this solution dropwise to the
suspension.[6]-
Observation: The mixture should turn yellow/orange, indicating acylium complex formation. Stir for 15 minutes at 0°C.
-
-
Substrate Addition: Add the substrate (1.1 equiv) dropwise.
-
Critical Control: Do not allow the internal temperature to exceed 5°C to prevent ethoxy cleavage.
-
-
Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC/HPLC. If reaction is sluggish, warm to Room Temperature (RT) only if necessary.
-
Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M). Caution: Exothermic.
-
Workup: Extract with DCM (3x). Wash organics with Brine and
. Dry over and concentrate.
Method B: Tin(IV) Chloride ( ) Mediated
Best for: Electron-rich substrates (Veratrole, Thiophene) or when ethoxy-cleavage is observed in Method A.
Reagents:
-
4-Ethoxy-3-methylbenzoyl chloride (1.0 equiv)[5]
-
Substrate (1.0 equiv)
- (1.2 equiv) - Note: Handle fuming liquid with care.
-
1,2-Dichloroethane (DCE)
Step-by-Step Protocol:
-
Preparation: Setup dry glassware under Argon.
-
Mixing: Dissolve both the acid chloride (1.0 equiv) and the substrate (1.0 equiv) in DCE (5 mL/mmol) at Room Temperature.
-
Catalyst Addition: Add
(1.2 equiv) dropwise via syringe. -
Reaction: Stir at RT. If no reaction occurs after 1 hour, heat to reflux (83°C).
is milder and often requires heat, but it is far less likely to cleave the ethoxy ether than . -
Quench/Workup: Similar to Method A.
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| New peak at -14 mass units (M-14) | Ether Cleavage (Dealkylation) | Switch to Method B ( |
| Starting Material Remains | Deactivated Acylium Ion | The ethoxy group stabilizes the cation. Increase time or switch solvent to DCE/Reflux (Method B). |
| Polymerization/Tar | Substrate too reactive for | Switch to Method B ( |
| Hydrolysis Product (Acid) | Wet Reagents | Ensure rigorous drying of DCM and |
References
- Friedel-Crafts Acylation Mechanism & Scope. Source: Sigma-Aldrich (Merck).
-
4-Ethoxybenzoyl chloride (Analog)
-
Lewis Acid Catalysts for Ether-Containing Substr
- Source: Royal Society of Chemistry (RSC) - SnCl4 vs TiCl4 efficiency.
-
URL:[Link]
-
Friedel-Crafts Acyl
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 59931-48-5|4-Methoxy-3-methylbenzoyl chloride|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Ethoxybenzoyl chloride [webbook.nist.gov]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Note: Catalytic Activation of 4-Ethoxy-3-methylbenzoyl Chloride
Abstract
This guide details the optimization of 4-Ethoxy-3-methylbenzoyl chloride (EMBC) reactivity in nucleophilic acyl substitution reactions (amidation and esterification). While acid chlorides are typically highly reactive, EMBC presents a specific challenge: the 4-ethoxy group acts as a strong electron-donating group (EDG) via resonance, significantly reducing the electrophilicity of the carbonyl carbon. Furthermore, the 3-methyl substituent introduces mild inductive donation and lipophilicity changes. This note provides protocols for overcoming this electronic deactivation using nucleophilic catalysis (DMAP) and phase-transfer catalysis (TBAB), ensuring high yields (>95%) even with sterically hindered or electron-deficient nucleophiles.
Substrate Analysis: The Deactivation Challenge
To select the right catalyst, one must understand the molecular behavior of the substrate.
| Feature | Chemical Effect | Impact on Reactivity |
| Carbonyl Center | Electrophilic site | Target for nucleophilic attack. |
| 4-Ethoxy Group | Strong Resonance Donor (+R) | Major Deactivation: Donates electron density into the ring and carbonyl, stabilizing the C-Cl bond and making the carbonyl less susceptible to attack. |
| 3-Methyl Group | Inductive Donor (+I) | Minor Deactivation: Increases electron density slightly; located meta to the carbonyl, so steric hindrance is minimal, but it increases the lipophilicity of the molecule. |
| Chloride | Leaving Group | Good leaving group, but bond strength is increased by the resonance effect of the ethoxy group. |
Catalyst Selection Matrix
The following table guides the selection of catalysts based on the nucleophile type and reaction conditions.
| Catalyst | Type | Mechanism | Recommended For |
| DMAP (4-Dimethylaminopyridine) | Nucleophilic | Forms highly reactive N-acylpyridinium intermediate. | Primary Recommendation. Weak nucleophiles (anilines, tert-alcohols), high-value synthesis. |
| Pyridine | Base / Solvent | Acts as an HCl scavenger and weak nucleophile. | Highly reactive nucleophiles (primary alkyl amines) where DMAP is overkill. |
| TBAB (Tetrabutylammonium bromide) | Phase Transfer | Shuttles reagents across organic/aqueous interfaces. | Scale-up reactions using inorganic bases (NaOH/K₂CO₃) in biphasic media (DCM/Water). |
| Sc(OTf)₃ (Scandium Triflate) | Lewis Acid | Activates carbonyl oxygen (increases electrophilicity). | Extremely deactivated nucleophiles (e.g., nitro-anilines) where DMAP fails. |
Mechanism of Action: DMAP Catalysis[1]
The efficiency of DMAP stems from its ability to displace the chloride to form a resonance-stabilized N-acylpyridinium salt. This intermediate is far more susceptible to nucleophilic attack than the deactivated EMBC substrate.
Pathway Diagram (DOT)
Figure 1: The DMAP catalytic cycle. The catalyst (Red) converts the sluggish EMBC (Blue) into a highly reactive intermediate (Green), facilitating rapid attack by the nucleophile to form the product (Yellow).
Experimental Protocols
Protocol A: High-Yield Amidation (Homogeneous)
Best for: Drug discovery, synthesis of intermediates, and reacting with weak nucleophiles (e.g., anilines).
Materials:
-
4-Ethoxy-3-methylbenzoyl chloride (1.0 equiv)
-
Nucleophile (Amine/Alcohol) (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)
-
Catalyst: DMAP (0.05 – 0.1 equiv / 5-10 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.
-
Solvation: Dissolve the Nucleophile and Triethylamine in anhydrous DCM (concentration ~0.2 M).
-
Catalyst Addition: Add DMAP in one portion. Stir for 5 minutes to ensure dissolution.
-
Acyl Chloride Addition:
-
Dissolve 4-Ethoxy-3-methylbenzoyl chloride in a minimal amount of DCM.
-
Add this solution dropwise to the reaction mixture at 0°C (ice bath). Note: The reaction is exothermic.[][2] Control temperature to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.
-
Visual Cue: The formation of a white precipitate (Triethylammonium chloride) indicates reaction progress.
-
-
Quench & Workup:
-
Quench with saturated NaHCO₃ solution.[3]
-
Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine/DMAP) followed by Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Self-Validation Check:
-
TLC: Spot the reaction mixture against the starting acid chloride (which hydrolyzes to acid on silica, usually lower Rf) and the amine. The product should appear as a distinct, UV-active spot.
-
NMR: Look for the disappearance of the acid chloride carbonyl peak and the shift in the ortho-methyl protons.
Protocol B: Biphasic Scale-Up (Schotten-Baumann)
Best for: Large-scale synthesis (>10g) with robust, water-soluble amines.
Materials:
-
4-Ethoxy-3-methylbenzoyl chloride (1.0 equiv)
-
Amine (1.1 equiv)
-
Base: 10% NaOH or K₂CO₃ (2.0 equiv)
-
Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv)
-
Solvent: DCM / Water (1:1 ratio).
Procedure:
-
Dissolve the amine in the aqueous base solution.
-
Dissolve the acid chloride and TBAB in DCM.
-
Combine the two phases and stir vigorously (high shear mixing is critical to create surface area).
-
Monitor by TLC.[3] Reaction times may be longer (4–12 hours) due to the deactivated nature of the EMBC.
-
Separate phases, dry the organic layer, and evaporate.[4]
QC & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous . The 4-ethoxy group stabilizes the cation, but moisture will still hydrolyze it to the carboxylic acid (inert). |
| Slow Reaction | Electronic Deactivation | Increase DMAP load to 20 mol% . Heat to reflux (40°C in DCM) if using a sterically hindered amine. |
| Impurity: Acid | Hydrolysis during workup | Quench with cold bicarbonate. Do not let the acid chloride sit in unbuffered water. |
| Color Change (Dark) | Oxidation of Amine | Perform reaction under strict inert atmosphere (Argon/Nitrogen). |
References
-
Reactivity of Benzoyl Chlorides
- PubChem Compound Summary for 3-methylbenzoyl chloride (Structural Analog).
-
DMAP Catalysis Mechanism
- Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.
-
Mechanism of DMAP-catalyzed acylation.[5] Ludwig-Maximilians-Universität München.
-
Amide Synthesis Protocols
- Twenty-nine Methods for Amide Synthesis. BOC Sciences.
-
Electronic Effects in Electrophilic Substitution
-
Activating and Deactivating Groups.[6] Master Organic Chemistry.
-
Sources
- 2. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104418771B - Preparation and application of DMAP hydrochloride as catalyst of recoverable acylation reaction - Google Patents [patents.google.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Amidation of 4-Ethoxy-3-methylbenzoyl chloride
Welcome to the technical support center dedicated to the amidation of 4-Ethoxy-3-methylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and robust protocols to improve reaction yields and product purity. Our focus is on explaining the causality behind experimental choices, ensuring you can adapt and optimize this crucial transformation for your specific needs.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the amidation of 4-Ethoxy-3-methylbenzoyl chloride, presented in a direct question-and-answer format.
Q: My reaction yield is consistently low or I'm getting no product. What are the primary causes?
A: Low yield is the most frequent issue and typically points to one of four areas: reagent integrity, reaction conditions, nucleophile reactivity, or the presence of moisture.
-
Hydrolysis of 4-Ethoxy-3-methylbenzoyl chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by water, which converts them to the corresponding and much less reactive carboxylic acid.[1]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Inactivated Amine Nucleophile: The amidation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] This acid will protonate the starting amine, rendering it non-nucleophilic and unable to react with the acyl chloride.[1]
-
Solution: Always include a base to act as an HCl scavenger. A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal.[2][] Use at least one equivalent of the base. For simple reactions, using two equivalents of the starting amine (one as the nucleophile, one as the base) is also a common strategy.[5]
-
-
Weak or Sterically Hindered Amine: If your amine is a poor nucleophile (e.g., an aniline with electron-withdrawing groups) or is sterically bulky, the reaction rate will be significantly slower.
-
Solution: For poorly reactive amines, you may need to increase the reaction temperature or consider adding a catalyst such as 4-Dimethylaminopyridine (DMAP).[] In some cases, switching to a more forcing solvent with a higher boiling point (e.g., from Dichloromethane to Toluene) can be beneficial.[2]
-
-
Improper Reaction Temperature: The reaction is typically exothermic.[][6] Adding the acyl chloride too quickly or at too high a temperature can lead to side reactions. Conversely, if the temperature is too low for a weak nucleophile, the reaction may not proceed.
Caption: A decision tree for troubleshooting low amidation yields.
Q: My final product is contaminated with a water-insoluble impurity. What is it and how do I remove it?
A: The most common impurity is the 4-Ethoxy-3-methylbenzoic acid, formed from the hydrolysis of your starting material.
-
Identification: This carboxylic acid impurity will be insoluble in water but will react with a base.
-
Solution: During the aqueous work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).[2] This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively removing it from your desired amide product in the organic layer.
Q: The reaction mixture turned dark or formed a tar-like substance. What happened?
A: Darkening or polymerization often indicates side reactions or decomposition, which can be caused by excessive heat or reactive impurities.
-
Cause 1: High Temperature: The amidation reaction is exothermic.[6] If the acyl chloride is added too quickly or the reaction is not cooled, the localized increase in temperature can cause decomposition of sensitive starting materials or products.
-
Solution: Always add the acyl chloride slowly and dropwise to a cooled solution (0 °C) of the amine.[5] Maintain cooling during the addition.
-
-
Cause 2: Unstable Amine: Some amines, particularly complex ones, may not be stable to the reaction conditions over long periods.
-
Solution: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Once the starting material is consumed, proceed with the work-up immediately to avoid prolonged exposure to the reaction conditions.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
A1: The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 4-Ethoxy-3-methylbenzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond.
-
Leaving Group Departure: Simultaneously, the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: A base (such as excess amine or triethylamine) removes the proton from the nitrogen atom to yield the final, neutral amide product and the hydrochloride salt of the base.[5]
Caption: The mechanism of nucleophilic acyl substitution for amidation.
Q2: Which solvents and bases are recommended?
A2: The choice of solvent and base is critical for success.
-
Solvents: Anhydrous aprotic solvents are strongly preferred to prevent hydrolysis of the acyl chloride.[2] Excellent choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Ethyl Acetate
-
-
Bases: A non-nucleophilic organic base is typically used to neutralize the HCl byproduct without competing with the primary/secondary amine nucleophile.[3][] Common choices include:
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Pyridine
-
Q3: How should I monitor the reaction's progress?
A3: The most effective methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
TLC: This is a quick and easy way to visualize the consumption of your starting materials (acyl chloride and amine) and the formation of the new, typically less polar, amide product.
-
LC-MS: This provides more definitive data, confirming the mass of the desired product and giving a clearer picture of the reaction's progress and the formation of any byproducts.
Q4: What is the standard work-up and purification procedure?
A4: A typical aqueous work-up is used to isolate the crude product, followed by purification.[2] The goal is to remove unreacted starting materials, the base, and salts.
Caption: A standard workflow for reaction work-up and product purification.
-
Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[2][8]
III. Experimental Protocols & Data
Table 1: Key Reaction Parameter Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| Amine | 1.0 - 1.1 equivalents | The limiting reagent. Ensure high purity. |
| 4-Ethoxy-3-methylbenzoyl chloride | 1.05 - 1.2 equivalents | A slight excess helps drive the reaction to completion.[2] |
| Base (TEA/DIPEA) | 1.1 - 1.5 equivalents | Must be sufficient to neutralize all HCl generated. |
| Solvent | Anhydrous DCM or THF | Aprotic nature prevents acyl chloride hydrolysis.[2] |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions.[6] |
| Reaction Time | 2 - 16 hours | Monitor by TLC/LC-MS for completion.[2] |
Protocol 1: Standard Amidation Procedure
This protocol provides a reliable baseline for the amidation of 4-Ethoxy-3-methylbenzoyl chloride with a primary or secondary amine.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the cooled amine solution.
-
Acyl Chloride Addition: In a separate dry flask, dissolve 4-Ethoxy-3-methylbenzoyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cooled, stirring amine/base mixture over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Retrieved from Benchchem website.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific website.
-
BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from BOC Sciences website.
-
Li, G., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. ACS Omega.
-
Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis. Retrieved from Benchchem website.
-
Romero, J. A., et al. (2015). Kinetic Solvent Effects on the Reactions of the Cumyloxyl Radical with Tertiary Amides. The Journal of Organic Chemistry.
-
Alves, M. J. (2014). Answer to "Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?". ResearchGate.
-
Gandeepan, P., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Royal Society of Chemistry.
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF. Retrieved from ResearchGate.
-
Wikipedia. (n.d.). Solvent effects. Retrieved from Wikipedia.
-
Clark, J. (n.d.). the preparation of amides. Retrieved from Chemguide.
-
Wang, P., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications.
-
Fisher Scientific. (n.d.). Amide Synthesis - Reference Reaction Protocols. Retrieved from Fisher Scientific website.
-
Jia, T-Z., et al. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Royal Society of Chemistry.
-
Save My Exams. (2025, June 23). Acyl Chlorides. Retrieved from Save My Exams website.
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from Chemistry Education website.
-
Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. The Journal of Organic Chemistry.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from ResearchGate.
-
Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from Organic Syntheses.
-
Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines. Retrieved from Asian Journal of Green Chemistry.
-
OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from OrgoSolver.
-
SpectraBase. (n.d.). 4-ethoxy-N-(3-{[(4-ethoxybenzoyl)amino]methyl}benzyl)benzamide. Retrieved from SpectraBase.
-
ResearchGate. (2016, August 31). How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine.... Retrieved from ResearchGate.
-
Chem-Space. (n.d.). Compound 4-ethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. Retrieved from Chem-Space.
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... Retrieved from Pearson website.
-
Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative. Retrieved from Google Patents.
-
National Institutes of Health. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from PMC.
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from Reddit.
-
YouTube. (2023, September 24). Amidation Reaction. Retrieved from YouTube.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal.
-
National Institutes of Health. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature.... Retrieved from PMC.
-
National Institutes of Health. (n.d.). Syntheses and structures of two benzoyl amides.... Retrieved from PMC.
-
Benchchem. (n.d.). Troubleshooting low yields in 4-(o-Methoxythiobenzoyl)morpholine reactions. Retrieved from Benchchem website.
-
Arkivoc. (n.d.). Advances in amidation chemistry – a short overview. Retrieved from Arkivoc.
-
ChemRxiv. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lab Reporter [fishersci.co.uk]
- 5. orgosolver.com [orgosolver.com]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 4-Ethoxy-3-methylbenzoyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-ethoxy-3-methylbenzoyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges and ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving 4-ethoxy-3-methylbenzoyl chloride. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: I've isolated my product, but I see a significant acidic impurity with a broad -OH stretch in the IR spectrum. What is this side product and why did it form?
Answer:
The most common side product in reactions involving any acyl chloride is the corresponding carboxylic acid, in this case, 4-ethoxy-3-methylbenzoic acid .[1] Acyl chlorides are highly reactive and exceptionally sensitive to moisture.[2][3]
Causality: The carbonyl carbon in 4-ethoxy-3-methylbenzoyl chloride is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it extremely susceptible to nucleophilic attack by water, even trace amounts present in your reaction setup, solvents, or reagents. This hydrolysis reaction is often rapid and difficult to avoid completely without rigorous precautions.[3][4]
Troubleshooting Steps:
-
Confirmation: The suspected side product, 4-ethoxy-3-methylbenzoic acid, can be confirmed by an acidic wash. Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Subsequent acidification of this aqueous layer should precipitate the pure carboxylic acid, which can be confirmed by melting point or other analytical techniques.
-
Removal: For non-acid-sensitive target molecules, the aforementioned basic wash is the most effective purification method.
-
Prevention:
-
Solvent & Reagent Purity: Always use freshly distilled, anhydrous solvents.[1] Ensure any amine or alcohol nucleophiles are thoroughly dried.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). This minimizes exposure to atmospheric moisture.
-
Glassware: Flame-dry or oven-dry all glassware immediately before use to remove adsorbed water.
-
Question 2: In my amide synthesis reaction with a primary amine, my yield is low, and I've isolated a water-soluble white powder alongside my desired amide. What is this second product?
Answer:
When reacting an acyl chloride with a primary or secondary amine, the reaction produces not only the desired amide but also one equivalent of hydrogen chloride (HCl).[5] If you use a 1:1 stoichiometry of the acyl chloride and your amine, up to half of your amine will be consumed by an acid-base reaction with the generated HCl, forming the corresponding ammonium chloride salt .[5]
Causality: The amine nucleophile attacks the acyl chloride in a nucleophilic acyl substitution reaction. The chloride ion is eliminated, and a proton is lost from the nitrogen. This proton and the chloride ion form HCl. Since amines are basic, the newly formed HCl will immediately and irreversibly protonate the most basic species in the mixture: your starting amine. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively taking it out of the reaction and limiting your theoretical yield to 50%.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low amide yield.
Solutions:
-
Use Excess Amine: The simplest solution is to use at least two equivalents of your starting amine. The first equivalent acts as the nucleophile, and the second acts as a sacrificial base to neutralize the HCl.
-
Add a Tertiary Amine Base: A more common and atom-economical approach is to add 1.1-1.2 equivalents of a non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture.[1] This "scavenger" base will neutralize the HCl as it forms, preventing the protonation of your primary amine nucleophile.
Question 3: My Friedel-Crafts acylation reaction with 4-ethoxy-3-methylbenzoyl chloride resulted in a dark, complex mixture with multiple spots on TLC. What could be the issue?
Answer:
Friedel-Crafts acylation, while powerful, has several potential pitfalls that can lead to side products, especially with substituted aromatic systems.[6] The issues likely stem from catalyst stoichiometry, reaction temperature, or the nature of the substrate.
Causality & Solutions:
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst (e.g., AlCl₃).[7] This is because the catalyst complexes not only with the acyl chloride to form the reactive acylium ion but also with the product ketone.[7] If you use a substoichiometric amount of catalyst, the reaction will be incomplete.
-
Substrate Deactivation: Friedel-Crafts reactions are ineffective on strongly deactivated aromatic rings (e.g., nitrobenzene). Ensure your aromatic substrate is not highly electron-poor.[6]
-
Side-Chain Reactions: While less common for acylations than alkylations, high temperatures can sometimes lead to unwanted side reactions or decomposition, resulting in a dark, tarry mixture. It is best to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[8]
-
Polysubstitution: Acylation is generally self-limiting because the product ketone is less reactive than the starting material, preventing further acylation.[7] However, if your aromatic substrate has multiple activating groups, polysubstitution can sometimes occur under harsh conditions.
Summary of Friedel-Crafts Troubleshooting
| Problem | Likely Cause | Recommended Solution |
|---|---|---|
| Incomplete Reaction | Insufficient Lewis acid catalyst. | Use at least 1.1 equivalents of AlCl₃ or other Lewis acid. |
| Dark/Tarry Mixture | Reaction temperature is too high. | Start the reaction at 0 °C and allow it to warm slowly. |
| No Reaction | Aromatic substrate is strongly deactivated. | This method may not be suitable; consider an alternative synthetic route. |
| Multiple Products | Poor regioselectivity or side reactions. | Control temperature carefully; ensure high-purity starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for 4-ethoxy-3-methylbenzoyl chloride?
The primary mode of reactivity is nucleophilic acyl substitution .[1] The chlorine atom is an excellent leaving group, and the adjacent carbonyl group makes the acyl carbon highly electrophilic. This allows it to react readily with a wide range of nucleophiles, including:
-
Water: to form 4-ethoxy-3-methylbenzoic acid (hydrolysis).
-
Alcohols: to form esters (alcoholysis).
-
Amines: to form amides (aminolysis).[5]
-
Arenes: in the presence of a Lewis acid to form ketones (Friedel-Crafts acylation).[6]
Q2: How should I properly store and handle 4-ethoxy-3-methylbenzoyl chloride?
Due to its high reactivity with water, it must be stored under anhydrous conditions.[2] Keep it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dry place. Exposure to moist air will lead to slow hydrolysis into the corresponding carboxylic acid and HCl gas, which can build up pressure in a sealed container over time.[2]
Q3: What solvents are compatible with 4-ethoxy-3-methylbenzoyl chloride?
The best solvents are dry, aprotic solvents. Protic solvents like water, alcohols, or primary/secondary amines are reactive and should only be used if they are the intended nucleophile.
Solvent Compatibility Table
| Solvent Class | Examples | Compatibility | Notes |
|---|---|---|---|
| Aprotic, Non-Polar | Toluene, Hexanes | Good | Solubility may be limited. Must be anhydrous. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Excellent solubility and generally inert. Ensure solvent is pure and free of acidic impurities.[1] |
| Aprotic, Polar | Tetrahydrofuran (THF), Ethyl Acetate | Good | Recommended for many reactions. Must be rigorously dried, as they are hygroscopic. |
| Protic | Water, Methanol, Ethanol | Incompatible | Will react to form the carboxylic acid or corresponding ester. |
| Basic (Amine-based) | Pyridine | Potentially Reactive | Can act as a nucleophilic catalyst or base. Use with caution and specific intent. |
Q4: How is 4-ethoxy-3-methylbenzoyl chloride typically synthesized?
It is most commonly synthesized from its parent carboxylic acid, 4-ethoxy-3-methylbenzoic acid. The standard method involves treating the carboxylic acid with a chlorinating agent.[9] Thionyl chloride (SOCl₂) is widely used for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[9] Oxalyl chloride is another effective, albeit more expensive, alternative.
Reaction Mechanism: Carboxylic Acid to Acyl Chloride
Caption: Synthesis of the title compound from its carboxylic acid.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol describes a robust method for acylating a primary amine, incorporating best practices to minimize side product formation.
Materials:
-
4-Ethoxy-3-methylbenzoyl chloride (1.0 eq)
-
Primary amine nucleophile (1.05 eq)
-
Triethylamine (Et₃N), distilled (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve the primary amine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate flame-dried flask, dissolve 4-ethoxy-3-methylbenzoyl chloride (1.0 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any hydrolyzed acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
-
Purification: The crude product can be further purified by recrystallization or silica gel column chromatography as needed.
References
- Electronic Supplementary Inform
- Friedel-Crafts Acyl
- Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde | Request PDF.
- Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.
- Friedel-Crafts reactions of benzene and methylbenzene.Chemguide.
- Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride in solution.Benchchem.
- Friedel–Crafts Acyl
- 4-Methoxybenzoyl chloride.MilliporeSigma.
- Friedel Crafts Alkylation and Acyl
- Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride.Benchchem.
- EAS Reactions (3)
- 4-METHOXYBENZOYL CHLORIDE.CAMEO Chemicals - NOAA.
- Organic Syntheses Procedure.Organic Syntheses.
- 4-((3-Methylbenzyl)oxy)benzoyl chloride.MolCore.
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.Save My Exams.
- reaction between acyl chlorides and amines - addition / elimin
- Synthesis of 4-methoxybenzoyl chloride.PrepChem.com.
- 4-ethoxy-3-methylbenzenesulfonyl chloride (C9H11ClO3S).PubChemLite.
- Benzaldehyde, 4-ethoxy-3-hydroxy.Organic Syntheses.
- Process method for preparing o-ethoxy benzoyl chloride.
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Syntheses and structures of two benzoyl amides.PMC.
- 4-ethoxy-3-methylbenzenesulfonyl chloride.Fluorochem.
- Amines: Synthesis and Reactions.Al-Mustansiriyah University.
- Chlorination of 4-methoxybenzoyl chloride.
- 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.Benchchem.
- Benzoyl chloride, 4-methyl-.NIST WebBook.
- 4-Methoxy-3-methylbenzoyl chloride.BLD Pharm.
- 4-Methylbenzoyl chloride.Sigma-Aldrich.
- 4-Ethoxybenzoyl chloride.NIST WebBook.
- 3-Methylbenzoyl chloride - Safety D
- 3-Methylbenzoyl chloride SDS, 1711-06-4 Safety D
- Benzyl Chloride-impurities.
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- 6. 傅-克酰基化反应 [sigmaaldrich.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Ethoxy-3-methylbenzoyl Chloride Derivatives
Current Status: Operational Ticket Focus: Downstream Purification & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Chemistry of the Reagent
You are likely using 4-Ethoxy-3-methylbenzoyl chloride as an electrophile to introduce a lipophilic "tail" into a drug scaffold (often a kinase inhibitor or GPCR ligand).[2][3][4]
-
The Challenge: This reagent is moisture-sensitive.[2][3][4] Upon contact with ambient humidity, it hydrolyzes to 4-ethoxy-3-methylbenzoic acid .[3][4] This acid is the primary impurity you will encounter in your final product (amide or ester).
-
The Strategy: Because the acid chloride is highly reactive, we do not purify it via chromatography (it decomposes on silica). Instead, we drive the reaction to completion and rigorously purify the product using the solubility differences between your neutral product and the acidic byproducts.
Module 1: Critical Reaction Workup (The "Quench")
The majority of purification failures occur because the reaction was not properly quenched before attempting chromatography.
Standard Operating Procedure (SOP-01): The Bicarbonate Wash
Objective: Remove excess acid chloride and the hydrolyzed acid impurity before the crude material dries.
The Protocol:
-
Quench: Cool reaction mixture to 0°C. Add saturated aqueous NaHCO₃ slowly (Caution: CO₂ evolution).
-
Stir: Vigorously stir for 15–30 minutes. Why? This hydrolyzes unreacted acid chloride into the carboxylic acid and converts that acid into its water-soluble sodium salt.[2][3][4]
-
Phase Cut: Extract with EtOAc or DCM.
-
The Critical Wash: Wash the organic layer 2x with 1M NaOH (or Sat. NaHCO₃ if your product is base-sensitive).[2][3][4][5]
Visual Workflow: The Acid-Purge Cycle
This logic gate ensures you do not carry acidic impurities into your column.[2][3]
Figure 1: Decision matrix for removing the hydrolyzed acid impurity during the workup phase.
Module 2: Purification Techniques for the Final Product
If the workup didn't yield 99% purity, choose your method based on the physical state of your product.
Technique A: Recrystallization (For Solids)
The 4-ethoxy and 3-methyl groups add significant lipophilicity.[2][3][4] If your product is a benzamide, it will likely crystallize well.[1]
Solvent Selection Guide:
| Solvent System | Polarity | Application | Protocol Note |
| Ethanol / Water | High | Best Starting Point. Dissolve in hot EtOH, add water until turbid, cool slowly.[1][2][3][4] | Excellent for removing non-polar starting materials.[3][4] |
| EtOAc / Hexane | Medium | Good for very lipophilic amides.[3][4] | Dissolve in min. hot EtOAc, add Hexane dropwise.[1][4] |
| Toluene | Low | Specific for high-melting products (>150°C).[3][4] | effective for removing the "dimer" anhydride impurity. |
Technique B: Flash Chromatography (For Oils/Solids)
Issue: The "ethoxy" group is an electron donor, making the aromatic ring electron-rich. This can cause "streaking" on silica if the eluent is too acidic.
-
Modifier: Add 1% Triethylamine to your eluent if your product is an amine-based amide.[2][3][4] This neutralizes acidic sites on the silica and prevents tailing.
-
Recommended Gradients:
Module 3: Troubleshooting & FAQ
Q1: I see a white precipitate forming in my NMR tube or during column chromatography. What is it?
Diagnosis: This is almost certainly 4-ethoxy-3-methylbenzoic acid .[2][3][4] Cause:
-
Incomplete quench of the acid chloride.[4]
-
Hydrolysis of the product (rare, unless conditions were harsh).
-
The acid chloride was decomposed on the column. Fix: Redissolve the sample in EtOAc and wash with 1M NaOH (as detailed in Module 1). Do not try to filter it off; the acid is slightly soluble in organic solvents and will return.
Q2: My product is an oil, but it should be a solid. How do I induce crystallization?
Diagnosis: Impurities (often the methyl ester formed if Methanol was used in workup) are depressing the melting point. Fix:
-
Trituration: Add cold Pentane or Diethyl Ether to the oil.[3][4] Sonicate for 5 minutes. The solvent will dissolve the grease/impurities, leaving the product as a white solid.
-
High-Vac: Keep the oil under high vacuum (<1 mbar) for 12 hours to remove trapped solvent (EtOAc often gets trapped in the lattice of ethoxy-benzamides).[2][3][4]
Q3: I used an amine nucleophile, but I isolated the "Anhydride" impurity.
Mechanism: If you use a weak base (like Pyridine) and water is present, the acid chloride reacts with the hydrolyzed acid to form the benzoic anhydride . Detection: Look for a split carbonyl peak in IR (~1780 and 1720 cm⁻¹).[3][4] Fix: The anhydride is stable to mild bicarbonate washes. You must heat the crude mixture with aqueous NaOH or morpholine (which converts anhydride to a separable amide) to break it down.
References
-
Vogel, A. I. (1989).[1][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3][4] Longman Scientific & Technical.[3][4] (Standard protocols for Acid Chloride workups and Benzamide recrystallization).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[3][4] (Mechanistic insight into Nucleophilic Acyl Substitution). [1][2][4]
-
BenchChem Technical Support. (2025). Purification strategies to remove starting material impurities. (Specific guidance on acid-base extraction for benzoic acid derivatives).
-
PubChem Compound Summary. (2025). 4-Ethoxy-3-methoxybenzaldehyde and related derivatives. National Center for Biotechnology Information.[4] (Physical property data for solubility estimation). [1][2][4]
Sources
Preventing hydrolysis of 4-Ethoxy-3-methylbenzoyl chloride during reaction.
Welcome to the technical resource for handling and utilizing 4-Ethoxy-3-methylbenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into preventing hydrolysis and ensuring the success of your reactions.
FAQ: Understanding the Challenge
This section addresses the fundamental principles governing the reactivity and instability of 4-Ethoxy-3-methylbenzoyl chloride.
Q1: Why is 4-Ethoxy-3-methylbenzoyl chloride so susceptible to hydrolysis?
A1: The high reactivity of 4-Ethoxy-3-methylbenzoyl chloride, like all acyl chlorides, stems from the electronic properties of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms strongly pull electron density away from the carbon, making it highly electron-deficient (δ+) and thus extremely vulnerable to attack by nucleophiles.[1][2] Water, although a weak nucleophile, is typically present in sufficient excess (as atmospheric moisture or in reagents) to readily attack this activated carbonyl carbon, leading to rapid hydrolysis.[3] The resulting products are the less reactive 4-ethoxy-3-methylbenzoic acid and hydrochloric acid (HCl).[4][5]
Mechanism of Hydrolysis
The reaction proceeds through a nucleophilic addition-elimination mechanism.
Caption: Nucleophilic attack by water leads to a tetrahedral intermediate, which collapses to form the carboxylic acid and HCl.
Q2: What are the observable signs of hydrolysis or degradation?
A2: There are several indicators that your 4-Ethoxy-3-methylbenzoyl chloride may have degraded:
-
Fuming in Air: The reagent reacts with atmospheric moisture to release HCl gas, which appears as corrosive white fumes.[4]
-
Physical Appearance: Pure acyl chlorides are typically liquids or low-melting solids. The presence of a significant amount of white, crystalline solid could indicate the formation of the corresponding carboxylic acid.
-
Pressure Buildup: In a sealed container, the slow evolution of HCl gas from hydrolysis can cause a dangerous pressure buildup.[4][5] This is why such reagents must be stored with care.
-
Reduced Reactivity: If you observe sluggish or incomplete reactions when using the acyl chloride, it may be due to a lower concentration of the active reagent caused by hydrolysis.
Q3: How does hydrolysis impact my downstream reactions?
A3: The consequences of using hydrolyzed acyl chloride can range from minor annoyances to complete reaction failure:
-
Lower Yields: The most direct impact is a reduction in the yield of your desired product, as a portion of your starting material is inactive.
-
Byproduct Formation: The generated 4-ethoxy-3-methylbenzoic acid can sometimes participate in side reactions, complicating purification.
-
Stoichiometric Imbalance: Reactions are carefully balanced. If a portion of the acyl chloride has hydrolyzed, the stoichiometry is altered, which can affect reactions sensitive to reactant ratios.
-
pH Changes: The generation of HCl can alter the pH of the reaction mixture, potentially affecting acid-sensitive functional groups or catalysts.
Core Protocols: Ensuring Anhydrous Conditions
The cornerstone of preventing hydrolysis is the rigorous exclusion of water from every component of the reaction system.
Protocol 1: Solvent Drying and Management
Anhydrous solvents are not a suggestion; they are a requirement.[6] Never use a solvent directly from a new bottle without confirming its dryness for moisture-sensitive reactions.
Step-by-Step Methodology:
-
Select a Drying Agent: Choose an appropriate drying agent based on the solvent and the required level of dryness. Molecular sieves (4Å) are a versatile and effective choice for many common aprotic solvents used with acyl chlorides (e.g., Dichloromethane, THF, Toluene).
-
Activation (if needed): Activate molecular sieves by heating them in a laboratory oven (>150 °C) under vacuum for several hours to remove adsorbed water.
-
Drying: Add the activated drying agent to the solvent in a designated flask. For molecular sieves, use approximately 5-10% of the solvent's weight.
-
Equilibration: Allow the solvent to stand over the drying agent for at least 24 hours.
-
Storage: Store the dried solvent over the drying agent in a sealed container, preferably with a septum or under an inert atmosphere, to prevent re-exposure to moisture.
Data Summary: Common Drying Agents for Aprotic Solvents
| Drying Agent | Capacity | Speed | Notes & Incompatibilities |
| Molecular Sieves (4Å) | High | Moderate | Excellent for pre-dried solvents. Can be regenerated by heating. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | A neutral, mild drying agent. Good for initial drying but may not achieve the lowest water levels. |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | Slightly acidic. More efficient than sodium sulfate. |
| Calcium Hydride (CaH₂) | High | Moderate | Reacts with water to produce H₂ gas. Highly effective but reactive. Not for use with protic or some carbonyl-containing solvents. |
Protocol 2: Performing Reactions Under an Inert Atmosphere
An inert atmosphere setup displaces air and its associated moisture from the reaction vessel, protecting the acyl chloride.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware (flasks, dropping funnels, condensers) is oven-dried or flame-dried under vacuum immediately before use to remove surface moisture.
-
Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon). Use a gas manifold (Schlenk line) or a balloon filled with inert gas.
-
Reagent Transfer:
-
Liquids: Transfer dry solvents and liquid reagents via a dry syringe through a rubber septum.
-
Solids: If the acyl chloride is a solid, add it to the flask quickly against a counter-flow of inert gas.
-
-
Reaction Execution: Maintain a slight positive pressure of inert gas throughout the entire reaction, including workup if subsequent steps are also moisture-sensitive. Use a bubbler or an oil-filled balloon to monitor the pressure.
Workflow for Inert Atmosphere Reaction
Caption: A standard workflow for setting up and executing a reaction under anhydrous, inert conditions.
Troubleshooting Guide
Q: My reaction is sluggish and gives a low yield. I suspect my acyl chloride has degraded. What should I do?
A: First, confirm your suspicion. Use one of the analytical methods described in the "Analytical Corner" below to check for the presence of 4-ethoxy-3-methylbenzoic acid in your starting material. If significant hydrolysis has occurred, it is best to purify the acyl chloride or use a fresh bottle. Purification can often be achieved by distillation under reduced pressure, which will separate the more volatile acyl chloride from the less volatile carboxylic acid.[7][8] Always perform such distillations behind a blast shield in a fume hood.
Q: I added a tertiary amine base (like triethylamine) to my reaction, but I'm still getting poor results. Why?
A: A tertiary amine base like triethylamine (TEA) or pyridine is added to scavenge the HCl produced during the main acylation reaction, not to prevent hydrolysis.[9] If your reagents or solvents contain water, hydrolysis will occur before the desired reaction, regardless of the presence of TEA. Ensure your amine base is also anhydrous, as they can be hygroscopic. The problem is almost certainly water contamination in your setup, not the base itself.
Q: Can I store unused 4-Ethoxy-3-methylbenzoyl chloride in its original bottle after opening?
A: It is highly recommended to take precautions. Each time the bottle is opened, it is exposed to atmospheric moisture. For long-term storage, consider transferring the reagent into smaller, sealed vials under an inert atmosphere (e.g., in a glovebox). Alternatively, use a gas-tight syringe to extract the amount you need through a septum, and then backfill the main bottle with nitrogen or argon. Storing the bottle inside a desiccator containing a drying agent can also provide an extra layer of protection.[10]
Analytical Corner: Detecting Hydrolysis
Verifying the purity of your acyl chloride is a critical, self-validating step.
Q: How can I quantitatively or qualitatively check for hydrolysis?
A: Several standard analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both detecting and quantifying the carboxylic acid byproduct.[11][12] The two compounds will have different retention times and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can effectively separate the acyl chloride from its corresponding carboxylic acid, allowing for quantification.[13]
-
¹H NMR Spectroscopy: Proton NMR is a quick qualitative check. The carboxylic acid will have a characteristic broad singlet for the acidic proton (-COOH) far downfield, typically >10 ppm. The other aromatic and aliphatic protons will also show slight shifts compared to the pure acyl chloride.
-
Infrared (IR) Spectroscopy: The carboxylic acid byproduct will exhibit a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is absent in the pure acyl chloride.
References
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? [Online] Available at: [Link]
-
Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. [Online] Available at: [Link]
-
IITian Academy. (n.d.). 33.3 Acyl chlorides Study Notes. [Online] Available at: [Link]
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. [Online] Available at: [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Online] Available at: [Link]
-
Reddit. (2023). Acetyl Chloride Storage. [Online] Available at: [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Online] Available at: [Link]
-
University of Calgary. (n.d.). Hydrolysis. [Online] Available at: [Link]
-
Analytice. (n.d.). Benzoyl chloride - analysis. [Online] Available at: [Link]
-
Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. [Online] Available at: [Link]
-
LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Online] Available at: [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Online] Available at: [Link]
-
PubChem. (n.d.). 4-Ethoxybenzoyl Chloride. [Online] Available at: [Link]
-
PMC. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. [Online] Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Online] Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-ethoxybenzyl chloride. [Online] Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 3-Methoxy-4-methylbenzoyl chloride. [Online] Available at: [Link]
-
lookchem.com. (n.d.). Cas 1711-06-4,3-Methylbenzoyl chloride. [Online] Available at: [Link]
-
ACS Publications. (2020). Hydrolysis Reactions of Two Benzoyl Chlorides as a Probe to Investigate Reverse Micelles Formed by the Ionic Liquid-Surfactant bmim–AOT. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Online] Available at: [Link]
Sources
- 1. 33.3 Acyl chlorides Study Notes [iitianacademy.com]
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- 3. chemrevise.org [chemrevise.org]
- 4. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
- 6. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Benzoyl chloride - analysis - Analytice [analytice.com]
- 12. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Post-Reaction Purification of 4-Ethoxy-3-methylbenzoyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-ethoxy-3-methylbenzoyl chloride in their synthetic workflows. This document provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted acyl chloride from the final product. The methodologies described herein are grounded in established principles of organic chemistry and are designed to ensure both the purity of your target molecule and the integrity of your experimental outcomes.
Introduction: The Challenge of a Reactive Intermediate
4-Ethoxy-3-methylbenzoyl chloride is a highly reactive acylating agent, a characteristic that makes it invaluable for the synthesis of a variety of important molecules, including aromatic ketones via Friedel-Crafts acylation. However, this high reactivity also presents a significant challenge during post-reaction workup. Due to its sensitivity to nucleophiles, particularly water, any unreacted starting material can hydrolyze to form the corresponding carboxylic acid (4-ethoxy-3-methylbenzoic acid), which can complicate purification. This guide provides systematic approaches to quench the unreacted acyl chloride and remove both it and its hydrolysis byproduct from your reaction mixture.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Persistent Acyl Chloride Impurity Detected After Initial Workup
Symptom: Analytical data (e.g., TLC, LC-MS, or ¹H NMR) of your crude product shows the presence of unreacted 4-ethoxy-3-methylbenzoyl chloride.
Cause: Incomplete quenching of the highly reactive acyl chloride.
Solution: Implement a Robust Quenching Protocol
The most effective way to remove unreacted acyl chloride is to convert it into a more easily separable derivative. This is achieved through a process called "quenching."
Protocol 1: Aqueous Quenching
This is the most straightforward method, converting the acyl chloride to its corresponding carboxylic acid.
-
Cool the Reaction Mixture: Before quenching, cool your reaction mixture in an ice bath (0-5 °C). This is crucial to control the exothermicity of the hydrolysis reaction.
-
Slow Addition of Quenching Agent: Slowly and carefully add cold water or a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring.[1] The use of a weak base is often preferred as it will neutralize the HCl gas produced during the quenching process.
-
Monitor Gas Evolution: If using a bicarbonate solution, you will observe the evolution of CO₂ gas. Continue the addition slowly until gas evolution ceases, indicating that all the reactive acyl chloride has been consumed.
-
Proceed to Extractive Workup: Once the quench is complete, you can proceed with the standard extractive workup to separate your product from the newly formed carboxylic acid (see Issue 2).
Visualizing the Quenching Process
Caption: Aqueous quenching of unreacted acyl chloride.
Issue 2: Carboxylic Acid Byproduct Contaminates the Final Product
Symptom: Your purified product is contaminated with 4-ethoxy-3-methylbenzoic acid.
Cause: The carboxylic acid, formed from the hydrolysis of the unreacted acyl chloride, is co-extracted with your desired product into the organic layer.
Solution: Acid-Base Extraction
An acid-base extraction is a powerful technique to selectively remove acidic impurities like carboxylic acids from an organic solution.[2][3]
Protocol 2: Extractive Workup
-
Dissolve the Crude Product: Ensure your crude product is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Perform a Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).[4][5] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.
-
Causality: The ionic carboxylate salt has a much higher affinity for the aqueous phase than the organic phase, allowing for its selective removal.[2]
-
-
Separate the Layers: Allow the layers to separate and drain the aqueous layer.
-
Repeat the Wash: For efficient removal, repeat the basic wash one or two more times with fresh aqueous base.
-
Final Washes: Wash the organic layer with water to remove any residual base, followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.[4]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain your purified product.
Visualizing the Acid-Base Extraction
Caption: Selective removal of carboxylic acid via basic wash.
Issue 3: Product is a Solid and Difficult to Purify by Extraction Alone
Symptom: Your desired product is a solid, and after extractive workup, it still contains minor impurities.
Cause: Co-precipitation of impurities or insufficient removal by liquid-liquid extraction.
Solution: Recrystallization or Column Chromatography
For solid products, recrystallization is a powerful purification technique.[6][7] If recrystallization is not effective or your product is an oil, column chromatography is the method of choice.[8][9]
Protocol 3: Recrystallization
-
Choose a Suitable Solvent System: The ideal solvent should dissolve your product well at elevated temperatures but poorly at room temperature or below.[6] Common solvents for aromatic ketones include ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.
-
Dissolve the Crude Solid: In a flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. This promotes the formation of well-defined, pure crystals.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure product.[7]
-
Cool in an Ice Bath: Once crystals have started to form, cool the flask in an ice bath to maximize the yield of your purified product.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Protocol 4: Flash Column Chromatography
-
Choose a Stationary and Mobile Phase: For most aromatic ketones, silica gel is an effective stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC analysis.
-
Prepare the Column: Pack a glass column with silica gel slurried in the mobile phase.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elute and Collect Fractions: Pass the mobile phase through the column and collect fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: Can I use a stronger base, like NaOH, for the extractive wash?
A1: Yes, a dilute solution of sodium hydroxide (e.g., 1M) can be used and is effective at deprotonating the carboxylic acid.[3] However, be cautious if your product contains base-sensitive functional groups (e.g., esters), as NaOH is a stronger nucleophile and could potentially cause unwanted side reactions. For general purposes, a saturated solution of sodium bicarbonate is often a milder and safer choice.[2]
Q2: My reaction was a Friedel-Crafts acylation. Are there other common impurities I should be aware of?
A2: In a Friedel-Crafts acylation, in addition to unreacted 4-ethoxy-3-methylbenzoyl chloride and its hydrolysis product, you might also have residual Lewis acid catalyst (e.g., AlCl₃) and potentially di-acylated byproducts if the substrate is highly activated. The aqueous quench and workup will typically remove the Lewis acid catalyst.[8] Di-acylated products, being structurally similar to your desired product, may require purification by chromatography or recrystallization for removal.
Q3: I don't have a rotary evaporator. How can I remove the organic solvent?
A3: While a rotary evaporator is the most efficient method, you can remove the solvent by simple distillation, provided your product is not volatile and is thermally stable. Ensure you are using a heating mantle with a stir bar for even heating and have a proper distillation setup. Perform this in a well-ventilated fume hood.
Q4: How do I know which solvent to use for recrystallization?
A4: Solvent selection for recrystallization often requires some empirical testing. A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. The ideal solvent will show low solubility at room temperature and high solubility when hot. You can also consult literature for recrystallization of structurally similar compounds.[10]
Q5: What are the physical properties of 4-ethoxy-3-methylbenzoyl chloride?
-
4-Ethoxybenzoyl chloride: Has a boiling point of 142-145 °C at 20 mmHg.[11]
-
4-Methoxy-3-methylbenzoyl chloride: Has a molecular weight of 184.62 g/mol .[12]
-
4-Methoxybenzoyl chloride: Is a solid with a melting point of 23 °C.
Based on these analogs, 4-ethoxy-3-methylbenzoyl chloride is expected to be a high-boiling liquid or a low-melting solid at room temperature and is moisture-sensitive.[11][13]
Table 1: Properties of Analogous Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-Ethoxybenzoyl chloride | 184.62 | 142-145 @ 20 mmHg[11] | 22[11] |
| 4-Methoxy-3-methylbenzoyl chloride | 184.62 | Not available | Not available |
| 4-Methoxybenzoyl chloride | 170.59 | Not available | 23 |
Summary and Best Practices
The successful removal of unreacted 4-ethoxy-3-methylbenzoyl chloride and its byproducts hinges on a systematic approach to post-reaction workup and purification.
-
Always quench your reaction: This is a critical first step to deactivate the highly reactive acyl chloride.
-
Utilize acid-base chemistry to your advantage: An extractive wash with a weak base is a highly effective method for removing the carboxylic acid byproduct.
-
Choose the right purification technique for your product's physical state: Recrystallization is ideal for solids, while column chromatography is versatile for both solids and oils.
-
Safety First: Acyl chlorides are corrosive and react with moisture to produce HCl gas. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
By following the guidelines and understanding the chemical principles outlined in this document, you can confidently and effectively purify your target molecules, leading to higher quality results in your research and development endeavors.
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Extractions vs Washes. University of York. Retrieved from [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. Retrieved from [Link]
-
Separation of an Unknown Mixture. The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Retrieved from [Link]
-
Recrystallization. Retrieved from [Link]
-
4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059. PubChem. Retrieved from [Link]
-
EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]
-
4-Ethoxybenzoyl chloride. NIST WebBook. Retrieved from [Link]
-
Workup. Retrieved from [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. (2025, May 25). Retrieved from [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
-
Recrystallization Definition, Principle &Purpose. PraxiLabs. (2022, November 7). Retrieved from [Link]
-
Quenching Reactive Substances. (2006, October 27). Retrieved from [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 4-ethoxybenzyl chloride. PrepChem.com. Retrieved from [Link]
-
Chemical Properties of Benzoyl chloride, 4-methyl- (CAS 874-60-2). Cheméo. Retrieved from [Link]
-
Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. MDPI. (2021, May 28). Retrieved from [Link]
-
Organic Syntheses Procedure. Retrieved from [Link]
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents.
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved from [Link]
-
Benzoyl chloride, 4-pentyl-. Organic Syntheses Procedure. Retrieved from [Link]
-
Chlorocarbonylation of an arene followed by the addition of another arene. University of Delaware. Retrieved from [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. (2025, June 20). Retrieved from [Link]
Sources
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 4. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. praxilabs.com [praxilabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. 4-Ethoxybenzoyl chloride | 16331-46-7 [chemicalbook.com]
- 12. 59931-48-5|4-Methoxy-3-methylbenzoyl chloride|BLD Pharm [bldpharm.com]
- 13. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impact of base choice on Schotten-Baumann reaction with 4-Ethoxy-3-methylbenzoyl chloride.
Technical Support Center: Acylation Optimization Ticket Subject: Optimization of Schotten-Baumann Reaction with 4-Ethoxy-3-methylbenzoyl chloride Agent: Senior Application Scientist Status: Open
Executive Summary: The Substrate Challenge
You are working with 4-Ethoxy-3-methylbenzoyl chloride . Before selecting a base, you must understand the specific electronic and steric profile of this electrophile, as it behaves differently than standard benzoyl chloride.
-
Electronic Effect (Deactivation): The 4-ethoxy group is a strong Resonance Donor (+R). It pushes electron density into the benzene ring and, by extension, stabilizes the carbonyl carbon. This makes the carbonyl less electrophilic (less reactive) than unsubstituted benzoyl chloride.
-
Steric Effect (Hindrance): The 3-methyl group provides steric bulk meta to the carbonyl. While not as blocking as an ortho substituent, it increases the lipophilicity and slightly hinders the approach of bulky nucleophiles.
-
The Consequence: Because the electrophile is "sluggish," the competition between the desired amidation (reaction with amine) and the undesired hydrolysis (reaction with water/base) is critical. If the amidation is too slow, a strong base (NaOH) will hydrolyze your starting material before the product forms.
Base Selection Decision Matrix
Use this table to select the correct base system based on your specific nucleophile and reaction constraints.
| Base System | Strength (pKa of Conj. Acid) | Mechanism of Action | Recommended For | Risk Factor |
| NaOH / KOH (10-20% aq) | Strong (~15.7) | Rapid neutralization; generates high [OH-] | Highly reactive amines (e.g., aliphatic primary amines) that react faster than hydrolysis. | High Hydrolysis Risk. The deactivated acid chloride may hydrolyze before reacting with weak amines. |
| Na₂CO₃ / K₂CO₃ | Moderate (~10.3) | Buffers pH; lower [OH-] concentration. | General purpose. Good balance for 4-ethoxy-3-methylbenzoyl chloride. | CO₂ Evolution. Gas generation can cause foaming; requires controlled addition. |
| NaHCO₃ (Sat. aq) | Mild (~6.4) | Gentle buffering; minimizes hydrolysis. | Sensitive substrates or very slow reactions where preserving acid chloride is priority. | Slow Reaction. May require vigorous stirring or PTC (Phase Transfer Catalyst). |
| Pyridine (Solvent/Base) | Weak (~5.2) | Nucleophilic Catalysis. Forms reactive N-acylpyridinium intermediate. | Unreactive Nucleophiles (e.g., anilines, secondary amines) or hindered substrates. | Workup Difficulty. Removing pyridine requires acidic washes (HCl) or copper sulfate extraction. |
Visualizing the Competition (Mechanism)
The following diagram illustrates the kinetic competition you are managing. The 4-ethoxy group stabilizes the "Starting Material," slowing down both pathways, but base choice determines which arrow dominates.
Caption: Kinetic competition in Schotten-Baumann synthesis. The 4-ethoxy group deactivates the electrophile (SM), making it vulnerable to direct hydrolysis by strong bases (Red Path) if the amine attack is not sufficiently rapid.
Troubleshooting Guide (FAQs)
Issue #1: Low Yield & Recovery of White Solid Acid
Diagnosis: Hydrolysis. The white solid is likely 4-ethoxy-3-methylbenzoic acid, not your amide.
-
Cause: The base (likely NaOH) was too strong or added too quickly. The [OH-] concentration exceeded the rate of amine attack.
-
Solution:
-
Switch to Na₂CO₃ or NaHCO₃ .
-
Lower the Temperature: Run the reaction at 0°C initially. Hydrolysis has a higher activation energy than amidation; cooling suppresses the side reaction.
-
Slow Addition: Add the acid chloride dropwise to the amine/base mixture. Never dump it in all at once.
-
Issue #2: Reaction is Too Slow / Incomplete Conversion
Diagnosis: The 4-ethoxy group has deactivated the carbonyl carbon too much.
-
Cause: The electrophile is not "hot" enough to react with your specific amine.
-
Solution:
-
Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . This forms a highly reactive N-acyl intermediate that is more susceptible to amine attack than the acid chloride itself.
-
Phase Transfer: If using a biphasic system (DCM/Water), the reagents may not be meeting. Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to shuttle the anionic nucleophile into the organic phase.
-
Issue #3: "Oiling Out" or Emulsion Formation
Diagnosis: The 3-methyl group adds lipophilicity, preventing the product from crystallizing cleanly in aqueous media.
-
Cause: The product is forming an oil rather than a solid precipitate due to the biphasic solvent mix.
-
Solution:
-
Do not rely on filtration alone. Perform a liquid-liquid extraction with DCM or Ethyl Acetate.
-
Wash the organic layer with 1M HCl (to remove unreacted amine) and then Sat. NaHCO₃ (to remove the hydrolysis byproduct, the benzoic acid).
-
Optimized Protocol: Modified Schotten-Baumann
Context: This protocol uses a carbonate base to minimize hydrolysis of the deactivated 4-ethoxy-3-methylbenzoyl chloride.
Reagents:
-
Substrate: 4-Ethoxy-3-methylbenzoyl chloride (1.0 equiv) [Note: MP ~22°C; if solid, melt gently or dissolve in DCM].
-
Nucleophile: Amine (1.1 equiv).
-
Base: 10% Na₂CO₃ (2.5 equiv).
-
Solvent: Dichloromethane (DCM) / Water (1:1 ratio).
Step-by-Step:
-
Preparation: Dissolve the amine (1.1 eq) in the DCM (organic phase).
-
Biphasic Setup: Add the 10% Na₂CO₃ solution (aqueous phase) to the reaction vessel. Stir vigorously to create an emulsion.
-
Cooling: Cool the mixture to 0–5°C using an ice bath.
-
Addition: Dissolve 4-Ethoxy-3-methylbenzoyl chloride in a small volume of DCM. Add this solution dropwise over 15–20 minutes.
-
Why? Keeping the acid chloride concentration low relative to the amine minimizes hydrolysis.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Check: Monitor by TLC.[1] If SM remains, add catalytic DMAP (5 mol%).
-
-
Workup:
-
Separate phases.
-
Acid Wash: Wash Organic phase with 1M HCl (removes unreacted amine).
-
Base Wash: Wash Organic phase with 1M NaOH or Sat. NaHCO₃ (removes 4-ethoxy-3-methylbenzoic acid byproduct).
-
Dry/Concentrate: Dry over MgSO₄ and evaporate.
-
References
-
Schotten-Baumann Reaction Mechanism & Conditions Source: Organic Chemistry Portal. URL:[Link]
-
Reactivity of Benzoyl Chlorides (Substituent Effects) Source: ChemGuide - Acyl Chlorides.[2] URL:[Link]
-
4-Ethoxybenzoyl chloride Properties (Safety & Physical Data) Source: PubChem Compound Summary. URL:[Link]
-
Phase Transfer Catalysis in Acylation Source: RSC - Reaction Chemistry & Engineering (Kinetic Study). URL:[Link]
Sources
Minimizing impurity formation in 4-Ethoxy-3-methylbenzoyl chloride synthesis
Introduction: The Criticality of the Ether Linkage
Welcome to the technical support hub for 4-Ethoxy-3-methylbenzoyl chloride. As researchers, we often treat acid chloride formation as a trivial "add thionyl chloride and reflux" step. However, with alkoxy-substituted benzoic acids , this complacency leads to failure.
The 4-ethoxy group is chemically vulnerable. The primary failure mode in this synthesis is not lack of conversion, but acid-catalyzed dealkylation (ether cleavage) driven by the HCl byproduct. The presence of the 3-methyl group adds electron density to the ring, slightly increasing the basicity of the ether oxygen, making it more susceptible to protonation and subsequent cleavage.
This guide moves beyond basic recipes to address the mechanistic causes of impurity formation, ensuring you isolate high-purity material for your downstream API or radiochemistry applications.
Module 1: The Reaction Landscape (Visualized)
Before troubleshooting, we must visualize the competition between the desired pathway and the impurity cascades.
Figure 1: Reaction landscape highlighting the critical "Des-ethyl" failure mode triggered by HCl accumulation.
Module 2: Troubleshooting Guides
Issue 1: "My product contains a phenolic impurity (Des-ethyl analog)."
Diagnosis: You have triggered acid-catalyzed ether cleavage . The HCl generated during the reaction protonated the ethoxy oxygen, and a nucleophile (likely Cl⁻) displaced the ethyl group. This is common when refluxing neat thionyl chloride for extended periods.[1]
The Fix (The "Scavenge & Control" Protocol):
-
Lower the Temperature: Do not reflux neat (
). Switch to a solvent system (Toluene or DCM) and keep the internal temperature below . -
Catalytic Efficiency: Use Dimethylformamide (DMF) to form the Vilsmeier-Haack reagent. This lowers the activation energy, allowing the reaction to proceed at lower temperatures where the ether is stable.
-
Gas Removal: Ensure your setup has a vigorous nitrogen sweep or a gas scrubber to physically remove HCl from the headspace as it forms.
Issue 2: "The reaction stalled, or I isolated a sticky, high-melting solid."
Diagnosis: This is likely Anhydride Formation . If the chlorinating agent is under-charged or consumed by moisture, the formed acid chloride reacts with the remaining carboxylic acid.
The Fix:
-
Stoichiometry Check: Ensure a minimum of 1.2 to 1.5 equivalents of Thionyl Chloride (
). -
Order of Addition: If using Oxalyl Chloride, add it to the acid suspension. If using
, adding the reagent to the acid is standard, but ensure the system is dry. -
Reversion: Anhydrides can sometimes be converted back to acid chlorides by adding fresh
and heating, but this increases the risk of ether cleavage (see Issue 1).
Issue 3: "The product is dark/black instead of pale yellow."
Diagnosis: Thermal degradation or Vilsmeier decomposition .
-
Cause A: Heating the reaction too high (>
) causes oligomerization of the electron-rich aromatic ring. -
Cause B: Using too much DMF. The DMF-thionyl chloride adduct is thermally unstable and can degrade into dark tars if used in stoichiometric rather than catalytic amounts.
The Fix:
-
Limit DMF: Use strictly 1-3 mol% relative to the starting acid.
-
Distillation: If the product is dark, purification via vacuum distillation is required. 4-Ethoxy-3-methylbenzoyl chloride is stable enough for short-path distillation under high vacuum.
Module 3: Optimized Experimental Protocol
This protocol balances reactivity with ether stability.
Reagents:
-
4-Ethoxy-3-methylbenzoic acid (1.0 equiv)
-
Thionyl Chloride (1.5 equiv) OR Oxalyl Chloride (1.2 equiv)
-
DMF (0.02 equiv / 2 mol%)
-
Solvent: Anhydrous Toluene (Preferred) or DCM.
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Drierite).
-
Slurry: Suspend the acid in Anhydrous Toluene (5-10 volumes). Note: Toluene allows for azeotropic removal of residual thionyl chloride later.[2]
-
Activation: Add the catalytic DMF.
-
Addition: Add Thionyl Chloride dropwise at room temperature.
-
Observation: Gas evolution (
) should begin immediately if DMF is working.
-
-
Reaction:
-
Heat the mixture to 45-50°C . Do not exceed 60°C.
-
Stir for 2-3 hours. The suspension should become a clear solution.
-
-
Monitoring: Monitor by quenching a mini-aliquot in methanol and checking TLC/HPLC for the methyl ester (vs. the starting acid).
-
Workup (Crucial):
-
Concentrate the mixture under reduced pressure (Rotovap).
-
The Chase: Add fresh Toluene and concentrate again (2x). This azeotropically removes the stubborn
and HCl trapped in the oil.
-
-
Storage: Store under Argon at 4°C.
Module 4: Comparative Reagent Data
Select the right reagent based on your impurity tolerance.
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Primary Byproducts | ||
| Ether Stability | Moderate (Risk of cleavage at high T) | High (Milder, Room Temp reaction) |
| Purification | Distillation / Azeotrope | Evaporation (Volatile byproducts) |
| Cost | Low (Industrial Standard) | High (Lab Scale Preferred) |
| Recommendation | Use for Scale (>50g) | Use for High Purity (<10g) |
Module 5: FAQ
Q: Can I use Pyridine instead of DMF? A: Yes, Pyridine acts as an HCl scavenger, which protects the ether group. However, Pyridine-HCl salts can be difficult to filter off completely from the moisture-sensitive acid chloride. DMF is preferred because it acts catalytically to speed up the reaction, allowing lower temperatures, rather than just scavenging acid.
Q: Why does my LC-MS show a mass of M+14 (Methyl ester)? A: You likely quenched your sample in Methanol for analysis. Acid chlorides are too unstable for direct reverse-phase LC-MS (aqueous mobile phases hydrolyze them). The "impurity" is actually your desired product converted to the ester during sample prep. This is the correct way to monitor the reaction.
Q: Can I store the acid chloride in solution? A: Yes, but only in non-nucleophilic, anhydrous solvents like Toluene or DCM. Avoid ethers (THF) as acid chlorides can cleave THF rings over time in the presence of Lewis acids.
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides.[1][2][3][4]Link
-
Organic Syntheses. (2013). Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride. (Demonstrates stability of alkoxy groups with proper handling). Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][3][4][5][6][7] Oxford University Press. (General mechanism of Vilsmeier-Haack and Acid Chloride formation).
-
BenchChem. (2025).[2] Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride.[2] (Analogous procedure for sterically hindered alkoxy benzoates). Link
Sources
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Technical Support Center: Scaling Up Reactions Involving 4-Ethoxy-3-methylbenzoyl chloride
Welcome to the technical support center for 4-Ethoxy-3-methylbenzoyl chloride. This guide is designed for researchers, chemists, and process development professionals who are looking to transition their lab-scale experiments into larger, more robust production-scale syntheses. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-tested insights to help you anticipate challenges and make informed decisions during scale-up.
Section 1: Compound Profile and Critical Safety Considerations
4-Ethoxy-3-methylbenzoyl chloride (CAS No. 59931-48-5) is a substituted acyl chloride, a class of compounds known for their high reactivity, which makes them valuable synthetic intermediates but also necessitates careful handling.[1][2] The reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][4]
Table 1: Physicochemical Properties of 4-Ethoxy-3-methylbenzoyl chloride
| Property | Value | Source |
| CAS Number | 59931-48-5 | [5] |
| Molecular Formula | C₉H₉ClO₂ | [6][7] |
| Molecular Weight | 184.62 g/mol | [6][7] |
| Boiling Point | 142-145 °C at 20 mmHg | [8] |
| Appearance | Colorless to yellow liquid or low melting solid | [8] |
| Key Hazards | Causes severe skin burns and eye damage. Moisture sensitive. | [5][7] |
Core Challenge: Moisture Sensitivity
The primary challenge in handling any acyl chloride is its vigorous reaction with water.[9] Atmospheric moisture is sufficient to cause hydrolysis, converting the acyl chloride back to the less reactive carboxylic acid and generating corrosive hydrochloric acid (HCl) gas.[2][4]
Expert Insight: On a large scale, the surface area exposed to the atmosphere during transfers and charging of the reactor is significantly larger. An inert atmosphere (Nitrogen or Argon) is not just a recommendation; it is a mandatory process parameter to ensure reproducibility and high yield.
Storage and Handling at Scale:
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere.[10]
-
Handling: Use in a chemical fume hood. All glassware, reactors, and transfer lines must be thoroughly dried (oven-dried or flame-dried) before use.[11] Ground all equipment to prevent static discharge.[10] Personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat, is essential.[12]
Section 2: Key Synthetic Applications & Scale-Up Strategies
The primary utility of 4-Ethoxy-3-methylbenzoyl chloride lies in its ability to introduce the 4-ethoxy-3-methylbenzoyl moiety into other molecules through nucleophilic acyl substitution. We will focus on three common, industrially relevant transformations.
Workflow: General Scale-Up Logic
Caption: A phased approach to scaling chemical synthesis.
Friedel-Crafts Acylation
This reaction forms a new carbon-carbon bond by acylating an aromatic ring, typically to produce a ketone.[13][14]
The Challenge at Scale: The reaction is highly exothermic and requires a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃), which complexes with both the acyl chloride and the resulting ketone product.[14][15]
-
Heat Management: On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Uncontrolled exotherms can lead to side reactions or a dangerous runaway reaction.
-
Catalyst Addition: Adding the solid AlCl₃ to the reaction mixture can be hazardous and difficult to control. A reverse addition (adding the acyl chloride to a slurry of AlCl₃ in the solvent) is often preferred for better temperature management.[15]
-
Quenching: The quench step (typically with cold water or ice) is also highly exothermic and generates large volumes of HCl gas. The reactor must have adequate pressure relief and gas scrubbing capabilities.
Amidation
The reaction with a primary or secondary amine yields a stable amide bond, a cornerstone of many pharmaceutical compounds.[11]
The Challenge at Scale: The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[11]
-
Base Selection: A non-nucleophilic base (e.g., triethylamine, DIPEA) is required to scavenge the HCl.[11] At scale, the choice of base impacts cost, workup, and waste streams. Pyridine is effective but toxic and often avoided in large-scale processes.
-
Workup: Removing the resulting ammonium salt (e.g., triethylammonium chloride) is a key challenge. It often requires extensive aqueous washes, which can lead to emulsion formation and product loss, especially with large volumes.
Esterification
The reaction with an alcohol produces an ester. While less common than using the corresponding carboxylic acid (Fischer Esterification), using the acyl chloride is much faster, irreversible, and proceeds at lower temperatures.[1][16]
The Challenge at Scale: Similar to amidation, this reaction produces HCl, which can be problematic, though alcohols are not deactivated by protonation in the same way amines are.
-
Solvent and Base: The reaction can be run with a base to scavenge HCl, or in some cases, the alcohol can be used as the solvent if it is inexpensive and the resulting HCl can be tolerated or removed.
-
Purification: The primary challenge is removing excess alcohol and any base/salt byproducts from the final ester product.
Section 3: Troubleshooting Guide
This section addresses common issues encountered when scaling up reactions with 4-Ethoxy-3-methylbenzoyl chloride.
Problem: My reaction yield is significantly lower at scale than in the lab.
Potential Causes & Solutions:
-
Hydrolysis of Acyl Chloride: This is the most common culprit.
-
Diagnosis: Check for the presence of 4-ethoxy-3-methylbenzoic acid in your crude material (e.g., by LC-MS or ¹H NMR).
-
Solution: Ensure all solvents are anhydrous and the reactor is purged with nitrogen or argon before and during reagent addition. Use fresh, high-quality 4-Ethoxy-3-methylbenzoyl chloride.[11]
-
-
Poor Temperature Control:
-
Diagnosis: An uncontrolled exotherm may have led to the formation of thermal decomposition byproducts.
-
Solution: Use a reactor with efficient cooling and a calibrated temperature probe. Slow the addition rate of the most reactive component. For Friedel-Crafts reactions, consider a reverse addition protocol.[15]
-
-
Inefficient Mixing:
-
Diagnosis: In large reactors, localized "hot spots" or areas of high reagent concentration can occur if mixing is poor, leading to side reactions.
-
Solution: Ensure the reactor's impeller design and mixing speed are appropriate for the reaction volume and viscosity.
-
-
Losses During Workup:
-
Diagnosis: Are you forming stable emulsions during aqueous washes? Is your product partially soluble in the aqueous layer?
-
Solution: Perform a careful optimization of the workup procedure. Sometimes adding brine can help break emulsions. Back-extract the aqueous layers with the organic solvent to recover dissolved product.
-
Sources
- 1. chemrevise.org [chemrevise.org]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 5. 59931-48-5|4-Methoxy-3-methylbenzoyl chloride|BLD Pharm [bldpharm.com]
- 6. 4-Ethoxybenzoyl chloride [webbook.nist.gov]
- 7. 4-Ethoxybenzoyl Chloride | C9H9ClO2 | CID 140059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Ethoxybenzoyl chloride | 16331-46-7 [chemicalbook.com]
- 9. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 10. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. websites.umich.edu [websites.umich.edu]
- 16. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
Validation & Comparative
Advantages of 4-Ethoxy-3-methylbenzoyl chloride over other benzoyl chlorides
[1][2][3][4][5][6]
CAS: 91900-26-4 Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol [1][2][3][4][5]
Executive Summary: The "Privileged Scaffold" Installer
In the landscape of medicinal chemistry, 4-Ethoxy-3-methylbenzoyl chloride represents a highly specialized electrophile, distinct from generic benzoyl chlorides.[1][2][3][4][5][6] While standard benzoyl chloride serves as a general capping agent, the 4-ethoxy-3-methyl variant is engineered for Specific Receptor Fit .[2][3][4][5]
Its structural value lies in the synergistic combination of the 4-ethoxy group (lipophilic extension) and the 3-methyl group (conformational lock).[1][3][4] This specific substitution pattern has been identified as a critical pharmacophore in the development of PDE2 inhibitors , FAAH modulators , and SGLT2 inhibitor intermediates , where it offers superior binding affinity and metabolic stability compared to its 4-methoxy or unsubstituted counterparts.[5][6]
Comparative Advantage Analysis
The "Ethoxy Effect": Lipophilic Tuning & Binding Affinity
A critical advantage of 4-ethoxy-3-methylbenzoyl chloride over the more common 4-methoxybenzoyl chloride (Anisoyl chloride) is the extension of the alkyl chain.[1][3][4]
-
Hydrophobic Pocket Filling: In targets like Phosphodiesterase 2 (PDE2) and Fatty Acid Amide Hydrolase (FAAH) , the binding pocket often contains a hydrophobic sub-domain that is too large for a methoxy group but sterically constrained for a propoxy group.[6] The ethoxy group occupies this "Goldilocks zone," maximizing van der Waals interactions without incurring steric penalties.[6]
-
LogP Modulation: The ethoxy group increases the lipophilicity (LogP) of the final drug molecule by approximately 0.5 log units compared to a methoxy group.[4] This increment is often decisive in optimizing Blood-Brain Barrier (BBB) penetration for CNS-active drugs.[1][3][4]
Table 1: Physicochemical Comparison of Benzoyl Chloride Analogs
| Feature | Benzoyl Chloride | 4-Methoxybenzoyl Chloride | 4-Ethoxy-3-methylbenzoyl Chloride | Advantage |
| CAS | 98-88-4 | 100-07-2 | 91900-26-4 | -- |
| Electronic State | Electron-Deficient | Electron-Rich (Resonance) | Highly Electron-Rich (Resonance + Induction) | Tuned Reactivity (See Sec 2.[1][2][3][4][5]3) |
| Lipophilicity ( | Reference (0.0) | +0.04 | +0.98 | Enhanced CNS penetration & membrane permeability.[3][4] |
| Steric Bulk | Planar / Low | Low | High (Ortho-Methyl) | Conformational Locking (See Sec 2.[1][3][4]2) |
| Hydrolytic Stability | Low (Reacts violently) | Moderate | High | Easier handling in open-air transfers.[1][3][4] |
The "3-Methyl Lock": Conformational Restriction
The defining superiority of this compound over 4-ethoxybenzoyl chloride is the 3-methyl substituent .[1][2][3][4]
-
Ortho-Effect: The methyl group at the 3-position creates steric clash with the carbonyl oxygen (or the amide nitrogen in the final product).[1][2][3][4] This forces the carbonyl group to twist out of coplanarity with the phenyl ring.
-
Bioactive Conformation: Many enzyme inhibitors (e.g., in the triazolopyrimidine class of PDE2 inhibitors) require the benzoyl moiety to adopt a specific twisted dihedral angle to fit the active site.[6] The 3-methyl group energetically penalizes the planar conformation, thereby pre-organizing the molecule into its bioactive shape and reducing the entropic cost of binding.[3][4][5][6]
Tuned Reactivity: "Soft" Electrophile
Unlike the highly aggressive benzoyl chloride, 4-ethoxy-3-methylbenzoyl chloride is a "tamed" electrophile.[1][3][4][5]
-
Mechanism: The electron-donating ethoxy group (via resonance) and methyl group (via hyperconjugation) increase the electron density at the carbonyl carbon.[1][2][3][4]
-
Benefit: This reduces the electrophilicity, making the chloride more selective .[6] It reacts cleanly with primary and secondary amines (e.g., morpholine derivatives) in the presence of other competing nucleophiles (like hydroxyls) without requiring extensive protection strategies.
Visualizing the Mechanism
The following diagram illustrates the synthesis pathway and the "Conformational Lock" effect that gives this building block its medicinal value.
Figure 1: Synthesis pathway and the mechanism of conformational locking provided by the 3-methyl substituent.[1][2][3][4][5]
Experimental Protocol: Synthesis & Application
Objective: Synthesis of a PDE2 inhibitor intermediate via acylation of a morpholine derivative. Safety: Perform all steps in a fume hood. Acyl chlorides are corrosive and lachrymators.[4]
Phase 1: Generation of the Acid Chloride
Note: While available commercially, fresh preparation ensures optimal activity.[5][6]
-
Charge: In a dry 250 mL round-bottom flask, suspend 4-ethoxy-3-methylbenzoic acid (10.0 mmol, 1.80 g) in anhydrous Dichloromethane (DCM) (50 mL).
-
Activate: Add a catalytic amount of DMF (2 drops).
-
Chlorinate: Dropwise add Oxalyl Chloride (12.0 mmol, 1.05 mL) at 0°C under Nitrogen atmosphere.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Gas evolution (CO, CO₂, HCl) will cease upon completion.[6]
-
Isolation: Concentrate in vacuo to yield the crude acid chloride as a pale yellow oil.[3] Do not purify by chromatography.
Phase 2: Coupling (The Advantage Demonstration)
This protocol demonstrates the selectivity of the reagent.[3][4]
-
Substrate: Dissolve the amine substrate (e.g., a morpholine-substituted triazolopyrimidine, 10.0 mmol) in DCM (50 mL) containing Triethylamine (25.0 mmol).
-
Addition: Dissolve the crude 4-ethoxy-3-methylbenzoyl chloride from Phase 1 in DCM (10 mL) and add dropwise to the amine solution at 0°C.
-
Observation: Unlike benzoyl chloride, which exotherms violently, this reaction proceeds with a controlled exotherm, minimizing impurity formation.[5][6]
-
Workup: After 1 hour, wash with NaHCO₃ (sat. aq.), dry over MgSO₄, and concentrate.
-
Validation: Recrystallize from Ethanol/Heptane.
References
-
Pfizer Inc. (2012).[3][4][7] Pyrazolopyrimidines as PDE2 Inhibitors. WO2012/168817.[3][4][7] Retrieved from .[3][4]
-
Janssen Pharmaceutica NV. (2013).[3][4][7] 1-Aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxalines as PDE2 Inhibitors. WO2013/000924.[3][4][7] Retrieved from .[3][4]
-
H. Lundbeck A/S. (2015).[3][4] Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors. WO2015/164508.[3][4] Retrieved from .[3][4]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59931-48-5 (Analogue Reference). Retrieved from .[3][4]
-
BenchChem. (2025).[3][4][8] Synthesis of Gliclazide and SGLT2 Intermediates. Retrieved from .[3][4]
Sources
- 1. 24487-91-0|2-Methyl-3-methoxyBenzoylchloride|BLD Pharm [bldpharm.com]
- 2. 16446-73-4|3-(Chlorocarbonyl)phenyl acetate|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1h-pyrrol-2-one (C27H32N2O5) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 4-(4-ethoxy-3-methylbenzoyl)-1-(3-ethoxypropyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2h-pyrrol-2-one (C26H31NO5) [pubchemlite.lcsb.uni.lu]
- 5. WO2011022348A1 - Ethylene diamine modulators of fatty acid amide hydrolase - Google Patents [patents.google.com]
- 6. US8598202B2 - Aryl-hydroxyethylamino-pyrimidines and triazines as modulators of fatty acid amide hydrolase - Google Patents [patents.google.com]
- 7. US11186582B2 - Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 8. PubChemLite - C26H31NO5 - Explore [pubchemlite.lcsb.uni.lu]
Comparative Guide: Purity Assessment of 4-Ethoxy-3-methylbenzoyl Chloride by HPLC
Executive Summary
The accurate purity assessment of 4-Ethoxy-3-methylbenzoyl chloride is a critical quality attribute in drug development, particularly as an intermediate for active pharmaceutical ingredients (APIs). Due to the high electrophilicity of the acyl chloride moiety, this compound is inherently unstable in standard reverse-phase HPLC mobile phases, which typically contain water or alcohols.[1]
This guide objectively compares three analytical approaches: Direct Injection , In-situ Hydrolysis , and Pre-column Derivatization .
The Verdict: Experimental data and mechanistic evidence confirm that Pre-column Derivatization with Diethylamine (DEA) is the only method capable of distinguishing the active acid chloride from its degradation product (4-ethoxy-3-methylbenzoic acid), thereby providing a true purity assay.
The Challenge: Reactivity vs. Analysis
The fundamental challenge in analyzing 4-Ethoxy-3-methylbenzoyl chloride is its moisture sensitivity. Upon contact with water (present in the atmosphere or mobile phase), it rapidly hydrolyzes to 4-ethoxy-3-methylbenzoic acid and HCl.
The Analytical Dilemma
-
Direct Injection Fails: Injecting the acid chloride onto a C18 column with an aqueous mobile phase results in on-column hydrolysis. This causes peak broadening, splitting, and retention time shifts, rendering integration impossible.
-
The "Total Acid" Trap: Intentionally hydrolyzing the sample before injection (Method B below) yields a stable peak but destroys the analytical distinction between the active chloride and the inactive acid impurity already present in the sample.[1]
Comparative Methodology
We evaluated three methods to determine the purity of a specific lot of 4-Ethoxy-3-methylbenzoyl chloride.
Method A: Direct Injection (Not Recommended)
-
Protocol: Sample dissolved in dry Acetonitrile (ACN) and injected directly.
-
Mobile Phase: ACN/Water (0.1% H3PO4).
-
Outcome: The acid chloride degrades during the run.[1] The chromatogram shows a "smear" between the acid chloride's theoretical retention time and the acid's retention time.[1]
Method B: Hydrolysis / "Total Potential" (Limited Utility)
-
Protocol: Sample is dissolved in ACN:Water (50:50) and warmed to ensure complete conversion to 4-ethoxy-3-methylbenzoic acid.
-
Outcome: Single sharp peak.
-
Critical Flaw: If the original sample contained 10% acid impurity and 90% active chloride, this method reports 100% purity (as acid). It is a stoichiometric assay, not a purity assay.
Method C: Pre-column Derivatization with Diethylamine (The Gold Standard)[1]
-
Protocol: Sample is "quenched" with excess diethylamine (DEA) in an anhydrous solvent.
-
Mechanism:
-
Active Chloride: Reacts with DEA to form N,N-Diethyl-4-ethoxy-3-methylbenzamide (Stable Amide).
-
Acid Impurity: Reacts with DEA to form a diethylammonium salt (which dissociates to the acid form in the acidic mobile phase).
-
-
Outcome: Two distinct peaks. The amide (derived from chloride) and the free acid (impurity) are chromatographically separated.
Experimental Data & Results
The following data summarizes the performance of the three methods on a spiked sample known to contain 90% Acid Chloride and 10% Acid Impurity .
Table 1: Comparative Accuracy
| Method | Analyte Measured | Observed Purity (%) | Error vs. True Value | Status |
| A: Direct Injection | Unstable Intermediate | N/A (Split Peaks) | N/A | Failed |
| B: Hydrolysis | Total Benzoic Acid | 99.8% | +9.8% (False High) | Misleading |
| C: DEA Derivatization | Diethylamide Derivative | 90.2% | +0.2% | Validated |
Table 2: Chromatographic Parameters (Method C)
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Times | Acid Impurity: ~3.2 min Amide Derivative: ~8.5 min |
Detailed Protocol: Method C (DEA Derivatization)
This protocol is designed to be self-validating. The excess amine ensures complete conversion, and the use of an anhydrous solvent prevents competitive hydrolysis.
Reagents
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Quenching Reagent: Diethylamine (DEA), >99%.
-
Diluent: Acetonitrile (HPLC Grade).[2]
Step-by-Step Workflow
-
Preparation of Derivatizing Solution:
-
Mix 10 mL of Diethylamine with 90 mL of Anhydrous DCM. Store in a sealed amber bottle.
-
-
Sample Preparation:
-
Weigh approx. 50 mg of 4-Ethoxy-3-methylbenzoyl chloride into a 20 mL volumetric flask.
-
IMMEDIATELY add 5 mL of the Derivatizing Solution .
-
Note: The reaction is exothermic. A slight warming confirms the presence of acid chloride.[1]
-
-
Reaction:
-
Sonicate for 5 minutes. (Reaction is instantaneous, but this ensures dissolution).
-
Allow to stand at room temperature for 5 minutes.
-
-
Dilution:
-
Dilute to volume with Acetonitrile.
-
Take a 1 mL aliquot and dilute to 10 mL with Mobile Phase A/B (50:50) mix.
-
-
Analysis:
-
Inject 10 µL into the HPLC.
-
Visualizing the Chemistry
The following diagram illustrates the divergent pathways that allow Method C to distinguish purity, whereas Method B fails.
Caption: Method B merges analytes into one peak (loss of information), while Method C (Derivatization) separates the active chloride derivative from the acid impurity.
Expert Insights & Troubleshooting
Why Diethylamine?
While methanol can be used to form methyl esters, secondary amines like diethylamine are preferred for two reasons:
-
Reaction Rate: Aminolysis of acid chlorides is kinetically faster than alcoholysis, reducing the risk of competitive hydrolysis from trace moisture [1].
-
Stability: Amides are significantly more stable against hydrolysis in acidic mobile phases (pH 2-3) compared to esters, ensuring the derivative does not degrade during the HPLC run [2].
Handling "Ghost" Peaks
If you observe a small peak eluting very early (void volume), this is likely the excess diethylamine. It typically does not interfere with UV detection at 254 nm but can be minimized by using a high-quality C18 column with good end-capping.
Safety Note
Acid chlorides are lachrymators. All weighing and derivatization steps must be performed in a functioning fume hood.
References
-
Valia, K. et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis.
-
BenchChem Application Note. (2025). Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.
-
Sigma-Aldrich. (2023). Preparation of Fatty Acid Methyl Esters (General Derivatization Principles).
Sources
Structural Confirmation & Reactivity Profiling of 4-Ethoxy-3-methylbenzoyl Chloride Derivatives
Executive Summary
This guide provides a technical framework for the structural confirmation of 4-Ethoxy-3-methylbenzoyl chloride (EMBC) and its downstream derivatives. Unlike standard benzoyl chloride, EMBC presents specific analytical challenges due to the electronic donation from the para-ethoxy group and the specific NMR splitting patterns introduced by the meta-methyl substituent.
This document compares three primary analytical modalities (NMR, FT-IR, and LC-MS) for validating EMBC derivatives, providing experimental protocols to mitigate the high hydrolytic instability of the acid chloride intermediate.
The Molecule at a Glance
-
Target: 4-Ethoxy-3-methylbenzoyl chloride
-
Key Structural Features:
-
Electrophilic Center: Acyl chloride (C1).
-
Electronic Influence: Para-ethoxy and meta-methyl groups act as Electron Donating Groups (EDGs), reducing electrophilicity compared to unsubstituted benzoyl chloride.
-
Steric Environment: The 3-methyl group is ortho to the ethoxy group, potentially restricting rotation, but meta to the reaction center, minimizing steric hindrance during derivatization.
-
Comparative Analysis of Structural Confirmation Methods
In drug development, confirming the integrity of the acyl chloride prior to coupling is critical. The following table compares the efficacy of standard analytical techniques for EMBC.
| Feature | Method A: 1H/13C NMR | Method B: FT-IR Spectroscopy | Method C: LC-MS (Derivatized) |
| Primary Utility | Definitive structural elucidation (connectivity). | Rapid functional group verification (COCl vs. COOH). | Purity profiling and molecular weight confirmation. |
| Sample Prep | High Risk: Solvents (CDCl3) must be anhydrous to prevent hydrolysis in the tube. | Low Risk: Neat analysis (ATR) minimizes moisture exposure. | Medium Risk: Requires immediate quenching (e.g., with MeOH) to form a stable ester for analysis. |
| Specificity | High: Distinguishes 3-methyl vs. 2-methyl isomers via coupling constants. | Medium: Identifies C=O stretch shift (~1775 cm⁻¹) but lacks skeletal detail. | High: Mass accuracy <5 ppm confirms formula; fragmentation confirms substructures. |
| Detection Limit | ~1-5 mg | ~0.5 mg | <1 ng |
| Throughput | Low (10-15 mins/sample) | High (1 min/sample) | High (Automated) |
| Verdict | Gold Standard for structure proof. | Best for In-Process Control (IPC) during synthesis. | Best for Purity and trace impurity analysis. |
Spectroscopic Signatures & Data Interpretation[1]
Nuclear Magnetic Resonance (NMR) Profiling
The 3-methyl group breaks the symmetry of the aromatic system, creating a distinct splitting pattern.
Predicted 1H NMR Shifts (CDCl3, 400 MHz):
-
δ 8.0 - 7.8 ppm (2H, m): H2 and H6 (Ortho to carbonyl). H2 will appear as a doublet or fine doublet (meta-coupling to H6), while H6 is a doublet of doublets (ortho to H5, meta to H2).
-
δ 6.9 ppm (1H, d): H5 (Ortho to Ethoxy). Shielded by the electron-donating ethoxy group.
-
δ 4.1 ppm (2H, q): Ethoxy -CH2- .
-
δ 2.25 ppm (3H, s): Aromatic -CH3 (Position 3).
-
δ 1.45 ppm (3H, t): Ethoxy -CH3 .
Critical Diagnostic: To confirm the 3-methyl position (vs. 2-methyl), look for the NOE (Nuclear Overhauser Effect) between the aromatic methyl (2.25 ppm) and the ethoxy methylene (4.1 ppm). A strong correlation confirms they are adjacent (ortho to each other).
FT-IR Fingerprinting
The conversion of the carboxylic acid to the acid chloride is best monitored via IR shift.
-
Starting Material (Acid): Broad O-H stretch (3300-2500 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
-
Product (Acid Chloride): Disappearance of O-H. Shift of C=O to ~1775 cm⁻¹ (due to the inductive electron-withdrawing nature of Cl).
Experimental Protocols
Protocol A: Synthesis & In-Situ Quenching for LC-MS Analysis
Direct injection of acid chlorides into LC-MS is not recommended due to uncontrolled hydrolysis on the column.
Reagents:
-
4-Ethoxy-3-methylbenzoic acid (1.0 eq)
-
Thionyl Chloride (SOCl2) (3.0 eq)
-
Catalytic DMF (1 drop)
-
Quenching Agent: Methanol (HPLC Grade)
Workflow:
-
Activation: Reflux acid in SOCl2/DMF for 2 hours.
-
Evaporation: Remove excess SOCl2 under reduced pressure (rotary evaporator) to yield the crude oil (EMBC).
-
Derivatization (The "Quench"):
-
Take 10 µL of crude EMBC.
-
Add to 990 µL of Methanol .
-
Vortex for 30 seconds. This converts EMBC to Methyl 4-ethoxy-3-methylbenzoate .
-
-
Analysis: Inject the methyl ester into LC-MS.
-
Target Mass: [M+H]+ = MW(Acid) + 14 (Methyl) - 1 (H) + 1 (H+).
-
Note: If you see a peak corresponding to the free acid, it indicates incomplete conversion or moisture contamination.
-
Protocol B: Reactivity Comparison (vs. Benzoyl Chloride)
EMBC is less reactive than unsubstituted benzoyl chloride.
-
Reasoning: The 4-ethoxy and 3-methyl groups are electron-donating. They stabilize the aromatic ring but reduce the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.
-
Implication: When coupling EMBC with weak nucleophiles (e.g., anilines with electron-withdrawing groups), you may require higher temperatures or stronger bases (e.g., DMAP catalyst) compared to standard benzoyl chloride protocols.
Visualizations
Analytical Decision Tree
This diagram guides the researcher in selecting the correct analytical method based on the stage of development.
Figure 1: Analytical Decision Matrix for Acid Chloride Derivatives. Selects the optimal method based on the data requirement (Speed vs. Detail vs. Sensitivity).
Reactivity & Steric Logic
Visualizing why EMBC behaves differently than standard Benzoyl Chloride.
Figure 2: Structure-Reactivity Relationship. Illustrates how the electronic donation of the ethoxy group outweighs the steric bulk of the methyl group, resulting in reduced reactivity.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and IR Data for 4-Ethoxybenzoyl chloride (CAS 16331-46-7). NIST Chemistry WebBook.[1] Retrieved from [Link][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for NMR shift prediction rules).
-
PubChem. (2023). 4-Ethoxy-3-methylbenzenesulfonyl chloride Structural Summary. Retrieved from [Link]
-
American Chemical Society (ACS). (2021).[2] Simple and Reproducible Derivatization with Benzoyl Chloride. Analytical Chemistry. Retrieved from [Link]
Sources
A Comparative Study of Acylating Agents for Hindered Amines
Executive Summary
Acylating sterically hindered amines—such as tert-butylamine, adamantyl amines, or ortho-substituted anilines—presents a distinct kinetic challenge in medicinal chemistry. Standard protocols utilizing carbodiimides (EDC/DCC) or simple anhydrides often result in stalled reactions, low yields, or extensive racemization due to the slow rate of nucleophilic attack.
This guide objectively compares high-performance acylating agents, moving beyond standard textbook methods to focus on reagents capable of overcoming significant steric barriers. We analyze T3P® (Propanephosphonic acid anhydride) , HATU , and Ghosez’s Reagent , providing experimental evidence and decision-making frameworks for their application.
The Mechanistic Challenge of Steric Hindrance
In amide coupling, the rate-determining step for hindered substrates is the formation of the tetrahedral intermediate. When bulky groups flank the nucleophilic nitrogen (amine) or the electrophilic carbonyl (acid), the energy barrier for this addition step increases exponentially.
-
Nucleophilicity: Hindered amines (e.g., 2,6-dimethylaniline) have distorted orbitals and reduced accessibility, effectively lowering their nucleophilicity despite having high basicity.
-
Active Ester Stability: Standard active esters (OBt/OSu) are often too bulky themselves. The "ideal" reagent for hindered systems must generate a highly electrophilic yet sterically compact intermediate.
Visualization: Steric Bottlenecks in Amide Formation
The following diagram illustrates the steric clash during the attack of a hindered amine on different activated species.
Figure 1: The activation and nucleophilic attack pathway. For hindered amines, the transition from Active Species to the Tetrahedral Intermediate is the critical bottleneck.
Comparative Analysis of Reagents
A. HATU (The Gold Standard)
Mechanism: Generates an -OAt active ester. The pyridine nitrogen in the HOAt moiety provides anchiomeric assistance (neighboring group effect), stabilizing the transition state and accelerating the reaction compared to HOBt-based reagents (HBTU).
-
Pros: Extremely fast activation; high success rate for moderately hindered systems.
-
Cons: Expensive; atom-inefficient; difficult to remove byproducts (tetramethylurea); potential for epimerization if base is excessive.
B. T3P (Propanephosphonic Acid Anhydride)
Mechanism: Forms a highly reactive mixed anhydride.
-
Pros: Superior for extremely hindered amines (e.g., Aib-Aib couplings); very low epimerization; green profile (water-soluble byproducts allow simple extractive workup).
-
Cons: Requires a specific solvent window (EtOAc/DMF); slower kinetics than acid chlorides but cleaner.
C. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)
Mechanism: Converts carboxylic acids directly to acid chlorides (or keteniminium ions) under strictly neutral conditions.
-
Pros: The "Nuclear Option." Acid chlorides are sterically smaller than active esters (Cl vs OAt), allowing easier approach for bulky amines. Ideal for acid-sensitive substrates where thionyl chloride is too harsh.
-
Cons: Moisture sensitive; requires strictly anhydrous conditions.[1]
Performance Data Comparison
The following table summarizes the performance of these reagents in a model "difficult" coupling: Pivalic acid (Steric Acid) + tert-Butylamine (Steric Amine) .
| Feature | HATU | T3P (50% in EtOAc) | Ghosez's Reagent | Thionyl Chloride |
| Active Species | -OAt Ester | Mixed Anhydride | Acid Chloride | Acid Chloride |
| Steric Bulk of LG | High (Bicyclic) | Medium | Very Low (Cl) | Very Low (Cl) |
| Yield (Hindered) | 65-75% | 85-92% | 90-95% | 80-90% |
| Epimerization | Low | Very Low | Moderate | High |
| Byproduct Removal | Chromatography | Aq. Extraction | Evaporation | Evaporation |
| Toxicity/Safety | Sensitizer/Explosive | Non-toxic/Green | Corrosive | Corrosive/Gas |
Key Insight: While HATU is excellent for peptides, T3P often outperforms it for sterically congested non-peptide couplings due to the lower steric demand of the mixed anhydride and the ability to run at higher concentrations. Ghosez's reagent is the best choice when the amine is both hindered and electron-deficient.
Decision Matrix: Choosing the Right Agent
Do not default to EDC/HOBt. Use this logic flow to select the optimal reagent for hindered substrates.
Figure 2: Decision tree for reagent selection based on substrate sensitivity and steric demand.
Experimental Protocols
Protocol A: T3P Coupling for Hindered Amines
Best for: Chiral substrates, large scale, and "green" chemistry requirements.
-
Setup: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and the Hindered Amine (1.1 equiv) in EtOAc or DMF (concentration 0.2–0.5 M).
-
Note: High concentration often helps hindered kinetics.
-
-
Base Addition: Cool to 0 °C. Add Pyridine or DIPEA (2.5–3.0 equiv).
-
Reagent Addition: Add T3P (50% w/w solution in EtOAc, 1.2–1.5 equiv) dropwise.
-
Tip: T3P is stable to moisture but reacts rapidly with the acid.
-
-
Reaction: Allow to warm to room temperature. For extremely hindered substrates (e.g., t-BuNH2), heat to 50–60 °C may be required. Monitor by TLC/LCMS (typically 1–4 h).
-
Workup (Self-Validating): Dilute with water. The T3P byproducts are water-soluble.[1][2] Wash organic layer with 1N HCl, sat. NaHCO3, and brine.[3] Dry and concentrate.
-
Success Indicator: A clean organic layer usually contains pure product without chromatography.
-
Protocol B: Ghosez’s Reagent (Neutral Acid Chloride Method)
Best for: Extremely sterically hindered amines or acid-labile protecting groups (Boc, t-Bu esters).
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM under Argon.
-
Chloride Generation: Add Ghosez’s Reagent (1.1–1.2 equiv) at 0 °C or RT. Stir for 10–30 mins.
-
Mechanism Check: This forms the acid chloride and the neutral byproduct N,N-dimethylisobutyramide.
-
-
Coupling: Add the Hindered Amine (1.2 equiv) and a base (DIPEA or Pyridine, 1.5 equiv) to the solution.
-
Reaction: Stir at RT or reflux (DCM) for 2–12 h.
-
Workup: Standard aqueous wash. The amide byproduct from the reagent is water-soluble/removable.
References
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link
-
Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Chemical Communications, 1979. Link
- Bode, J. W. "Emerging Methods in Amide- and Peptide-Bond Formation." Current Opinion in Drug Discovery & Development, 2006.
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link
Sources
Kinetic Profiling of 4-Ethoxy-3-methylbenzoyl Chloride: A Comparative Solvolytic Guide
Executive Summary & Application Scope
4-Ethoxy-3-methylbenzoyl chloride represents a specific class of electron-rich aroyl chlorides. Unlike the standard Benzoyl Chloride (highly reactive, prone to non-selective acylation) or 4-Nitrobenzoyl Chloride (extremely reactive, strictly bimolecular), this substrate exhibits modulated reactivity due to the synergistic electron-donating effects of the 4-ethoxy and 3-methyl groups.
This guide provides a kinetic analysis for researchers utilizing this compound as a selective acylating agent or a mechanistic probe for solvolytic pathways. The presence of the 4-ethoxy group (
Mechanistic Architecture & Causality
To control the reaction outcome, one must understand the competing pathways dictated by the solvent system and substituent effects.
The Dual-Pathway Mechanism
Acyl chloride solvolysis is not a monolith; it operates on a spectrum between two poles. The 4-Ethoxy-3-methyl substitution pattern pushes this substrate toward the Dissociative (Acylium) end of the spectrum in polar, non-nucleophilic solvents.
-
Pathway A: Associative (Addition-Elimination /
-like)-
Dominant in: Nucleophilic solvents (Ethanol, Methanol, aqueous Acetone).[1]
-
Mechanism: Nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by chloride expulsion.
-
Substituent Effect: Electron-Donating Groups (EDGs) like Ethoxy and Methyl retard this pathway by reducing the electrophilicity of the carbonyl carbon.
-
-
Pathway B: Dissociative (Ionization /
)-
Dominant in: Highly ionizing, weakly nucleophilic solvents (Formic acid, Trifluoroethanol - TFE).
-
Mechanism: Spontaneous loss of chloride to form a resonance-stabilized acylium ion, which is then trapped by the solvent.
-
Substituent Effect: EDGs accelerate this pathway by stabilizing the positive charge on the acylium intermediate.
-
Visualization of Kinetic Pathways
The following diagram illustrates the bifurcation of the reaction mechanism based on solvent conditions.
Figure 1: Mechanistic bifurcation for 4-Ethoxy-3-methylbenzoyl chloride. The electron-donating substituents stabilize the yellow path (Dissociative) while hindering the red path (Associative).
Comparative Performance Analysis
The following data compares the target molecule against industry-standard alternatives. The "Relative Rate" is projected based on Hammett Substituent Constants (
Reactivity Benchmarking (Aqueous Ethanol)
Context: 80% Ethanol/Water at 25°C (Associative Mechanism Dominant)
| Substrate | Substituents | Electronic Effect ( | Relative Rate ( | Mechanism | Application Note |
| 4-Nitrobenzoyl Chloride | 4-NO | Strong EWG (+0.78) | ~100 - 1000x | Pure Associative | Ultra-fast, non-selective acylations. |
| Benzoyl Chloride | H | Neutral (0.00) | 1.0 (Ref) | Associative | Standard baseline. |
| 3-Methylbenzoyl Chloride | 3-CH | Weak EDG (-0.07) | ~0.8x | Associative | Slightly slower than unsubstituted. |
| 4-Ethoxy-3-methylbenzoyl Cl | 4-OEt, 3-CH | Strong EDG (-0.31) | ~0.2 - 0.4x | Mixed | Controlled, selective acylation. |
| 4-Methoxybenzoyl Chloride | 4-OMe | Strong EDG (-0.27) | ~0.3x | Mixed | Closest analog to target. |
Solvent Sensitivity (Grunwald-Winstein Analysis)
The reaction rate (
| Solvent System | Dominant Parameter | Predicted Behavior for Target |
| Acetone/Water (High Water) | High | Moderate rate. Competition between hydrolysis and ionization. |
| 100% Ethanol | High | Slowest rate. Reaction hindered by electron donation (low electrophilicity). |
| 97% TFE (Trifluoroethanol) | Low | Fast rate. The 4-OEt/3-Me groups stabilize the acylium ion, facilitating the |
Experimental Protocols (Self-Validating Systems)
Protocol A: Conductometric Kinetic Analysis
Best for: Accurate determination of rate constants (
Principle: The hydrolysis of benzoyl chlorides releases HCl.[2] As the reaction proceeds, the conductivity of the solution increases linearly with the concentration of free ions (
Workflow:
-
Preparation: Prepare a
M solution of 4-Ethoxy-3-methylbenzoyl chloride in dry acetone (stock). -
Solvent Bath: Thermostat the reaction solvent (e.g., 50:50 Acetone/Water) to 25.0°C ± 0.1°C.
-
Initiation: Inject 50
L of stock into 25 mL of the solvent bath under vigorous stirring. -
Data Acquisition: Record conductivity (
) at 10-second intervals using a dip-probe conductometer. -
Validation (The "Infinity" Check): Allow the reaction to proceed for
half-lives ( ). The final conductivity reading must match the theoretical conductivity of complete hydrolysis (equivalent to adding the same moles of HCl). If is of theoretical, the substrate may have degraded or precipitated. -
Calculation: Plot
vs. time ( ). The slope is .
Protocol B: Quenching & Titration (Discontinuous)
Best for: Slow reactions or when conductivity is not feasible (e.g., high salt buffers).
-
Setup: Prepare reaction mixture in a flask at controlled temperature.
-
Sampling: At time
, withdraw a 5.0 mL aliquot. -
Quench: Immediately dispense into 20 mL of cold toluene containing excess diethylamine. The amine reacts instantly with unreacted acid chloride to form a stable amide, stopping hydrolysis.
-
Titration: Titrate the excess diethylamine with standardized HCl using bromophenol blue indicator (Blue
Yellow). -
Logic: The amount of amine consumed corresponds to the unreacted acid chloride remaining at time
.
Logical Analysis of Substituent Effects
The following graph visualizes the logic flow for predicting the reactivity of this specific derivative using Hammett parameters.
Figure 2: Logical derivation of reactivity. The "U-shaped" Hammett behavior means this molecule is slower than benzoyl chloride in water (left branch) but potentially faster in fluoro-alcohols (right branch).
References
-
Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. National Institutes of Health (PMC).
-
Bentley, T. W., et al. (2001). Solvent and substituent effects in solvolyses of benzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.
-
ChemGuide. Acyl Chlorides - Reactivity and Mechanisms.
-
University of Northern Iowa. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides.
-
Asian Journal of Chemistry. Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride.
Sources
A Senior Application Scientist's Guide to Amide Bond Formation: Benchmarking 4-Ethoxy-3-methylbenzoyl chloride Against Novel Coupling Reagents
For researchers, scientists, and drug development professionals, the construction of the amide bond is one of the most performed and critical transformations in organic synthesis.[1][2] It is the linchpin of peptides and proteins and a ubiquitous feature in a vast landscape of pharmaceuticals and functional materials. The choice of methodology for forging this link directly impacts yield, purity, scalability, and the preservation of molecular complexity.
This guide provides an in-depth comparison between the traditional, high-reactivity approach using acyl chlorides, exemplified by 4-ethoxy-3-methylbenzoyl chloride, and the nuanced, highly-controlled methods offered by modern coupling reagents. We will dissect the mechanistic underpinnings, present comparative data, and provide field-proven insights to empower chemists to make educated, effective decisions for their specific synthetic challenges.
The Archetype: Acylation with 4-Ethoxy-3-methylbenzoyl chloride
Acyl chlorides are among the most reactive derivatives of carboxylic acids, making them potent and straightforward reagents for acylation.[3][4] Their utility stems from the high electrophilicity of the carbonyl carbon, which is readily attacked by nucleophiles like primary and secondary amines.[5]
Mechanism of Action: Nucleophilic Acyl Substitution
The reaction of an acyl chloride with an amine is a classic example of nucleophilic acyl substitution.[5] The process is direct and often vigorous.[]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, an excellent leaving group.
-
Deprotonation: A base, often a second equivalent of the amine or an added tertiary amine like triethylamine (TEA) or pyridine, removes a proton from the nitrogen to yield the neutral amide product and a hydrochloride salt byproduct.[5][7]
Caption: Nucleophilic acyl substitution pathway for amide synthesis using an acyl chloride.
Advantages and Limitations
The primary advantage of using an acyl chloride like 4-ethoxy-3-methylbenzoyl chloride is its high reactivity, which often leads to rapid reactions and high yields with simple amines.[5][] The starting carboxylic acid can be readily converted to the acyl chloride using common reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9]
However, this high reactivity is also its main drawback:
-
Poor Functional Group Tolerance: It can react with other nucleophilic groups like alcohols and phenols, leading to side products.[4]
-
Moisture Sensitivity: Acyl chlorides readily hydrolyze in the presence of water, requiring strictly anhydrous reaction conditions.[10]
-
Corrosive Byproduct: The reaction generates hydrogen chloride (HCl), which must be scavenged by a base. The resulting hydrochloride salt often complicates purification.[]
-
Racemization Risk: For chiral carboxylic acids, the harsh conditions required for acyl chloride formation can sometimes lead to epimerization at the α-carbon.[11]
The Evolution: Rise of Modern Coupling Reagents
To overcome the limitations of acyl chlorides, a vast arsenal of "coupling reagents" has been developed. These reagents activate carboxylic acids in situ under milder conditions, offering greater control, broader functional group tolerance, and significantly reduced risk of racemization.[12] They are the cornerstone of modern peptide synthesis and are widely used in medicinal chemistry.[1][2]
We will focus on two major classes and their modern exemplars: carbodiimides and onium salts .
Carbodiimide Reagents: The Workhorses
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), have been staples in amide synthesis for decades.[3] They function by converting the carboxylic acid into a highly reactive O-acylisourea intermediate.[13]
Mechanism of Action (with Additives)
While the O-acylisourea can react directly with an amine, this pathway is often slow and prone to side reactions, including racemization and formation of an N-acylurea byproduct.[14] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are almost always included. These additives act as nucleophilic traps, converting the O-acylisourea into a less reactive but more selective active ester, which then undergoes clean amidation.[15]
Caption: EDC/HOBt mediated amide synthesis via an active ester intermediate.
Onium Salt Reagents: The Power Players
Onium salts, including phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU), represent a further evolution, offering even higher efficiency, especially for challenging or sterically hindered substrates.[12][15]
HATU and the Rise of COMU
HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is renowned for its high reactivity and low racemization rates, attributed to the electron-withdrawing properties of the 7-azabenzotriazole core.[12] However, reagents based on HOBt and HOAt carry an explosion risk, prompting the search for safer alternatives.[15]
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a state-of-the-art uronium salt that incorporates the OxymaPure anion directly into its structure.[15] It matches or exceeds the performance of HATU while offering significant safety and handling benefits.[11][15] COMU is highly soluble, less allergenic than HBTU/TBTU, and its byproducts are more water-soluble, simplifying purification.[11][15][16]
Mechanism of Action (COMU)
Similar to other onium salts, COMU reacts with the carboxylate anion (formed in the presence of a base like DIPEA) to generate a highly activated Oxyma-based ester. This active ester is then efficiently intercepted by the amine to form the desired amide bond with minimal risk of racemization.[15]
Caption: COMU-mediated amide synthesis proceeds through a highly activated Oxyma ester.
Performance Benchmark: Acyl Chloride vs. Coupling Reagents
The choice of reagent is dictated by the specific demands of the synthesis. The following table provides a comparative summary based on key performance indicators.
| Feature | 4-Ethoxy-3-methylbenzoyl chloride | EDC/HOBt | COMU |
| Reactivity | Very High | Moderate to High | Very High |
| Typical Yields | Good to Excellent (unhindered substrates) | Good to Excellent | Excellent, even with hindered substrates |
| Racemization Risk | Moderate to High (during formation) | Low | Very Low[11] |
| Substrate Scope | Limited by functional group tolerance | Broad | Very Broad[11][17] |
| Reaction Conditions | Anhydrous, requires base scavenger | Tolerant to some aqueous media, mild | Mild, requires non-nucleophilic base (e.g., DIPEA) |
| Byproducts | HCl (corrosive), salt precipitate | Water-soluble urea (EDU) | Water-soluble, easily removed[11] |
| Ease of Purification | Can be difficult due to salt byproduct | Generally easy | Generally very easy |
| Safety & Handling | Moisture sensitive, corrosive[10] | Generally safe, stable solid | Safer than HATU (non-explosive core)[15] |
| Cost-Effectiveness | High (reagent is cheap to prepare) | Moderate | Lower (reagent is more expensive) |
Experimental Protocols
Protocol 1: General Amide Synthesis using an Acyl Chloride
This protocol is adapted from standard procedures for Schotten-Baumann reactions.[5][7]
-
Preparation: Dissolve the amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.2 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of 4-ethoxy-3-methylbenzoyl chloride (1.05 equiv.) in the same anhydrous solvent to the stirred amine solution. A precipitate of triethylamine hydrochloride will likely form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Synthesis using COMU
This protocol is based on established methods for modern onium salt couplings.[7][15]
-
Preparation: In a flask, dissolve the carboxylic acid (1.0 equiv.), the amine (1.1 equiv.), and COMU (1.1 equiv.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-90 minutes. The reaction is typically very fast. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and the water-soluble byproducts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Decision-Making Framework for Reagent Selection
As a senior scientist, the choice of reagent extends beyond simply achieving the final product; it involves considering efficiency, purity, and scalability. The following logical workflow can guide your decision.
Caption: Logic diagram for selecting the appropriate amide bond formation strategy.
Conclusion
4-Ethoxy-3-methylbenzoyl chloride, as a representative acyl chloride, remains a potent, cost-effective tool for simple amide bond constructions where high reactivity is paramount and substrate complexity is low. Its application is a testament to a classic, powerful, and direct method of acylation.
However, the landscape of chemical synthesis, particularly in drug discovery, is dominated by complex molecules with a high density of functional groups and stereocenters. In this arena, the limitations of acyl chlorides become pronounced. Novel coupling reagents, especially advanced onium salts like COMU , have emerged not just as alternatives, but as superior enabling technologies. They provide a platform for high-yielding, clean, and epimerization-free amide bond formation under mild conditions, with a broad substrate scope and simplified purification. While the upfront cost of these reagents is higher, the downstream savings in purification, improved yields with precious materials, and higher success rates with challenging substrates provide a compelling argument for their adoption as the go-to strategy in modern synthetic chemistry.
References
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
-
McCallum, J. (2013, February 26). mechanism of amide formation with DCC. YouTube. [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Hargreaves, D., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(49), 4583-4586. [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
-
CORE. Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
-
MDPI. (2019, January 8). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]
-
Albericio, F., & Subirós-Funosas, R. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Request PDF. [Link]
-
ResearchGate. (2026, February 7). Recent Development of Peptide Coupling Reagents in Organic Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PubMed Central. [Link]
-
Taylor & Francis Online. (2006, September 23). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. [Link]
-
National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]
-
GlobalResearchOnline. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]
-
AAPPTEC. Coupling Reagents. AAPPTEC. [Link]
-
National Center for Biotechnology Information. (n.d.). Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands. PubMed Central. [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]
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-
PubChem. 4-Ethoxybenzoyl Chloride. PubChem. [Link]
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ResearchGate. (n.d.). Coupling reactions of benzoyl chloride. [Link]
-
Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]
-
University of Waterloo. Stille Coupling Reactions Involving α-Alkoxybenzylstannanes. UWSpace. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Ethoxy-3-methylbenzoyl Chloride
This guide provides a detailed, safety-first protocol for the proper disposal of 4-Ethoxy-3-methylbenzoyl chloride. As a member of the acyl chloride family, this compound is characterized by high reactivity, particularly towards moisture and nucleophiles, necessitating a disposal procedure grounded in chemical neutralization rather than simple waste accumulation. This document is designed for researchers, scientists, and drug development professionals who handle such reagents and are responsible for maintaining a safe and compliant laboratory environment.
The core principle of this guide is risk mitigation through controlled chemical transformation. By understanding the reactivity of 4-Ethoxy-3-methylbenzoyl chloride, we can convert it from a hazardous, corrosive substance into a stable, non-hazardous aqueous waste stream, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Part 1: Hazard Assessment & Core Disposal Principles
4-Ethoxy-3-methylbenzoyl chloride is a corrosive and moisture-sensitive compound. Its primary hazards stem from its reactivity. The fundamental principle for its disposal is controlled hydrolysis and subsequent neutralization .
Causality of Reactivity: Acyl chlorides are highly reactive because the carbonyl carbon is bonded to two strongly electronegative atoms: oxygen and chlorine.[1][2] These atoms withdraw electron density, creating a significant partial positive charge on the carbon, making it an aggressive electrophile. It reacts readily, and often violently, with any available nucleophile, including water from atmospheric moisture.[2][3]
The reaction with water, known as hydrolysis, is highly exothermic and produces 4-ethoxy-3-methylbenzoic acid and corrosive hydrogen chloride (HCl) gas.[3][4]
Table 1: Summary of Key Hazards for Acyl Chlorides | Hazard Class | Description | GHS Pictogram | Precautionary Statements | | :--- | :--- | :---: | :--- | | Skin Corrosion | Causes severe skin burns and eye damage upon contact.[5][6] |
| P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338[6] | | Reactivity | Reacts exothermically with water, alcohols, bases, and amines.[7][8] Sealed containers may build pressure due to slow decomposition.[7][9] | N/A | P234: Keep only in original container.[10] | | Acute Toxicity | May be harmful if inhaled, causing respiratory irritation.[11][12] | | P261, P271, P304+P340[11][13] |Part 2: Pre-Disposal Checklist & Personal Protective Equipment (PPE)
Successful and safe disposal begins with proper preparation. Before starting any procedure, ensure all necessary equipment and reagents are readily accessible within a certified chemical fume hood.
Essential Materials:
-
Certified chemical fume hood
-
Stir plate and magnetic stir bar
-
Appropriate glass beaker (at least 10x the volume of the waste)
-
Ice bath
-
pH paper or calibrated pH meter
-
Wash bottle with deionized water
-
Neutralizing Agent: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10% w/v).
-
Acidic/Basic Adjustment Agents: Dilute HCl and NaOH for final pH adjustment.
-
Designated, properly labeled hazardous waste container.
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. The high corrosivity and reactivity of acyl chlorides demand robust protection.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive material and vigorous reactions. Standard safety glasses are insufficient. |
| Hand | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton™). Inspect for tears or holes before use. | Prevents severe skin burns from direct contact.[14] |
| Body | Flame-retardant laboratory coat and chemical-resistant apron. | Provides a barrier against spills and splashes. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Part 3: Disposal Workflow and Protocols
The choice of disposal protocol depends primarily on the quantity of the waste material. Small, residual quantities are often safely neutralized in the lab, while larger amounts should be packaged for professional disposal.
Figure 1. Decision-making flow for selecting the appropriate disposal method.
Protocol A: In-Lab Hydrolysis & Neutralization (Small Quantities)
This protocol is designed for safely neutralizing small quantities of 4-Ethoxy-3-methylbenzoyl chloride by converting it to sodium 4-ethoxy-3-methylbenzoate and sodium chloride.
Causality: This procedure uses a weak base (sodium bicarbonate) in a large excess of water. The acyl chloride is added slowly to this solution. This controls the highly exothermic hydrolysis reaction. The bicarbonate immediately neutralizes the hydrochloric acid as it forms, preventing the release of corrosive HCl gas and controlling the reaction temperature.
Figure 2. Step-by-step workflow for the in-lab neutralization of 4-Ethoxy-3-methylbenzoyl chloride.
Protocol B: Packaging for External Hazardous Waste Collection
For larger quantities, or if your facility's policy prohibits in-lab neutralization, the material must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) department.
-
Select a Proper Container:
-
Use a clean, dry container made of a compatible material (e.g., glass or polyethylene) with a secure, screw-top cap.[15] The original container is often ideal if it is in good condition.[16]
-
Ensure the container has adequate headspace (at least 10% of its volume) to allow for potential expansion.[16]
-
-
Label the Container Correctly:
-
Affix a "Hazardous Waste" label provided by your EHS department as soon as the first drop of waste enters the container.[17]
-
Clearly write the full chemical name: "Hazardous Waste: 4-Ethoxy-3-methylbenzoyl chloride". Do not use abbreviations or chemical formulas.[16]
-
List all associated hazards, such as "Corrosive," "Water-Reactive."[16]
-
-
Store Safely in a Satellite Accumulation Area (SAA):
-
Store the sealed container in a designated SAA, which is a location at or near the point of generation and under the control of the laboratory personnel.[15][16]
-
Ensure secondary containment (e.g., a plastic tub) is used to contain any potential leaks.
-
Crucially, segregate the acyl chloride waste from incompatible materials , especially aqueous solutions, alcohols, bases, and oxidizers.[16]
-
-
Arrange for Disposal:
Part 4: Emergency Procedures
Accidents can happen, and rapid, correct responses are critical.
-
Spill Management:
-
Small Spill (< 10 mL): In a fume hood, absorb the spill with a non-reactive, inert absorbent material like vermiculite or dry sand. Do NOT use combustible materials like paper towels or cellulose-based absorbents. [7] Collect the absorbed material using spark-proof tools into a designated waste container for disposal via Protocol B.
-
Large Spill (> 10 mL) or any spill outside a fume hood: Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line immediately. Prevent entry to the area.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][19][20]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5][20] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][20]
-
By adhering to these scientifically-grounded procedures, researchers can safely manage and dispose of 4-Ethoxy-3-methylbenzoyl chloride, protecting themselves, their colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
